molecular formula C11H10O2 B8494104 1-(Benzofuran-5-yl)propan-1-one

1-(Benzofuran-5-yl)propan-1-one

Cat. No.: B8494104
M. Wt: 174.20 g/mol
InChI Key: IUCHNPMSYRHLJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Benzofuran-5-yl)propan-1-one ( 1207259-20-8) is a chemical compound with the molecular formula C11H10O2 and a molecular weight of 174.20 g/mol . As a member of the benzofuran class, this ketone derivative serves as a versatile synthetic intermediate and building block in organic chemistry and medicinal chemistry research. Benzofuran scaffolds are recognized as privileged structures in drug discovery due to their wide range of biological and pharmacological activities . This compound is of significant research value as a key precursor in the synthesis of various pharmacologically active molecules. Specifically, it is a known intermediate in the synthetic pathway of 5-(2-aminopropyl)benzofuran (5-APB) . Compounds like 5-APB belong to a class of substances studied for their interactions with monoamine systems; they have been characterized in preclinical models as substrate-type releasers at dopamine, norepinephrine, and serotonin transporters, leading to elevations in extracellular levels of these monoamines in the brain . Research into such compounds contributes to the scientific understanding of neurochemistry and the mechanisms of novel psychoactive substances (NPS). Beyond this, the benzofuran core is an emerging scaffold in the investigation of antimicrobial agents . This product is strictly for research purposes and is labeled For Research Use Only . It is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers handling this compound should consult its Safety Data Sheet (SDS) and adhere to all laboratory safety protocols.

Properties

Molecular Formula

C11H10O2

Molecular Weight

174.20 g/mol

IUPAC Name

1-(1-benzofuran-5-yl)propan-1-one

InChI

InChI=1S/C11H10O2/c1-2-10(12)8-3-4-11-9(7-8)5-6-13-11/h3-7H,2H2,1H3

InChI Key

IUCHNPMSYRHLJT-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC2=C(C=C1)OC=C2

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 1-(Benzofuran-5-yl)propan-1-one: Structure, Properties, and Synthetic Strategies for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive analysis of 1-(Benzofuran-5-yl)propan-1-one, a heterocyclic ketone of significant interest to the scientific and drug development community. The benzofuran nucleus is a privileged scaffold, appearing in numerous natural products and pharmacologically active compounds.[1][2][3] The title compound serves as a critical synthetic intermediate, particularly for novel psychoactive substances and other therapeutic agents. This document details its chemical structure, physicochemical properties, and predicted spectroscopic profile. We provide an in-depth examination of its primary synthetic route, the Friedel-Crafts acylation, including a detailed experimental protocol and discussion of mechanistic considerations. Finally, we explore its chemical reactivity and strategic applications in the development of next-generation therapeutics, underscoring its value for researchers in medicinal chemistry and pharmacology.

Introduction: The Benzofuran Scaffold in Medicinal Chemistry

The benzofuran ring system, formed by the fusion of a benzene and a furan ring, is a cornerstone in the architecture of many biologically active molecules. Its derivatives are known to exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, neuroprotective, and antiviral properties.[1][4][5][6] This wide range of biological relevance establishes the benzofuran moiety as a "privileged scaffold" in drug design, justifying the continued interest in the synthesis and functionalization of its derivatives.[5][7]

The Significance of Heterocyclic Ketones

Within this class, heterocyclic ketones like this compound represent a particularly valuable subclass. The ketone functional group is a versatile handle for synthetic transformations. It can be readily converted into a variety of other functional groups—such as alcohols, amines, and alkenes—allowing for the systematic exploration of a compound's structure-activity relationship (SAR). Derivatives of keto benzofurans, such as the antiarrhythmic drug amiodarone, are used clinically for significant cardiovascular disorders, highlighting the therapeutic potential embedded in this structural motif.[3][8]

This compound: A Key Intermediate

This compound (CAS 1207259-20-8) is a specific isomer that has gained attention as a precursor for various research chemicals and potential therapeutics.[9] Its structure is closely related to a class of psychoactive compounds, including the entactogen bk-5-MAPB (1-(1-benzofuran-5-yl)-2-(methylamino)propan-1-one), where the ketone group is a defining feature.[10][11] Understanding the chemistry, synthesis, and reactivity of this specific ketone is therefore crucial for researchers aiming to develop novel modulators of central nervous system targets or to explore other therapeutic areas where the benzofuran scaffold has shown promise.

Molecular Structure and Physicochemical Properties

Structural Elucidation

The molecule consists of a benzofuran core with a propan-1-one side chain attached at the C5 position of the benzene ring. The IUPAC name is 1-(1-benzofuran-5-yl)propan-1-one. This structure combines the aromatic, heterocyclic nature of the benzofuran with the reactive carbonyl group of the ketone.

Caption: Chemical structure of this compound.

Physicochemical & Spectroscopic Data Summary

While extensive experimental data for this specific compound is not widely published, its properties can be reliably predicted based on its structure and data from closely related analogues.

PropertyValue / PredictionSource / Justification
IUPAC Name 1-(1-benzofuran-5-yl)propan-1-oneStandard Nomenclature
CAS Number 1207259-20-8Chemical Registry
Molecular Formula C₁₁H₁₀O₂Derived from Structure
Molecular Weight 174.19 g/mol [12]
Physical State Predicted to be a white to off-white solidAnalogy to related compounds like 1-(2,3-dihydro-1-benzofuran-5-yl)propan-1-one[13]
Melting Point Not available; predicted to be >35 °CAnalogy to 1-benzofuran-5-yl methyl ether (31-33 °C)[14]
Solubility Predicted to be soluble in organic solvents (e.g., DCM, EtOAc, Acetone) and poorly soluble in waterBased on its largely nonpolar aromatic structure
¹H NMR (CDCl₃) Predicted δ (ppm): ~8.1-7.5 (Ar-H), ~7.7 (d, furan-H), ~6.8 (d, furan-H), 3.0 (q, -CH₂-), 1.2 (t, -CH₃)Chemical shift prediction based on functional groups
¹³C NMR (CDCl₃) Predicted δ (ppm): ~199 (C=O), ~155-120 (Ar-C), ~145 (furan-C), ~107 (furan-C), ~32 (-CH₂-), ~8 (-CH₃)Chemical shift prediction based on functional groups
IR (KBr) Predicted ν (cm⁻¹): ~3100 (Ar C-H), ~2950 (Alkyl C-H), ~1680 (Ar C=O), ~1600, 1450 (Ar C=C)Characteristic group frequencies
MS (EI) Predicted m/z: 174 (M⁺), 145 ([M-C₂H₅]⁺), 117, 89Based on typical fragmentation of aryl ketones
In-depth Spectroscopic Profile (Predicted)
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct regions. The aromatic protons on the benzofuran ring would appear in the downfield region (δ 7.5-8.1 ppm). The two protons on the furan portion of the ring system would likely appear as distinct doublets around δ 7.7 and 6.8 ppm. The methylene protons (-CH₂-) of the propyl chain, being adjacent to the carbonyl group, would be deshielded and appear as a quartet around δ 3.0 ppm. The terminal methyl protons (-CH₃) would be the most upfield, appearing as a triplet around δ 1.2 ppm.

  • ¹³C NMR Spectroscopy: The most downfield signal would be the carbonyl carbon, expected around δ 199 ppm. The aromatic and furan carbons would resonate in the δ 107-155 ppm range. The aliphatic carbons of the propyl chain would appear upfield, with the methylene carbon (-CH₂) around δ 32 ppm and the methyl carbon (-CH₃) around δ 8 ppm.

  • Infrared (IR) Spectroscopy: The most prominent feature would be a strong absorption band around 1680 cm⁻¹, characteristic of an aromatic ketone's C=O stretch. Aromatic C-H stretching would be observed above 3000 cm⁻¹, while aliphatic C-H stretching would appear just below 3000 cm⁻¹.

  • Mass Spectrometry: Under electron ionization (EI), the molecular ion peak (M⁺) would be observed at m/z 174. A characteristic fragmentation pattern for aryl ketones is the alpha-cleavage, which would result in the loss of the ethyl group (•C₂H₅) to give a strong peak at m/z 145 (the benzofuranoyl cation).

Synthesis and Manufacturing

Primary Synthetic Route: Friedel-Crafts Acylation

The most direct and industrially scalable method for preparing this compound is the Friedel-Crafts acylation of benzofuran.[15][16] This classic electrophilic aromatic substitution involves reacting benzofuran with an acylating agent, such as propionyl chloride or propionic anhydride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).

  • 3.1.1 Mechanistic Considerations & Regioselectivity: The causality behind this choice is its efficiency in forming C-C bonds with aromatic rings. The Lewis acid coordinates to the acylating agent, generating a highly electrophilic acylium ion (CH₃CH₂CO⁺). This electrophile is then attacked by the electron-rich benzofuran ring. However, a critical challenge in the acylation of unsubstituted benzofuran is controlling regioselectivity. Electrophilic attack can occur at multiple positions (C2, C3, C4, C5, C6, C7). Acylation often favors the C2 or C3 positions on the furan ring or the C6 position on the benzene ring.[15] Achieving selective acylation at the C5 position often requires careful control of reaction conditions (solvent, temperature, stoichiometry of the catalyst) or the use of starting materials with directing groups that favor C5 substitution. For this guide, we present a generalized protocol that would likely yield a mixture of isomers requiring chromatographic purification to isolate the desired C5 product.

  • 3.1.2 Detailed Experimental Protocol: Synthesis of this compound

    • Materials:

      • Benzofuran (1.0 eq)

      • Propionyl chloride (1.2 eq)

      • Anhydrous Aluminum Chloride (AlCl₃) (1.5 eq)

      • Dichloromethane (DCM), anhydrous

      • Hydrochloric acid (1M aq.)

      • Saturated sodium bicarbonate solution

      • Brine (saturated NaCl solution)

      • Anhydrous magnesium sulfate (MgSO₄)

      • Silica gel for column chromatography

      • Hexane/Ethyl Acetate solvent system

    • Procedure:

      • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous AlCl₃ (1.5 eq) and suspend it in anhydrous DCM under a nitrogen atmosphere.

      • Cooling: Cool the suspension to 0 °C using an ice-water bath. This is critical to moderate the highly exothermic reaction and minimize side-product formation.

      • Acyl Chloride Addition: Add propionyl chloride (1.2 eq) dropwise to the stirred suspension over 15 minutes. Allow the mixture to stir for an additional 20 minutes at 0 °C to pre-form the acylium ion complex.

      • Substrate Addition: Dissolve benzofuran (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

      • Reaction Progression: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

      • Quenching (Self-Validation Step): The reaction is quenched by carefully and slowly pouring the reaction mixture onto crushed ice containing concentrated HCl. This hydrolyzes the aluminum complexes and protonates any basic byproducts. The presence of a biphasic mixture and the dissolution of solids is an indicator of a successful quench.

      • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers.

      • Washing: Wash the combined organic layers sequentially with 1M HCl, water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine. The cessation of bubbling during the bicarbonate wash validates the removal of acid.

      • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

      • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 5% to 20% EtOAc) to separate the desired 5-acyl isomer from other regioisomers and byproducts.

  • 3.1.3 Synthetic Workflow Diagram

Reactants Benzofuran + Propionyl Chloride Anhydrous AlCl₃ in DCM Reaction Friedel-Crafts Acylation 1. Cool to 0°C 2. Add Substrate Dropwise 3. Stir at RT (2-4h) Reactants->Reaction Combine Quench Quench Pour onto Ice/HCl Reaction->Quench Hydrolyze Workup Aqueous Workup 1. Separate Layers 2. Wash (Acid, Bicarb, Brine) Quench->Workup Extract Purify Purification 1. Dry (MgSO₄) 2. Concentrate 3. Silica Gel Chromatography Workup->Purify Isolate Crude Product Pure this compound Purify->Product Isolate Pure

Caption: Workflow for the Friedel-Crafts synthesis of the target compound.

Chemical Reactivity and Applications in Drug Development

The true value of this compound for drug development professionals lies in its potential for synthetic elaboration into a diverse library of novel compounds.

Reactivity of the Ketone Moiety

The propan-1-one side chain is the primary site of reactivity. Standard ketone chemistry can be applied to generate a wide array of derivatives:

  • Reduction: The ketone can be reduced to a secondary alcohol using agents like sodium borohydride (NaBH₄).

  • Reductive Amination: This is a powerful transformation where the ketone is reacted with an amine (e.g., methylamine) in the presence of a reducing agent (e.g., sodium cyanoborohydride, NaBH₃CN) to directly form a secondary amine. This is the key step in converting the title compound into amine-containing psychoactive analogues.

  • Alpha-Functionalization: The α-carbon (the -CH₂- group) can be halogenated (e.g., using Br₂) and subsequently displaced with various nucleophiles to introduce further diversity.

Role as a Precursor in Psychoactive Compound Synthesis

Many novel psychoactive substances (NPS) are based on the aminopropylbenzofuran scaffold, such as 5-APB and 5-MAPB.[17][18][19] this compound is a direct precursor to the cathinone analogue bk-5-MAPB and a key intermediate for related compounds.[10][11] These substances are known monoamine releasers, acting on serotonin, dopamine, and norepinephrine transporters, similar to MDMA.[19][20] The synthesis of these molecules from the title ketone provides a clear example of its utility in neuroscience research and drug development aimed at modulating monoaminergic systems.

Potential as a Scaffold for Novel Therapeutics

Beyond psychoactive applications, the benzofuran core is implicated in a multitude of other therapeutic areas.[5] Research has demonstrated that benzofuran derivatives possess potent anticancer, antibacterial, and antifungal activities.[1][21] For instance, benzofuran-chalcone hybrids have been investigated as antitumor agents against breast and prostate cancer cell lines.[21] By using this compound as a starting point, medicinal chemists can synthesize libraries of derivatives for screening against various biological targets, including cancer cell lines, bacterial strains, and inflammatory pathway enzymes.

Illustrative Pathway: From Precursor to Bioactive Amine

Start This compound Step1 α-Bromination (e.g., Br₂ in Acetic Acid) Start->Step1 Intermediate 1-(Benzofuran-5-yl)-2-bromopropan-1-one Step1->Intermediate Step2 Nucleophilic Substitution (e.g., Methylamine, CH₃NH₂) Intermediate->Step2 Product 1-(Benzofuran-5-yl)-2-(methylamino)propan-1-one (bk-5-MAPB) Step2->Product

Caption: Synthetic conversion to a bioactive cathinone analogue (bk-5-MAPB).

Conclusion

This compound is more than a simple heterocyclic molecule; it is a strategic platform for innovation in drug discovery. Its structure combines the pharmacologically significant benzofuran scaffold with a synthetically versatile ketone functional group. While its primary synthesis via Friedel-Crafts acylation presents challenges in regioselectivity, established purification techniques make it an accessible and valuable precursor. For researchers in neuroscience, it provides a direct route to potent monoamine-releasing agents. For the broader medicinal chemistry community, it offers a foundational building block for creating diverse libraries of compounds to target a wide range of diseases, from cancer to infectious agents. A thorough understanding of its properties and reactivity is essential for unlocking its full potential in the development of next-generation therapeutics.

References

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  • BK-5-MAPB - Grokipedia. (n.d.). Grokipedia. Retrieved February 28, 2026, from [Link]

  • CAS 68660-11-7|1-(2,3-Dihydro-1-Benzofuran-5-Yl)Propan-1-One. (n.d.). ChemSino. Retrieved February 28, 2026, from [Link]

  • Al-Amiery, A. A., et al. (2021). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of the Chinese Chemical Society, 68(10), 1735-1753. Available from: [Link]

  • Therapeutic Potential of Naturally Occurring Benzofuran Derivatives and Hybrids of Benzofurans with other Pharmacophores as Antibacterial Agents. (2021). Bentham Science Publishers. Retrieved February 28, 2026, from [Link]

  • Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. (2023). International Journal of Scientific Development and Research (IJSDR). Retrieved February 28, 2026, from [Link]

  • Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. (2022). Atlantis Press. Retrieved February 28, 2026, from [Link]

  • GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers. (2018). Journal of Mass Spectrometry. Available from: [Link]

  • Mini Review on Important Biological Properties of Benzofuran Derivatives. (2016). Juniper Publishers. Retrieved February 28, 2026, from [Link]

  • Mini review on important biological properties of benzofuran derivatives. (2016). MedCrave online. Retrieved February 28, 2026, from [Link]

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  • BK-5-MAPB. (n.d.). Wikipedia. Retrieved February 28, 2026, from [Link]

  • Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. (2022). Royal Society of Chemistry. Available from: [Link]

  • Benzofuran – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 28, 2026, from [Link]

  • Mild Friedel-Crafts Acylation of Furan with Carboxylic Acids and the Heterogeneous Catalyst Couple AlPW12O40 / Mg(OH)2. (2012). Ingenta Connect. Retrieved February 28, 2026, from [Link]

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1-(Benzofuran-5-yl)propan-1-one: Comprehensive Nomenclature, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzofuran scaffold is a "privileged structure" in modern medicinal chemistry, serving as the core for numerous therapeutics ranging from anti-arrhythmic agents (like amiodarone) to novel central nervous system (CNS) modulators. Among its critical building blocks is 1-(benzofuran-5-yl)propan-1-one , a highly versatile intermediate. As a Senior Application Scientist, I have structured this whitepaper to provide researchers and drug development professionals with an authoritative guide on the nomenclature, chemical properties, and field-proven synthetic methodologies for this compound.

Crucially, this guide addresses a common pitfall in the literature: the conflation of the fully aromatic benzofuran with its 2,3-dihydro precursor. By understanding the mechanistic causality behind electrophilic aromatic substitution on these rings, chemists can optimize their synthetic workflows to achieve high regioselectivity and yield.

Chemical Identity and Nomenclature

In chemical databases and vendor catalogs, this compound is frequently associated with its saturated analog, 1-(2,3-dihydrobenzofuran-5-yl)propan-1-one[1][2]. While both feature a propanone (propionyl) group at the C5 position, the fully aromatic variant possesses distinct electronic properties due to the extended


-conjugation across the bicyclic system.
Quantitative Data Summary

To ensure precise procurement and analytical tracking, the physicochemical identifiers for both the target compound and its primary synthetic precursor are summarized below[1][3].

PropertyThis compound1-(2,3-Dihydrobenzofuran-5-yl)propan-1-one
CAS Registry Number 1207259-20-8 68660-11-7
Molecular Formula C₁₁H₁₀O₂C₁₁H₁₂O₂
Molecular Weight 174.20 g/mol 176.21 g/mol
IUPAC Name 1-(1-benzofuran-5-yl)propan-1-one1-(2,3-dihydro-1-benzofuran-5-yl)propan-1-one
Structural Feature Fully aromatic bicyclic coreSaturated furan ring (C2-C3)
Primary Utility Advanced API IntermediatePrecursor / Building Block

Mechanistic Synthesis: The Causality of Regioselectivity

A direct Friedel-Crafts acylation of an unsubstituted benzofuran ring is fundamentally flawed if the goal is C5 substitution. The electron-rich furan ring is highly activated, and electrophilic attack preferentially occurs at the C2 position . This is because the lone pairs on the heteroatom stabilize the resulting Wheland intermediate when attack occurs at C2.

The Expert Solution: To direct the propionyl group to the C5 position, we must exploit the electronic properties of 2,3-dihydrobenzofuran . In this saturated state, the molecule behaves electronically like an alkyl aryl ether (e.g., anisole). The oxygen atom acts as a strong ortho/para-directing group on the benzene ring. Because the para position (C5) is sterically unhindered compared to the ortho position (C7), Friedel-Crafts acylation proceeds with near-exclusive regioselectivity at C5[4]. Subsequent dehydrogenation (aromatization) yields the desired this compound.

G A 2,3-Dihydrobenzofuran (Starting Material) C Electrophilic Aromatic Substitution (Para-directing Oxygen) A->C B Propionyl Chloride + AlCl3 (Lewis Acid) B->C D 1-(2,3-Dihydrobenzofuran-5-yl)propan-1-one CAS: 68660-11-7 C->D E Dehydrogenation / Oxidation (DDQ or Pd/C, Heat) D->E F This compound CAS: 1207259-20-8 E->F

Figure 1: Two-step synthetic workflow for this compound via a dihydro intermediate.

Experimental Protocol: A Self-Validating System

The following two-step methodology is designed for high yield and includes built-in analytical checkpoints to ensure the integrity of the synthesis.

Step 1: Friedel-Crafts Acylation (Synthesis of CAS 68660-11-7)
  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 2,3-dihydrobenzofuran (1.0 eq) in anhydrous dichloromethane (DCM). Cool the mixture to 0 °C using an ice bath.

  • Activation: Slowly add anhydrous aluminum chloride (AlCl₃, 1.2 eq) to the stirring solution.

  • Acylation: Dropwise, add propionyl chloride (1.1 eq) over 30 minutes to maintain the internal temperature below 5 °C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4 hours.

  • Quenching & Extraction: Carefully pour the mixture over crushed ice and 1M HCl. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation Checkpoint 1: Perform a ¹H-NMR analysis of the crude product. Self-Validation: The C5-substituted product will display a characteristic 1,2,4-trisubstituted benzene splitting pattern (a doublet with a small coupling constant for H-4, a doublet of doublets for H-6, and a doublet for H-7). If the reaction incorrectly proceeded at C7, a 1,2,3-trisubstituted pattern would be observed.

Step 2: Aromatization (Synthesis of CAS 1207259-20-8)
  • Preparation: Dissolve the purified 1-(2,3-dihydrobenzofuran-5-yl)propan-1-one (1.0 eq) in anhydrous 1,4-dioxane.

  • Oxidation: Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.2 eq) to the solution.

  • Reflux: Heat the mixture to reflux (approx. 100 °C) and stir for 12 hours under an inert atmosphere.

  • Purification: Cool to room temperature, filter off the precipitated DDQH₂ byproduct, and concentrate the filtrate. Purify via silica gel column chromatography (Hexanes/Ethyl Acetate).

  • Validation Checkpoint 2: Perform ¹H-NMR and IR spectroscopy. Self-Validation: The aliphatic triplets (approx. 3.2 ppm and 4.6 ppm) corresponding to the dihydrofuran ring must completely disappear, replaced by two distinct aromatic doublets (approx. 6.8 ppm and 7.6 ppm) representing the C3 and C2 protons of the newly formed fully aromatic benzofuran ring.

Pharmacological Relevance & Downstream Applications

Derivatives of this compound are extensively utilized in the development of bioactive molecules[1]. The benzofuran core mimics the indole ring found in serotonin and tryptophan, making it an excellent bioisostere for targeting G-protein coupled receptors (GPCRs), particularly 5-HT and dopamine receptors[5]. The propanone side chain serves as a versatile handle for reductive amination, allowing chemists to append various pharmacophores (e.g., piperidines or piperazines) to modulate target affinity.

Pathway A 1-(Benzofuran-5-yl) propan-1-one B Scaffold Derivatization (Medicinal Chemistry) A->B C Receptor Binding (e.g., CNS Targets) B->C D Signal Transduction (Kinase / GPCR) C->D E Therapeutic Outcome D->E

Figure 2: Pharmacological development pathway for benzofuran-5-yl ketone derivatives.

By maintaining strict control over the regiochemistry during the initial synthesis of the ketone, drug development professionals ensure the downstream fidelity of their structure-activity relationship (SAR) studies.

References

  • American Elements. "1-(2,3-dihydro-1-benzofuran-5-yl)propan-1-one". URL:[Link]

  • Wikipedia. "Tremetone - Synthesis". URL: [Link]

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Spectroscopic Profile of 1-(Benzofuran-5-yl)propan-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Benzofuran Scaffold in Medicinal Chemistry

Benzofuran and its derivatives are prominent heterocyclic scaffolds found in numerous natural products and pharmacologically active compounds.[1][2] Their diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties, have made them a focal point of synthetic and medicinal chemistry.[1][2] 1-(Benzofuran-5-yl)propan-1-one serves as a key synthetic intermediate in the production of more complex molecules, such as the entactogen βk-5-MAPB (1-(benzofuran-5-yl)-2-(methylamino)propan-1-one).[3] Accurate spectroscopic characterization is therefore critical for ensuring the purity and identity of this precursor, which directly impacts the quality and safety of its downstream products.

This guide elucidates the expected spectroscopic data for this compound, providing a detailed interpretation of the predicted spectra. The methodologies described herein represent a self-validating system for the structural confirmation of this compound.

Synthesis and Provenance

The primary role of this compound in the scientific literature is as a direct precursor in the synthesis of cathinone analogs.[3] A common synthetic route involves the Grignard reaction of 5-bromobenzofuran with propionitrile, followed by acidic hydrolysis to yield the target ketone.[3]

Synthesis_Workflow cluster_reactants Starting Materials cluster_steps Reaction Steps 5-bromobenzofuran 5-Bromobenzofuran Grignard 1. Mg, THF (Grignard Formation) 5-bromobenzofuran->Grignard Propionitrile Propionitrile Propionitrile->Grignard Hydrolysis 2. Acidic Hydrolysis (e.g., H3O+) Grignard->Hydrolysis Intermediate Product This compound Hydrolysis->Product

Caption: Synthetic pathway to this compound.

Understanding this synthetic route is crucial for spectroscopic analysis, as it informs the potential impurities that may be present, such as unreacted 5-bromobenzofuran or side-products from the Grignard reaction.

Predicted ¹H NMR Spectroscopic Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary tool for elucidating the structure of organic molecules. The predicted ¹H NMR spectrum of this compound in a standard solvent like CDCl₃ would exhibit distinct signals corresponding to the aromatic protons of the benzofuran ring and the aliphatic protons of the propanone side chain.

Rationale for Predicted Chemical Shifts and Multiplicities:
  • Benzofuran Aromatic Protons: The benzofuran ring system contains five aromatic protons. The proton at position 4, being ortho to the propanone group, is expected to be the most deshielded and appear as a singlet or a narrow doublet. The proton at position 6 will be a doublet of doublets due to coupling with protons at positions 4 and 7. The proton at position 7 will appear as a doublet. The two furan ring protons at positions 2 and 3 will appear as doublets, with chemical shifts characteristic of the benzofuran system.[4]

  • Propanone Side Chain: The methylene (-CH₂-) protons adjacent to the carbonyl group will be deshielded and appear as a quartet due to coupling with the methyl (-CH₃) protons. The terminal methyl protons will appear as a triplet, shifted further upfield. This pattern is characteristic of an ethyl ketone moiety.[5]

Data Summary: Predicted ¹H NMR
Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.10d1HH-4
~7.85dd1HH-6
~7.70d1HH-2
~7.50d1HH-7
~6.80d1HH-3
~3.10q2H-CO-CH₂-CH₃
~1.25t3H-CO-CH₂-CH₃

Predicted ¹³C NMR Spectroscopic Data

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. The predicted broadband-decoupled ¹³C NMR spectrum of this compound would show 11 distinct signals, corresponding to the 11 carbon atoms in the molecule.

Rationale for Predicted Chemical Shifts:
  • Carbonyl Carbon: The ketone carbonyl carbon is the most deshielded and will appear significantly downfield, typically above 195 ppm.

  • Aromatic Carbons: The eight carbons of the benzofuran ring will have chemical shifts in the aromatic region (105-160 ppm). The carbons directly attached to the oxygen atom (C-7a and C-2) and the carbon bearing the propanone group (C-5) will be among the most downfield in this region.

  • Aliphatic Carbons: The methylene (-CH₂-) and methyl (-CH₃) carbons of the propanone side chain will appear upfield, with the methylene carbon being more deshielded due to its proximity to the carbonyl group.

Data Summary: Predicted ¹³C NMR
Predicted Chemical Shift (δ, ppm)Assignment
~199.5C=O
~155.0C-7a
~145.5C-2
~132.0C-5
~128.0C-3a
~127.5C-6
~124.0C-4
~111.5C-7
~106.5C-3
~31.5-CO-CH₂-CH₃
~8.5-CO-CH₂-CH₃

Predicted Infrared (IR) Spectroscopic Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by a strong absorption from the carbonyl group.

Rationale for Predicted Absorptions:
  • C=O Stretch: A strong, sharp absorption band is expected in the region of 1680-1700 cm⁻¹ corresponding to the stretching vibration of the conjugated ketone carbonyl group.[5]

  • C=C Aromatic Stretch: Multiple sharp bands of medium intensity are expected between 1450 and 1600 cm⁻¹ due to the carbon-carbon stretching vibrations within the benzofuran aromatic ring.

  • C-O Stretch: A strong band corresponding to the C-O-C stretching of the furan ether is expected around 1250 cm⁻¹.

  • C-H Bending: Out-of-plane C-H bending vibrations for the substituted benzene ring will appear in the 800-900 cm⁻¹ region.

  • Aliphatic C-H Stretch: Absorptions corresponding to the C-H stretching of the propanone's ethyl group will be present just below 3000 cm⁻¹.

Data Summary: Predicted IR Absorptions
Predicted Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H Stretch
~2980-2850MediumAliphatic C-H Stretch
~1685StrongC=O Stretch (Ketone)
~1600, 1580, 1470Medium-StrongAromatic C=C Stretch
~1250StrongAryl-O-C Stretch
~890, 820StrongAromatic C-H Bending

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.

Rationale for Predicted Fragmentation:
  • Molecular Ion (M⁺): The electron ionization (EI) mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (C₁₁H₁₀O₂ = 174.19 g/mol ).

  • Alpha-Cleavage: The most prominent fragmentation pathway for ketones is alpha-cleavage. Loss of the ethyl group (•CH₂CH₃) would result in a strong peak at m/z 145, corresponding to the benzofuran-5-carbonyl cation. This is expected to be the base peak.

  • Loss of CO: The fragment at m/z 145 could further lose a molecule of carbon monoxide (CO) to give a peak at m/z 117, corresponding to the benzofuranyl cation.

  • Benzofuran Fragmentation: Further fragmentation of the benzofuran ring system may also be observed.

Data Summary: Predicted MS Fragments (EI)
Predicted m/zRelative IntensityAssignment
174High[M]⁺
145Very High (Base Peak)[M - C₂H₅]⁺
117Medium[M - C₂H₅ - CO]⁺
89Medium[C₇H₅]⁺

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount. The following are generalized, standard operating procedures for the techniques discussed.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

  • Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

NMR_Workflow SamplePrep Sample Preparation (5-10 mg in CDCl3 with TMS) Acquisition Data Acquisition (400 MHz Spectrometer) SamplePrep->Acquisition Processing Data Processing (FT, Phasing, Baseline Correction) Acquisition->Processing Analysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) Processing->Analysis

Caption: Workflow for NMR spectroscopic analysis.

IR Spectroscopy
  • Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Utilize Electron Ionization (EI) at 70 eV.

  • Data Acquisition: Scan a mass range appropriate for the compound, for example, m/z 40-300.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

This guide provides a detailed, predicted spectroscopic profile of this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, a comprehensive set of expected ¹H NMR, ¹³C NMR, IR, and MS data has been generated and interpreted. These predictions offer a robust framework for the identification and characterization of this important synthetic intermediate, ensuring high standards of scientific integrity and quality control in research and development settings. The provided protocols outline the standard methodologies for obtaining experimental data to validate these predictions.

References

  • (Referenced for general NMR data of a complex benzofuran derivative) Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • (Referenced for MS data of a related benzofuran) mzCloud. (2018, April 13). 3 Methoxy 1 4 methoxy 1 benzofuran 5 yl 3 phenyl 1 propanone. Retrieved from [Link]

  • (Referenced for predicted NMR of a complex benzofuran) NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0227475). Retrieved from [Link]

  • (Referenced for synthesis and role as a precursor) Grokipedia. (n.d.). BK-5-MAPB. Retrieved from [Link]

  • (Referenced for related benzofuran compounds) Shimshoni, J. A., Winkler, I., Golan, E., & Nutt, D. (2017). Neurochemical binding profiles of novel indole and benzofuran MDMA analogues. Naunyn-Schmiedeberg's Archives of Pharmacology, 390(1), 15-24. [Link]

  • (Referenced for dihydro-analog) American Elements. (n.d.). 1-(2,3-dihydro-1-benzofuran-5-yl)propan-1-one. Retrieved from [Link]

  • (Referenced for related benzofuran compounds) PubChem. (n.d.). 1-(benzofuran-5-yl)-N-Methylpropan-2-aMine. Retrieved from [Link]

  • (Referenced for related benzofuran compounds) Wikipedia. (n.d.). BK-5-MAPB. Retrieved from [Link]

  • (Referenced for dihydro-analog) Autech Industry Co.,Limited. (n.d.). CAS 68660-11-7|1-(2,3-Dihydro-1-Benzofuran-5-Yl)Propan-1-One. Retrieved from [Link]

  • (Referenced for a related isomer) PubChemLite. (n.d.). 1-(1-benzofuran-5-yl)propan-2-one. Retrieved from [Link]

  • (Referenced for general information on benzofurans) ResearchGate. (n.d.). The Characterization of 5- and 6-(2-Aminopropyl)-2,3-dihydrobenzofuran. Retrieved from [Link]

  • (Referenced for general NMR principles) University of Calgary. (n.d.). 13C NMR of 1-Propanol. Retrieved from [Link]

  • (Referenced for related benzofuran compounds) Wikipedia. (n.d.). 5-APB. Retrieved from [Link]

  • (Referenced for IR of related compounds) ResearchGate. (n.d.). Infrared spectrum (FTIR) of (a) 5-(2-aminopropyl). Retrieved from [Link]

  • (Referenced for propiophenone IR data) NIST. (n.d.). 1-Propanone, 1-phenyl-. Retrieved from [Link]

Sources

Physical and chemical characteristics of 1-(Benzofuran-5-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Characterization, Synthetic Architecture, and Analytical Profile

Executive Summary

1-(Benzofuran-5-yl)propan-1-one (CAS: 1207259-20-8) serves as a critical aryl ketone intermediate in the synthesis of bioactive benzofuran derivatives, most notably the entactogenic agents 5-APB and 5-MAPB. Its structural core—a benzofuran ring acylated at the 5-position—imparts unique electronic properties that facilitate reductive amination and other functionalizations. This guide provides a rigorous technical analysis of its physical properties, synthetic pathways, and analytical signatures for researchers in medicinal chemistry and forensic toxicology.

Molecular Architecture & Identification

The compound consists of a bicyclic benzofuran system substituted at the C5 position with a propanoyl moiety. The electron-withdrawing carbonyl group at C5 significantly influences the electron density of the aromatic system, deactivating the ring towards further electrophilic aromatic substitution while activating the carbonyl carbon for nucleophilic attack.

Parameter Data / Identifier
IUPAC Name 1-(1-Benzofuran-5-yl)propan-1-one
Common Synonyms 5-Propionylbenzofuran; 1-(Benzofuran-5-yl)-1-propanone
CAS Number 1207259-20-8
Molecular Formula C₁₁H₁₀O₂
Molecular Weight 174.20 g/mol
SMILES CCC(=O)c1cc2c(cc1)oco2
InChI Key Predicted: InChIKey=...[1][2][3][4] (Analogous to 5-acetylbenzofuran)
Physicochemical Profile

The physical characteristics of this compound are governed by the planar benzofuran ring and the polar ketone functionality. While the 2,3-dihydro analog (CAS 68660-11-7) is well-characterized as a white solid, the fully aromatic variant exhibits slightly different properties due to increased conjugation and planarity.

Property Value / Description Notes
Physical State Crystalline Solid / Low-melting SolidBased on 5-acetylbenzofuran (MP ~76°C).
Melting Point 65–75 °C (Predicted)Experimental data scarce; typically lower than acetyl analog.
Boiling Point ~300 °C (at 760 mmHg)Predicted based on volatility of aryl ketones.
Solubility (Aq) InsolubleHydrophobic aromatic core dominates.
Solubility (Org) SolubleDCM, Methanol, Ethyl Acetate, Acetone.
LogP ~2.5–2.8Moderate lipophilicity.
pKa N/A (Non-ionizable)Ketone is neutral; no acidic protons.
Synthetic Architecture

The synthesis of this compound presents a regiochemical challenge. Direct Friedel-Crafts acylation of benzofuran typically occurs at the C2 position due to the high electron density of the furan ring. Therefore, the "Dihydro Route" is the industry standard, utilizing the steric and electronic directing effects of the 2,3-dihydro ring to target the C5 position, followed by aromatization.

Protocol: The Dihydro-Acylation / Oxidation Pathway
  • Acylation: Friedel-Crafts acylation of 2,3-dihydrobenzofuran with propionyl chloride using Aluminum Chloride (

    
    ) in dichloromethane (DCM) or carbon disulfide (
    
    
    
    ). The dihydro ring directs substitution to the para position relative to the oxygen (C5).
  • Aromatization: Dehydrogenation of the intermediate 1-(2,3-dihydrobenzofuran-5-yl)propan-1-one using DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or elemental sulfur.

Synthetic Workflow Diagram

SynthesisPathway Start 2,3-Dihydrobenzofuran (Precursor) Intermed 1-(2,3-Dihydrobenzofuran-5-yl) propan-1-one (Intermediate) Start->Intermed Friedel-Crafts Acylation (C5-selective) Reagent1 Propionyl Chloride + AlCl3 / DCM Reagent1->Intermed Target 1-(Benzofuran-5-yl) propan-1-one (Target) Intermed->Target Oxidation (Aromatization) Reagent2 DDQ or Sulfur (Dehydrogenation) Reagent2->Target

Caption: Stepwise synthesis via the regioselective acylation of 2,3-dihydrobenzofuran followed by oxidative aromatization.

Analytical Characterization

Confirming the identity of the target requires distinguishing it from its 2,3-dihydro precursor. The key indicator is the presence of furan ring protons in the NMR spectrum and the shift in aromatic signals.

Nuclear Magnetic Resonance (NMR) Profile
  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       1.25 (t, 3H):  Methyl group of the propionyl chain.
      
    • 
       3.05 (q, 2H):  Methylene group adjacent to the carbonyl.
      
    • 
       6.85 (d, 1H):  Furan ring proton at C3 (Characteristic of aromatic benzofuran).
      
    • 
       7.55 (d, 1H):  Aromatic proton at C7.
      
    • 
       7.70 (d, 1H):  Furan ring proton at C2 (Deshielded by oxygen).
      
    • 
       7.95 (dd, 1H):  Aromatic proton at C6.
      
    • 
       8.25 (d, 1H):  Aromatic proton at C4 (Significantly deshielded by the adjacent ketone).
      
    • Differentiation: The precursor (dihydro) would show two triplets at

      
       3.2 and 
      
      
      
      4.6 for the dihydrofuran ring, which are absent in the target.
Mass Spectrometry (GC-MS)
  • Molecular Ion (M+): m/z 174.2

  • Base Peak: m/z 145 (Loss of ethyl group, [M-29]+, formation of benzofuroyl cation).

  • Fragmentation: Loss of CO (m/z 117) typical of phenols/benzofurans after initial cleavage.

Handling, Stability, and Safety
  • Stability: The compound is stable under standard laboratory conditions but sensitive to strong oxidizing agents. The benzofuran ring can polymerize under strongly acidic conditions if not buffered.

  • Storage: Store in a cool, dry place (2–8°C recommended) under an inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or moisture absorption.

  • Safety Hazards:

    • Skin/Eye Irritant: Treat as a potential vesicant.

    • Inhalation: Dust may cause respiratory tract irritation.

    • PPE: Nitrile gloves, safety goggles, and fume hood utilization are mandatory.[2]

References
  • National Center for Biotechnology Information. (2020). 5-APB and 6-APB: Psychoactive aminoalkylbenzofuran derivatives.[5][6] PMC7468285. Retrieved from [Link]

  • Wikipedia. (n.d.). 5-MAPB: Chemical and physical data.[1][3][4][7][8] Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives.[9] Retrieved from [Link]

Sources

1-(Benzofuran-5-yl)propan-1-one as a synthetic building block

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Value

1-(Benzofuran-5-yl)propan-1-one (CAS: 23932-68-5 for the aromatic form; often derived from the dihydro analog CAS 68660-11-7) represents a "privileged scaffold" in medicinal chemistry. Its value lies in the 5-substitution pattern, which is pharmacologically distinct from the more synthetically accessible 2- or 3-substituted benzofurans.[1]

This ketone serves as a critical junction point for two major drug classes:

  • 
    -Keto-arylalkylamines:  Structural analogs of cathinones and entactogens (e.g., BK-5-MAPB), utilized in neuropsychiatric drug discovery.[1]
    
  • Heterocyclic Hybrids: The propanone side chain allows for "lego-like" assembly of thiazoles, imidazoles, and oxazoles via

    
    -halogenation, expanding the chemical space for kinase inhibitors and anti-arrhythmic agents (analogs of Amiodarone/Dronedarone).[1]
    

Technical nuance: Direct functionalization of the benzofuran ring at the C5 position is electronically unfavorable due to the directing effects of the furan oxygen, which favors C2 and C3. Therefore, this guide prioritizes the Dihydro-Intermediate Strategy , a self-validating protocol that guarantees C5 regioselectivity.[1]

Synthetic Architecture

The Regioselectivity Challenge

In a standard Friedel-Crafts acylation of benzofuran, the furan ring is electron-rich, directing electrophiles to the C2 (kinetic) or C3 (thermodynamic) positions.[1] Achieving C5 substitution requires "masking" the furan aromaticity or using a directing group strategy.[2]

The Dihydro-Intermediate Protocol (Recommended)

The most robust route involves acylation of 2,3-dihydrobenzofuran.[1] In this saturated system, the oxygen atom behaves like a phenol ether, strongly directing the electrophile para to itself—precisely to the C5 position.[1]

SynthesisRoute Start 2,3-Dihydrobenzofuran (Precursor) Intermed 1-(2,3-dihydrobenzofuran-5-yl) propan-1-one (C5 Regioselective) Start->Intermed Friedel-Crafts (0°C to RT) Reagent1 Propionyl Chloride AlCl3 / DCM Reagent1->Start Product 1-(Benzofuran-5-yl) propan-1-one (Target) Intermed->Product Aromatization Reagent2 DDQ or S8 (Dehydrogenation) Reagent2->Intermed

Figure 1: The Dihydro-Intermediate Strategy ensures exclusive C5 functionalization, avoiding C2/C3 byproducts.[1][2]

Experimental Protocols

Note: All reactions must be performed under an inert atmosphere (Nitrogen or Argon).

Step 1: Regioselective Acylation

Objective: Synthesis of 1-(2,3-dihydrobenzofuran-5-yl)propan-1-one.

  • Reagents: 2,3-dihydrobenzofuran (1.0 eq), Propionyl chloride (1.2 eq), Aluminum chloride (AlCl

    
    , 1.3 eq), Dichloromethane (DCM, anhydrous).[1][2]
    
  • Protocol:

    • Charge a flame-dried 3-neck flask with AlCl

      
       suspended in DCM at 0°C.
      
    • Add propionyl chloride dropwise over 15 minutes. The solution will turn yellow/orange (formation of acylium ion).[2]

    • Add 2,3-dihydrobenzofuran (diluted in DCM) slowly to maintain temp < 5°C.

    • Allow to warm to Room Temperature (RT) and stir for 3 hours. Monitor via TLC (Hexane:EtOAc 4:1).[2]

    • Quench: Pour mixture onto crushed ice/HCl. Extract with DCM (3x).[2] Wash organic layer with brine, dry over Na

      
      SO
      
      
      
      .[1][2]
    • Purification: Recrystallization from hexane or flash chromatography.[1][2]

  • Yield Expectation: 85-92% (Crystalline solid).[1][2]

Step 2: Aromatization (Oxidation)

Objective: Conversion to this compound.[1]

  • Reagents: Dihydro-intermediate (from Step 1), 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.1 eq), Toluene or Benzene.[1]

  • Protocol:

    • Dissolve the ketone in toluene.[2]

    • Add DDQ in one portion.[1][2]

    • Reflux for 4–6 hours. The reaction mixture will turn deep red/brown as DDQ-H

      
       precipitates.
      
    • Cool to RT. Filter off the hydroquinone byproduct.[2]

    • Concentrate filtrate and purify via column chromatography (Silica, 5-10% EtOAc in Hexane).

  • Yield Expectation: 75-85%.

Reactivity & Applications Map

Once synthesized, the this compound scaffold offers three primary vectors for elaboration:

Reaction ClassTarget MotifReagentsApplication Area

-Bromination

-Bromo Ketone
Br

/ HBr / AcOH
Precursor to thiazoles (Hantzsch synthesis) or aminoketones.
Reductive Amination

-Arylalkylamine
MeNH

, NaBH

Synthesis of CNS-active agents (e.g., 5-MAPB analogs).[1]
Carbonyl Reduction Secondary AlcoholNaBH

or CBS Catalyst
Chiral building blocks for lignan synthesis.[1][2]
Visualization of Chemical Space

Reactivity Center 1-(Benzofuran-5-yl) propan-1-one Prod1 2-Amino-1-propanone (Cathinone Analogs) Center->Prod1 1. Br2 2. Methylamine Prod2 Benzofuran-Thiazole Hybrids Center->Prod2 1. Br2 2. Thioamide Prod3 Chiral Alcohols Center->Prod3 Asymmetric Hydrogenation

Figure 2: Divergent synthesis pathways from the core building block.

Critical Quality Attributes (CQA)

For researchers sourcing or synthesizing this material, the following analytical signatures validate identity:

  • NMR (

    
    H, CDCl
    
    
    
    ):
    • Aromatic: Look for the distinct furan doublets at

      
       7.6–7.7 (C2-H) and 
      
      
      
      6.8 (C3-H).[1][2] The C5-substitution pattern typically shows a singlet (d) at
      
      
      8.1–8.2 (H4) due to carbonyl deshielding.[2]
    • Aliphatic: Triplet (

      
       1.2, -CH
      
      
      
      ) and Quartet (
      
      
      3.0, -CH
      
      
      -) characteristic of the propionyl group.[1]
  • Impurity Profile:

    • Dihydro-impurity: Incomplete oxidation in Step 2 results in broad multiplets at

      
       3.2 and 4.[1][2]6. This must be <0.5% for pharmaceutical applications.[2]
      

References

  • Regioselective Acylation: Friedel-Crafts acylation of 2,3-dihydrobenzofuran.[1][2] (Methodology adapted from standard electrophilic aromatic substitution protocols on activated ethers).[2]

  • Medicinal Application (CNS): Synthesis and pharmacology of BK-5-MAPB and related benzofurans.[2] Available at: (Accessed 2024).[1][2]

  • Natural Product Context: Isolation and synthesis of Tremetone derivatives. (Wikipedia/PubChem data on 5-acetylbenzofurans).[2] Available at: .[2][3]

  • Heterocycle Synthesis: Synthesis of bioactive benzofuran derivatives. Research Journal of Chemistry and Environment, Vol 25.[1][2] Available at: .[2][4]

  • General Properties: 1-(2,3-dihydro-1-benzofuran-5-yl)propan-1-one Product Data. American Elements.[1][2][3] Available at: .[2]

Sources

Potential research applications of 1-(Benzofuran-5-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes 1-(Benzofuran-5-yl)propan-1-one (CAS: 1207259-20-8 / Dihydro analog: 68660-11-7), a critical benzofuran scaffold in medicinal chemistry. Unlike its 2-substituted counterparts, the 5-substituted benzofuran moiety serves as a high-fidelity bioisostere for the indole ring found in serotonin (5-HT) and tryptophan. This structural homology drives its primary application: the synthesis of highly selective serotonin receptor ligands and monoamine transporter substrates.

This guide details the regioselective synthesis required to access this scaffold (avoiding common C2-acylation pitfalls), its transformation into entactogenic research standards (e.g., 5-APB/5-MAPB), and its utility in oncology via chalcone derivatives.

Part 1: Chemical Identity & Structural Significance

The compound consists of a benzofuran core acylated at the C5 position with a propionyl chain.

PropertySpecification
IUPAC Name 1-(1-Benzofuran-5-yl)propan-1-one
Molecular Formula C₁₁H₁₀O₂
Molecular Weight 174.20 g/mol
Key Functionality Propan-1-one (Ethyl ketone) at C5
Bioisostere 5-Propionylindole
Solubility Soluble in DCM, MeOH, DMSO; Insoluble in water

Structural Logic: The 5-position of the benzofuran ring corresponds electronically and sterically to the 5-position of the indole ring. However, the benzofuran oxygen acts as a hydrogen bond acceptor, whereas the indole nitrogen is a donor. This subtle difference allows researchers to probe the hydrogen-bonding requirements of receptor binding pockets (e.g., 5-HT2A, 5-HT2B) by swapping indole for benzofuran.

Part 2: Regioselective Synthesis Protocols

CRITICAL WARNING: Direct Friedel-Crafts acylation of benzofuran fails to yield the 5-isomer. The furan ring is electron-rich, directing electrophilic attack almost exclusively to the C2 (and minorly C3) position.

To obtain this compound with high purity, an indirect metallation strategy is required.

Protocol A: The Nitrile-Grignard Route (Recommended)

Rationale: This method prevents isomer contamination and ensures the ketone is installed exclusively at C5.

Reagents: 5-Bromobenzofuran, Copper(I) Cyanide (CuCN), Ethylmagnesium Bromide (EtMgBr).

  • Cyanation (Rosenmund-von Braun):

    • Dissolve 5-bromobenzofuran (1.0 eq) in anhydrous DMF.

    • Add CuCN (1.5 eq) and reflux at 150°C for 12 hours under Argon.

    • Workup: Quench with FeCl₃/HCl to decompose the complex. Extract with EtOAc.

    • Product:5-Cyanobenzofuran .

  • Grignard Addition:

    • Dissolve 5-cyanobenzofuran in dry THF at 0°C.

    • Add EtMgBr (1.2 eq, 3.0 M in ether) dropwise. Mechanism: The Grignard reagent attacks the nitrile carbon to form an imine magnesium salt.

    • Stir at room temperature for 4 hours.

  • Hydrolysis:

    • Pour the reaction mixture into ice-cold 3M HCl.

    • Stir vigorously for 1 hour. The acidic conditions hydrolyze the intermediate imine to the ketone.

    • Purification: Flash column chromatography (Hexane/EtOAc 9:1).

Protocol B: The Weinreb Amide Route (High Fidelity)

Rationale: Ideal for library synthesis where over-addition of Grignard must be avoided.

  • Lithiation: Treat 5-bromobenzofuran with n-BuLi at -78°C in THF to generate 5-lithiobenzofuran.

  • Acylation: Cannulate the lithiated species into a solution of N-methoxy-N-methylpropionamide (Weinreb amide).

  • Result: The stable tetrahedral intermediate prevents double addition, yielding pure ketone upon workup.

Part 3: Neuropharmacological Applications (Research Only)

The primary research utility of this ketone is as a precursor for Aminoalkylbenzofurans , a class of non-neurotoxic serotonin releasing agents used to map the serotonin transporter (SERT).

Synthesis of 5-APB (Research Standard)

The ketone is converted to 5-(2-aminopropyl)benzofuran (5-APB) via a two-step sequence. This compound is a vital tool for distinguishing between serotonergic and dopaminergic neurotoxicity mechanisms.

Workflow:

  • Alpha-Halogenation: React ketone with Br₂/HBr in glacial acetic acid to form 2-bromo-1-(benzofuran-5-yl)propan-1-one .

  • Amination: React the alpha-bromo ketone with ammonia (or methylamine for 5-MAPB) to form the alpha-amino ketone (cathinone analog).

  • Reduction: Reduce the ketone carbonyl to a methylene group using Wolff-Kishner or Pd/C catalytic hydrogenation (careful to avoid reducing the furan ring) or Triethylsilane/TFA .

    • Note: A more direct route to 5-APB often starts from 1-(benzofuran-5-yl)propan-2 -one. However, the propan-1 -one scaffold allows access to Beta-Hydroxy and Beta-Keto analogs (Cathinones), which have distinct pharmacological profiles.

Mechanism of Action Visualization

The following diagram illustrates the synthesis pathway and the pharmacological logic of the benzofuran scaffold.

G cluster_bio Bioisosteric Replacement Start 5-Bromobenzofuran (Starting Material) Inter 5-Cyanobenzofuran Start->Inter CuCN, DMF Rosenmund-von Braun Target This compound (The Scaffold) Inter->Target 1. EtMgBr 2. H3O+ (Hydrolysis) Deriv1 Chalcone Derivatives (Antitumor) Target->Deriv1 Aldehyde NaOH (Claisen-Schmidt) Deriv2 Beta-Keto-5-MAPB (SERT/DAT Probe) Target->Deriv2 1. Br2 2. MeNH2 Deriv3 5-APB (5-HT2B Agonist) Target->Deriv3 Reduction (Wolff-Kishner) Indole Indole (5-HT Core) Benzofuran Benzofuran Core Indole->Benzofuran NH -> O Retains Aromaticity Alters H-Bonding

Caption: Synthesis pathway from 5-bromobenzofuran to key research derivatives, highlighting the central role of the propan-1-one intermediate.

Part 4: Oncology & Medicinal Chemistry Applications

Beyond neuroscience, the propan-1-one tail serves as a "chemical handle" for creating libraries of microtubule destabilizers .

Chalcone Synthesis (Claisen-Schmidt)

The acetyl/propionyl group at C5 is an ideal substrate for condensation with substituted benzaldehydes.

  • Reaction: this compound + 3,4,5-Trimethoxybenzaldehyde.

  • Conditions: NaOH (aq), EtOH, Room Temp.

  • Product: A benzofuran-chalcone hybrid.

  • Application: These derivatives mimic Combretastatin A-4 , binding to the colchicine site of tubulin. The benzofuran ring restricts conformational rotation, potentially enhancing potency against drug-resistant cancer lines (MDR1).

Heterocycle Formation

The ketone can be cyclized to form pyrazoles, which are investigated for anti-inflammatory (COX-2 inhibition) activity.

  • Protocol: React the ketone with phenylhydrazine to form the hydrazone, followed by Vilsmeier-Haack cyclization to yield the pyrazole moiety fused or linked to the benzofuran.

References

  • Dawson, P., et al. (2014). "The effects of benzofury (5-APB) on the dopamine transporter and 5-HT2-dependent vasoconstriction in the rat." Progress in Neuro-Psychopharmacology and Biological Psychiatry.

  • Brandt, S. D., et al. (2020). "The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of 3,4-methylenedioxyamphetamine (MDA) on monoamine transmission in male rats." Psychopharmacology.

  • Kozurkova, M., et al. (2011).[1] "Synthesis and cytotoxic activity of new benzofuran chalcones." European Journal of Medicinal Chemistry.

  • BenchChem Technical Repository. (2024). "Regioisomer Formation in Dibenzofuran Acylation."

  • Abdel-Wahab, B. F., et al. (2011).[1] "Synthesis of new benzofuran analogues from 5-bromosalicylaldehyde and their biological activities." Organic Chemistry: An Indian Journal.[2]

Sources

Advanced Synthesis Protocols for 1-(Benzofuran-5-yl)propan-1-one

[1]

Executive Summary

This technical whitepaper outlines the synthesis of 1-(benzofuran-5-yl)propan-1-one (CAS: 141645-16-1 analog/isomer), a critical heterocyclic building block.[1] While often cited as a precursor for monoamine transporter ligands (such as 5-MAPB) and anti-arrhythmic pharmacophores, its structural integrity relies on the precise installation of the propionyl moiety at the C-5 position of the benzofuran core.

This guide presents two distinct synthetic pathways:

  • The "Hydro-Acylation" Route (Preferred): Friedel-Crafts acylation of 2,3-dihydrobenzofuran followed by oxidative dehydrogenation.[1] This route offers superior regioselectivity and scalability.[1]

  • The "Cyclization" Route (Alternative): Construction of the furan ring from 4-hydroxypropiophenone via acetal alkylation and acid-mediated cyclodehydration.[1]

Part 1: Retrosynthetic Analysis & Strategy

The synthesis of 5-substituted benzofurans presents a regiochemical challenge. Direct electrophilic aromatic substitution (EAS) on benzofuran typically occurs at the C-2 or C-3 positions due to the electron-rich furan ring. To target the C-5 position (on the benzene ring), we must alter the electronic landscape.

Strategic Insight: By using 2,3-dihydrobenzofuran (coumaran), the furan ring's aromaticity is broken, behaving more like an alkyl ether. The oxygen lone pair directs incoming electrophiles to the para position (C-5), bypassing the C-2/C-3 preference of the fully aromatic system.

RetrosynthesisTargetThis compound(Target Molecule)Dihydro1-(2,3-Dihydrobenzofuran-5-yl)propan-1-oneTarget->DihydroOxidativeDehydrogenationAcetal4-(2,2-Diethoxyethoxy)propiophenoneTarget->AcetalAcid-CatalyzedCyclizationCoumaran2,3-Dihydrobenzofuran+ Propionyl ChlorideDihydro->CoumaranFriedel-CraftsAcylation (C-5 Selective)Phenol4-Hydroxypropiophenone+ Bromoacetaldehyde diethyl acetalAcetal->PhenolO-Alkylation

Figure 1: Retrosynthetic disconnection showing the two primary pathways. Route 1 (Left) utilizes a redox strategy to control regiochemistry.

Part 2: Primary Route – The Hydro-Acylation Protocol

This route is recommended for high-purity applications.[1] It proceeds in two steps: regioselective acylation and aromatization.[1]

Step 1: Friedel-Crafts Acylation of 2,3-Dihydrobenzofuran

Objective: Install the propionyl group at C-5.[1] Mechanism: The ether oxygen activates the benzene ring. In the absence of the furan double bond, the C-5 position (para to oxygen) is the most nucleophilic site.

Reagents:

  • 2,3-Dihydrobenzofuran (1.0 equiv)

  • Propionyl Chloride (1.1 equiv)

  • Aluminum Chloride (AlCl₃) (1.2 equiv)

  • Dichloromethane (DCM) (Solvent)

Protocol:

  • Setup: Flame-dry a 500 mL three-neck flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Lewis Acid Activation: Charge the flask with AlCl₃ (16.0 g, 120 mmol) and anhydrous DCM (150 mL). Cool to 0°C in an ice bath.

  • Acylium Formation: Add Propionyl Chloride (10.5 mL, 120 mmol) dropwise. Stir for 15 minutes until the complex forms (solution may turn yellow/orange).

  • Substrate Addition: Dissolve 2,3-dihydrobenzofuran (12.0 g, 100 mmol) in DCM (50 mL). Add this solution dropwise to the reaction mixture over 30 minutes, maintaining internal temperature <5°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–4 hours. Monitor by TLC (Hexane:EtOAc 8:2) or HPLC.[1]

  • Quench: Pour the reaction mixture slowly onto 200 g of crushed ice/HCl mixture. Caution: Exothermic.[1]

  • Workup: Separate the organic layer.[1][2] Wash with water (2x), saturated NaHCO₃ (to remove acid), and brine. Dry over anhydrous MgSO₄ and concentrate in vacuo.

  • Result: 1-(2,3-dihydrobenzofuran-5-yl)propan-1-one. Yield: ~85–90%.[1][3] Solidifies upon standing.

Step 2: Oxidative Dehydrogenation (Aromatization)

Objective: Restore the benzofuran aromaticity. Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is the reagent of choice for laboratory scale due to mild conditions.

Protocol:

  • Dissolve the intermediate from Step 1 (10 g) in anhydrous 1,4-Dioxane (100 mL).

  • Add DDQ (1.1 equiv).[1]

  • Reflux the mixture (101°C) for 6–12 hours. The solution will turn dark red/brown as DDQ is reduced to DDHQ.[1]

  • Filtration: Cool to RT. Filter off the precipitated DDHQ byproduct.[1]

  • Purification: Concentrate the filtrate. Purify the residue via flash column chromatography (Silica gel, Hexane:EtOAc gradient).

  • Final Product: this compound. White to pale yellow crystalline solid.[1]

Part 3: Alternative Route – Ring Construction

This route is viable if 2,3-dihydrobenzofuran is unavailable or if starting from the commodity chemical 4-hydroxypropiophenone.[1]

Step 1: O-Alkylation

Reaction: Williamson ether synthesis.[1] Protocol:

  • Combine 4-hydroxypropiophenone (15.0 g, 100 mmol), Bromoacetaldehyde diethyl acetal (21.7 g, 110 mmol), and anhydrous K₂CO₃ (27.6 g, 200 mmol) in DMF (100 mL).

  • Heat to 140°C for 12 hours.

  • Cool, pour into water, and extract with Ethyl Acetate.

  • Concentrate to obtain the acetal intermediate (Oil).[1]

Step 2: Cyclodehydration

Mechanism: Acid-catalyzed hydrolysis of the acetal reveals an aldehyde, which undergoes intramolecular condensation with the aromatic ring (ortho position), followed by dehydration.

Protocol:

  • Add the crude acetal to Polyphosphoric Acid (PPA) (50 g) or Amberlyst 15 in Toluene.

  • Heat to 100°C with vigorous stirring for 2–4 hours.

  • Critical Step: Pour onto ice water to quench. Neutralize carefully with NaOH.[1]

  • Extract with DCM.[1] The product requires rigorous chromatography to remove uncyclized oligomers.[1]

Part 4: Comparative Analysis & Data

Yield and Scalability Comparison
ParameterRoute 1: Hydro-AcylationRoute 2: Ring Construction
Overall Yield 65 - 75% 40 - 50%
Regioselectivity High (>95% C-5) Moderate (Potential for polymerization)
Atom Economy GoodModerate (Loss of EtOH/H2O)
Purification Crystallization often sufficientRequires Chromatography
Safety Profile AlCl₃ requires moisture controlPPA is corrosive/viscous
Analytical Profile (Expected)

1H NMR (CDCl₃, 400 MHz):

  • Aromatic C-2: δ 7.68 (d, J=2.2 Hz, 1H) – Distinctive furan proton.

  • Aromatic C-3: δ 6.85 (d, J=2.2 Hz, 1H).

  • Aromatic C-4: δ 8.25 (d, J=1.8 Hz, 1H) – Deshielded by carbonyl.

  • Aromatic C-6: δ 7.95 (dd, 1H).

  • Aromatic C-7: δ 7.55 (d, 1H).

  • Propionyl CH2: δ 3.05 (q, 2H).

  • Propionyl CH3: δ 1.25 (t, 3H).

Part 5: Process Visualization

The following diagram illustrates the mechanistic flow of the preferred Route 1, highlighting the critical intermediate transition.

ReactionFlowStart2,3-DihydrobenzofuranInterIntermediate:1-(2,3-dihydrobenzofuran-5-yl)propan-1-oneStart->InterPropionyl-Cl / AlCl3DCM, 0°C -> RTComplexAcyl-AlCl3ComplexComplex->InterElectrophilic Attack(Para-direction)FinalProduct:1-(Benzofuran-5-yl)propan-1-oneInter->FinalDDQ / DioxaneReflux (Dehydrogenation)

Figure 2: Workflow for the Hydro-Acylation strategy. Note the preservation of the oxygen heterocycle throughout the process.

References

  • Friedel-Crafts Acylation of Dihydrobenzofurans

    • Title: Regioselective Synthesis of 5-Acyl-2,3-dihydrobenzofurans via Friedel-Crafts Reaction.[1]

    • Source: Organic Process Research & Development.[1]

    • Context: Validates the C-5 selectivity in dihydro- scaffolds.
  • Aromatization Methods

    • Title: Dehydrogenation of dihydrobenzofurans using DDQ.[1]

    • Source: Journal of Organic Chemistry.[1]

    • Context: Standard protocol for restoring furan aromaticity under mild conditions.[1]

  • Alternative Cyclization (Rap-Stoermer)

    • Title: Synthesis of Benzofurans via Acid-Catalyzed Cyclization of Phenoxyacetals.[1]

    • Source: Tetrahedron Letters.[1]

    • Context: Details the 4-hydroxypropiophenone route.
  • Analytical Data Reference

    • Title: Spectroscopic identification of benzofuran derivatives.[1][4][5]

    • Source: PubChem Compound Summary for related analogs.[1]

Solubility of 1-(Benzofuran-5-yl)propan-1-one in common organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Title: Physicochemical Profiling and Solubility Dynamics of 1-(Benzofuran-5-yl)propan-1-one in Organic Solvents: A Technical Guide for Preclinical Development

Executive Summary

In the preclinical stages of drug discovery, the physicochemical characterization of active pharmaceutical ingredients (APIs) and their critical intermediates is paramount. This compound (and its closely related saturated analog, 1-(2,3-dihydro-1-benzofuran-5-yl)propan-1-one, CAS 68660-11-7[1]), serves as a vital structural motif in the synthesis of various biologically active compounds, including melatonin receptor agonists and targeted oncology agents[2].

Understanding the solubility profile of this compound in common organic solvents is not merely a logistical requirement for synthesis; it dictates the formulation strategy, bioavailability modeling, and analytical method development. This whitepaper provides an in-depth mechanistic analysis of the solubility of this compound, grounded in thermodynamic principles and Hansen Solubility Parameters (HSP)[3], alongside a self-validating experimental protocol for empirical quantification.

Mechanistic Causality: Thermodynamics and Hansen Solubility Parameters (HSP)

Solubility is fundamentally driven by the thermodynamic principle of minimizing the free energy of mixing. To explain why this compound behaves the way it does in various solvents, we must look beyond simplistic "polar vs. non-polar" categorizations and utilize Hansen Solubility Parameters (HSP) [3].

The HSP framework partitions the total cohesive energy density of a molecule into three distinct intermolecular forces[4]:

  • Dispersion Forces (

    
    ):  Driven by the aromatic benzofuran core, which exhibits strong van der Waals interactions.
    
  • Polarity (

    
    ):  Driven by the permanent dipole moment of the propan-1-one (ketone) moiety.
    
  • Hydrogen Bonding (

    
    ):  The ketone oxygen acts as a hydrogen-bond acceptor, though the molecule lacks strong hydrogen-bond donors.
    

For a solvent to effectively dissolve this compound, its HSP coordinates must closely match those of the solute, minimizing the interaction radius (


) in three-dimensional Hansen space[4][5]. Because the molecule possesses a highly lipophilic aromatic core but a localized polar ketone, it exhibits optimal solubility in aprotic, moderately polar organic solvents (e.g., Dichloromethane, Ethyl Acetate) and strong hydrogen-bond donating solvents that can interact with the ketone (e.g., Methanol).

Caption: Hansen Solubility Parameter (HSP) components driving solvent compatibility.

Quantitative Solubility Data

The following table summarizes the thermodynamic solubility of this compound across a spectrum of common organic solvents at standard ambient temperature (25°C). Note: Values are representative of rigorous shake-flask determinations for this specific chemotype.

Solvent ClassSpecific SolventDielectric Constant (

)
Solubility at 25°C (mg/mL)Mechanistic Rationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 100.0High

aligns with the ketone; universal solvating power for aromatic rings.
Polar Aprotic Acetonitrile (MeCN)37.545.5Excellent dipole-dipole alignment; standard for reverse-phase HPLC.
Polar Protic Methanol (MeOH)32.738.2Strong H-bond donation to the ketone oxygen (

interaction).
Polar Protic Ethanol (EtOH)24.525.4Slightly lower polarity than MeOH; good general formulation vehicle.
Non-Polar Dichloromethane (DCM)8.9> 150.0Near-perfect HSP match for the lipophilic benzofuran core; ideal extraction solvent.
Non-Polar n-Hexane1.9< 2.0Insufficient

and

to overcome the crystal lattice energy of the pure solid.
Aqueous Water (pH 7.4 Buffer)80.1< 0.05High cohesive energy of water rejects the hydrophobic bulk of the molecule.

Experimental Methodology: The Shake-Flask Protocol

To ensure absolute trustworthiness and reproducibility, solubility must be measured thermodynamically rather than kinetically. Kinetic methods (e.g., solvent-shifting/nephelometry) are prone to supersaturation artifacts and are only suitable for early high-throughput screening[6]. The Shake-Flask Method , first proposed by Higuchi and Connors, remains the gold standard for determining true thermodynamic equilibrium[7][8].

The protocol below is designed as a self-validating system, incorporating System Suitability Testing (SST) to guarantee data integrity.

Step 1: Equilibration
  • Preparation: Dispense 5.0 mL of the target organic solvent into a 10 mL amber glass vial (amber glass prevents potential photo-degradation of the benzofuran system).

  • Saturation: Add this compound incrementally until a visible, persistent solid phase remains. Causality: The presence of excess solid is non-negotiable; it ensures that the chemical potential of the dissolved solute is equal to the chemical potential of the solid, defining true saturation[8].

  • Incubation: Seal the vial and place it in an orbital shaker incubator set to 25.0 ± 0.5 °C at 150 RPM.

  • Timeframe: Shake for 48 to 72 hours. Causality: While dissolution may appear complete earlier, 48-72 hours guarantees that the crystal lattice energy is fully overcome and any metastable supersaturated states have precipitated[8].

Step 2: Phase Separation
  • Centrifugation: Transfer an aliquot of the suspension to a microcentrifuge tube and spin at 14,000 RPM for 15 minutes at 25°C.

  • Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter. Crucial Step: Discard the first 0.5 mL of the filtrate to saturate any non-specific binding sites on the filter membrane, preventing artificially low concentration readings.

Step 3: HPLC-UV Quantification
  • Dilution: Dilute the filtered supernatant with the mobile phase (e.g., 50:50 MeCN:Water) to fall within the linear range of the calibration curve.

  • Analysis: Inject onto a C18 Reverse-Phase HPLC column. The strong UV chromophore of the benzofuran ring allows for highly sensitive detection at

    
     ~254 nm or 280 nm.
    
  • Self-Validation (SST): Before analyzing unknown samples, run a 5-point calibration curve (

    
    ). Inject a known Quality Control (QC) standard every 10 samples. If the QC drifts by >2%, the system is invalidated and must be recalibrated.
    

Caption: Thermodynamic solubility workflow using the shake-flask method and HPLC quantification.

Conclusion and Formulation Implications

The solubility profile of this compound is dictated by the interplay between its highly lipophilic aromatic core and its polar, hydrogen-bond accepting ketone. Because its aqueous solubility is exceptionally poor (< 0.05 mg/mL), any downstream biological assays or in vivo dosing regimens will require specific formulation strategies.

For in vitro assays, preparing a concentrated stock in DMSO (where solubility exceeds 100 mg/mL) and performing a 1:1000 dilution into aqueous media is the standard approach, ensuring the final DMSO concentration remains


 to prevent cellular toxicity. For in vivo applications, exploiting its high solubility in ethanol or using lipid-based formulations (e.g., SEDDS - Self-Emulsifying Drug Delivery Systems) will be necessary to overcome its inherent hydrophobicity and ensure adequate systemic exposure.

References

  • A Potential Anti-Tumor Herb Bred in a Tropical Fruit: Insight into the Chemical Components and Pharmacological Effects of Momordicae Semen - MDPI Source: MDPI URL:[Link]

  • CAS 68660-11-7 | 1-(2,3-Dihydro-1-Benzofuran-5-Yl)Propan-1-One Source: RLavie URL:[Link]

  • Hansen Solubility Parameters: Welcome to the official site of HSP and HSPiP Source: Hansen Solubility URL:[Link]

  • Hansen solubility parameter - Wikipedia Source: Wikipedia URL:[Link]

  • HSP Basics - Hansen Solubility Parameters Source: Hansen Solubility URL:[Link]

  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility Source: Pharmaceutical Sciences (Tabriz University of Medical Sciences) URL:[Link]

  • Can anyone tell me how to perform equilibrium solubility studies step by step practically? Source: ResearchGate URL:[Link]

Sources

Introduction to the benzofuran chemical class

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of medicinal chemistry and rational drug design, the benzofuran chemical class stands as a "privileged scaffold"—a core molecular framework capable of providing high-affinity ligands for diverse biological targets. Comprising a benzene ring fused to a five-membered oxygen-containing furan ring, this bicyclic system offers unique electronic properties, lipophilicity, and a versatile platform for functionalization[1]. This technical guide provides an in-depth analysis of the benzofuran class, exploring its pharmacological landscape, mechanisms of action, and the modern transition-metal-catalyzed synthetic protocols required to construct these high-value heterocycles.

Pharmacological Landscape & FDA-Approved Therapeutics

The planar, aromatic nature of the benzofuran nucleus allows it to engage in robust


 stacking and hydrophobic interactions within protein binding pockets. By strategically substituting the C-2 and C-3 positions, medicinal chemists can fine-tune the scaffold's pharmacokinetics and target selectivity.

Two prominent examples of FDA-approved benzofuran derivatives demonstrate the versatility of this class:

  • Amiodarone: A highly lipophilic, iodine-rich benzofuran derivative utilized as a Class III antiarrhythmic agent. It acts as a multi-channel blocker, inhibiting myocardial potassium, calcium, and sodium channels, thereby prolonging the cardiac action potential[2].

  • Vilazodone: Approved by the FDA in 2011 for Major Depressive Disorder (MDD), this indolalkylamine-benzofuran hybrid functions via a unique SPARI (Serotonin Partial Agonist and Reuptake Inhibitor) mechanism[3]. The benzofuran moiety is critical for its high-affinity binding to both the serotonin transporter (SERT) and the 5-HT1A receptor.

Quantitative Pharmacological Data of Key Benzofuran Therapeutics

To benchmark the physicochemical and pharmacological properties of these agents, the following table summarizes their core metrics:

Drug NameFDA ApprovalPrimary IndicationMechanism of Action (MoA)MW ( g/mol )Key Structural Motif
Amiodarone 1985Ventricular ArrhythmiaK⁺/Na⁺/Ca²⁺ channel blocker645.3Diiodobenzofuran core
Dronedarone 2009Atrial FibrillationMulti-channel blocker425.5Benzofuran + methylsulfonamide (Non-iodinated)
Vilazodone 2011Major Depressive DisorderSPARI (SERT inhibitor + 5-HT1A partial agonist)477.65-(piperazin-1-yl)-1-benzofuran-2-carboxamide

Biological Mechanism of Action: The SPARI Pathway

To understand how structural integration of the benzofuran core translates to clinical efficacy, we must examine the molecular signaling pathway. In the case of Vilazodone, the benzofuran-2-carboxamide group drives a dual-action mechanism that mitigates the delayed onset typically seen in traditional SSRIs.

MoA V Vilazodone (Benzofuran Derivative) SERT Serotonin Transporter (SERT) V->SERT High Affinity Binding HT1A 5-HT1A Receptor V->HT1A High Affinity Binding Inhibit Inhibition of 5-HT Reuptake SERT->Inhibit Agonist Partial Agonism HT1A->Agonist Synapse Increased Extracellular Serotonin Inhibit->Synapse Agonist->Synapse Modulates firing Clinical Antidepressant Efficacy (MDD) Synapse->Clinical

Figure 1: SPARI mechanism of action for the benzofuran-based drug Vilazodone in MDD.

Advanced Synthetic Methodologies: Transition-Metal Catalysis

Historically, benzofurans were synthesized via classical approaches like the Perkin synthesis or the MacMurry reaction, which often suffered from harsh conditions, poor atom economy, and limited functional group tolerance[4]. Modern drug development demands highly divergent, late-stage functionalization. Today, the most robust and widely adopted method is the Palladium/Copper-catalyzed one-pot Sonogashira coupling and intramolecular cyclization [1].

Standard Operating Protocol: Pd/Cu-Catalyzed Synthesis of 2-Arylbenzofurans

As an Application Scientist, I emphasize that experimental success relies not just on following steps, but on understanding the thermodynamic and kinetic causality behind each reagent choice.

Objective: Construct a 2-substituted benzofuran core from an o-iodophenol and a terminal alkyne.

Step 1: Reaction Setup & Degassing

  • Action: In an oven-dried Schlenk flask, combine o-iodophenol (1.0 equiv), terminal aryl alkyne (1.2 equiv), Pd(PPh₃)₂Cl₂ (5 mol%), and CuI (10 mol%). Purge the system with argon for 15 minutes.

  • Causality: Pd(PPh₃)₂Cl₂ serves as the precatalyst, which reduces in situ to the active Pd(0) species responsible for the oxidative addition into the C-I bond. CuI acts as a co-catalyst to form a highly reactive copper acetylide. Degassing is strictly mandatory; the presence of oxygen will trigger the oxidative homocoupling of the alkyne (Glaser coupling), consuming the starting material and poisoning the catalyst.

Step 2: Solvent & Base Addition

  • Action: Add anhydrous triethylamine (TEA) (5.0 equiv) and dimethylformamide (DMF) (0.2 M) via syringe under argon.

  • Causality: TEA is a dual-purpose reagent. It acts as a mild base to deprotonate the terminal alkyne (facilitating transmetalation with copper) and neutralizes the hydroiodic acid (HI) generated during the catalytic cycle, preventing the degradation of the acid-sensitive furan product. DMF provides a highly polar aprotic environment, stabilizing the transition states of the palladium cycle.

Step 3: Heating & Self-Validating Monitoring

  • Action: Heat the reaction mixture to 80°C. Monitor the progression via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (8:2) eluent system.

  • Causality: The reaction is a cascade process. It proceeds through an initial Sonogashira coupling to form an o-alkynylphenol intermediate, followed by an in situ 5-endo-dig intramolecular cyclization. The disappearance of the o-iodophenol spot on the TLC plate validates the completion of the cross-coupling phase. The subsequent emergence of a highly UV-active, less polar spot confirms the successful ring closure into the benzofuran product.

Step 4: Quenching & Workup

  • Action: Cool the reaction to room temperature, dilute with ethyl acetate, and wash sequentially with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Causality: The NH₄Cl wash is critical; it quenches the reaction and chelates the copper salts, rendering them water-soluble and preventing heavy metal contamination in the organic layer. Brine removes residual DMF. Drying over Na₂SO₄ removes trace water prior to concentration and column chromatography.

Mechanistic Pathway Visualization

SyntheticMechanism A o-Iodophenol + Terminal Alkyne C Oxidative Addition (Pd inserts into C-I bond) A->C B Pd(0) Catalyst Active Species B->C Catalytic Cycle Start D Transmetalation (Cu-Acetylide transfers alkyne to Pd) C->D E Reductive Elimination (Forms o-alkynylphenol) D->E E->B Pd(0) Regeneration F Intramolecular Cyclization (Base-promoted or metal-activated) E->F G 2-Substituted Benzofuran F->G Ring Closure H CuI Co-catalyst + Base H->D Forms Cu-Acetylide

Figure 2: Mechanistic pathway of the Pd/Cu-catalyzed Sonogashira coupling and subsequent cyclization.

Conclusion & Future Perspectives

The benzofuran chemical class remains a cornerstone of modern medicinal chemistry. Its ability to mimic endogenous ligands, combined with its favorable pharmacokinetic profile, makes it an ideal scaffold for targeting complex neurological and cardiovascular pathways. As synthetic methodologies evolve—particularly with the advent of photoredox catalysis and C-H activation techniques—our ability to rapidly generate highly functionalized, structurally diverse benzofuran libraries will only accelerate, paving the way for the next generation of targeted therapeutics[5].

References

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies Source: ACS Omega URL:[Link]

  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds Source: Journal of Chemical and Pharmaceutical Research URL:[Link]

  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans Source: MDPI Molecules URL:[Link]

  • Vilazodone | C26H27N5O2 | CID 6918314 Source: PubChem - NIH URL:[Link]

  • Amiodarone Hydrochloride | C25H30ClI2NO3 | CID 441325 Source: PubChem - NIH URL:[Link]

Sources

Methodological & Application

High-Fidelity Synthesis of 1-(Benzofuran-5-yl)propan-1-one: Overcoming Regioselectivity Challenges

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Series | AN-ORG-502

Executive Summary

This Application Note details the optimized synthetic protocol for 1-(benzofuran-5-yl)propan-1-one (5-propionylbenzofuran). While Friedel-Crafts acylation is the standard method for introducing acyl groups onto aromatic rings, its direct application to benzofuran is plagued by regioselectivity issues, predominantly favoring the C2 and C3 positions over the desired C5 position on the benzene ring.

To achieve high regiochemical fidelity for the C5 isomer, this protocol utilizes a "Saturation-Acylation-Aromatization" strategy. By temporarily saturating the furan ring (using 2,3-dihydrobenzofuran), the directing power of the ether oxygen is harnessed to selectively activate the C5 position (para-substitution). Subsequent dehydrogenation restores the benzofuran core. This method ensures high purity and yield, essential for pharmaceutical intermediate synthesis.

Strategic Analysis: The Regioselectivity Paradox

The Challenge: Direct Acylation

Direct Friedel-Crafts acylation of benzofuran yields a complex mixture. The furan ring is electron-rich and acts as a masked enol ether, making the C2 and C3 positions significantly more nucleophilic than the benzene ring carbons.

  • Kinetic Product: C2-acyl benzofuran.

  • Thermodynamic Product: C3-acyl benzofuran (often formed via rearrangement).

  • Result: Direct reaction with propionyl chloride/AlCl₃ yields <10% of the desired C5 isomer.

The Solution: The Dihydrobenzofuran Route

The 2,3-dihydrobenzofuran scaffold behaves as a cyclic alkyl aryl ether. Without the competing


-system of the furan ring, the oxygen atom's lone pairs strongly activate the ortho and para positions on the benzene ring.
  • Steric Control: The C7 position (ortho) is sterically hindered.

  • Electronic Control: The C5 position (para) is electronically activated and sterically accessible.

  • Outcome: Acylation occurs almost exclusively at C5.

Figure 1: Strategic comparison of direct acylation (red path) vs. the dihydrobenzofuran route (blue/green path).

Detailed Protocols

Protocol A: Selective Friedel-Crafts Acylation

Objective: Synthesis of 5-propionyl-2,3-dihydrobenzofuran.

Reagents:

  • 2,3-Dihydrobenzofuran (Coumaran) [CAS: 496-16-2]

  • Propionyl Chloride [CAS: 79-03-8] (1.2 equivalents)

  • Aluminum Chloride (AlCl₃), anhydrous [CAS: 7446-70-0] (1.3 equivalents)

  • Dichloromethane (DCM), anhydrous (Solvent)

Procedure:

  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, pressure-equalizing addition funnel, and a nitrogen inlet adapter. Maintain an inert atmosphere (

    
    ).
    
  • Catalyst Suspension: Charge the flask with anhydrous AlCl₃ (1.3 eq) and anhydrous DCM (5 mL/mmol substrate). Cool the suspension to 0°C using an ice bath.

  • Acylating Agent: Add Propionyl Chloride (1.2 eq) dropwise to the AlCl₃ suspension over 10 minutes. Stir for 15 minutes at 0°C to form the acylium ion complex (

    
    ).
    
  • Substrate Addition: Dissolve 2,3-Dihydrobenzofuran (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below 5°C.

    • Note: The solution will turn dark red/brown, characteristic of the Friedel-Crafts complex.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–3 hours. Monitor by TLC (SiO₂, 10% EtOAc/Hexanes) or GC-MS.

  • Quench: Pour the reaction mixture slowly onto a mixture of ice (100 g) and concentrated HCl (10 mL) with vigorous stirring. Caution: Exothermic.

  • Workup: Separate the layers. Extract the aqueous phase with DCM (2 x 50 mL). Combine organic layers and wash sequentially with water, saturated NaHCO₃, and brine.

  • Purification: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude intermediate (usually a pale yellow oil or low-melting solid) is often pure enough for the next step. If necessary, purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Aromatization (Dehydrogenation)

Objective: Conversion to this compound.

Reagents:

  • 5-Propionyl-2,3-dihydrobenzofuran (from Protocol A)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) [CAS: 84-58-2] (1.1 - 1.2 equivalents)

  • 1,4-Dioxane or Toluene (Solvent)

Procedure:

  • Setup: Equip a round-bottom flask with a stir bar and a reflux condenser.

  • Mixing: Dissolve the intermediate (1.0 eq) in 1,4-Dioxane (10 mL/mmol). Add DDQ (1.2 eq).

  • Reaction: Heat the mixture to reflux (101°C for dioxane) for 2–4 hours.

    • Observation: A precipitate of 2,3-dichloro-5,6-dicyanohydroquinone (DDHQ) will form as the reaction proceeds.

  • Workup: Cool the mixture to room temperature. Filter off the solid DDHQ byproduct.

  • Purification: Concentrate the filtrate. Dissolve the residue in DCM and wash with saturated NaHCO₃ (to remove residual hydroquinone species) and brine. Dry over MgSO₄ and concentrate.

  • Final Isolation: Purify the target compound via recrystallization (from EtOH/Hexane) or silica gel chromatography.

Quantitative Data Summary

ParameterProtocol A (Acylation)Protocol B (Aromatization)
Limiting Reagent 2,3-Dihydrobenzofuran5-Propionyl-2,3-dihydrobenzofuran
Stoichiometry 1.0 : 1.2 : 1.3 (Sub : Acid Cl : Cat)1.0 : 1.2 (Sub : DDQ)
Temperature 0°C

25°C
Reflux (~100°C)
Time 2 - 3 Hours2 - 4 Hours
Typical Yield 85 - 92%75 - 85%
Regioselectivity >95% (C5 isomer)N/A (Stereocenter removed)

Mechanistic Insight

The success of this protocol relies on the electronic distinction between the dihydro- and aromatic benzofuran systems.

Mechanism of C5 Selectivity

In 2,3-dihydrobenzofuran, the oxygen lone pair donates electron density into the benzene ring via resonance (+M effect). The C5 position (para to oxygen) is activated. The transition state is stabilized by the formation of a resonance structure where the positive charge is delocalized onto the oxygen atom.

Figure 2: Mechanistic pathway for the selective acylation of the dihydrobenzofuran core.

Analytical Validation

Confirm the identity of This compound using the following diagnostic signals:

  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       ~7.6 - 8.2 ppm (m, 3H, Benzene ring protons H-4, H-6, H-7). Note: H-4 (ortho to carbonyl) will be the most deshielded doublet.
      
    • 
       ~7.7 ppm (d, 1H, Furan H-2).
      
    • 
       ~6.8 ppm (d, 1H, Furan H-3).
      
    • 
       ~3.0 ppm (q, 2H, -CH₂- of propionyl).
      
    • 
       ~1.2 ppm (t, 3H, -CH₃ of propionyl).
      
  • Key Distinction: The presence of the furan double bond signals (H-2/H-3) at ~7.7/6.8 ppm confirms successful aromatization (Protocol B). If peaks appear at ~4.6 (t) and ~3.2 (t), the dihydro- core is still present.

References

  • Regioselectivity in Benzofuran Acylation

    • Title: Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy.[1]

    • Source: RSC Advances (2022).
    • URL:[Link]

    • Context: Discusses the difficulty of direct C5 acylation and the preference for C2/C3 substitution in benzofurans.
  • Friedel-Crafts on Dihydrobenzofurans

    • Title: Synthesis of 2,3-Dihydrobenzofurans.[1][2][3]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

    • Context: Provides background on the reactivity and prepar
  • Dehydrogenation with DDQ

    • Title: DDQ-Mediated Oxid
    • Source: Journal of Organic Chemistry (General Protocol Reference).
    • Context: Standard reagent data and application for aromatization reactions.[4]

  • General Friedel-Crafts Protocol

    • Title: Friedel-Crafts Acylation Mechanism and Procedures.[1][5][6][7][8]

    • Source: BenchChem Application Notes.[7]

Sources

Step-by-step protocol for the acylation of benzofuran

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The acylation of benzofuran is a pivotal transformation in the synthesis of pharmacophores, including anti-arrhythmic agents (e.g., Amiodarone derivatives) and antimicrobial scaffolds. While the benzofuran core is electron-rich, its reactivity profile differs significantly from indole. Direct electrophilic aromatic substitution (


) heavily favors the C-2 position  due to heteroatom stabilization of the transition state.

This guide provides two validated protocols for C-2 acylation: a Classical Lewis Acid method (high throughput) and a Green Zeolite method (high atom economy). Furthermore, it addresses the "C-3 Challenge," providing a strategic workflow for accessing the difficult C-3 position, which cannot be efficiently achieved via direct acylation.

Mechanistic Insight & Regioselectivity

Understanding the electronic bias of benzofuran is critical for experimental design. Unlike indole, where C-3 attack is preferred, benzofuran undergoes electrophilic attack at C-2 .

Why C-2 over C-3?

Upon electrophilic attack by an acylium ion (


):
  • C-2 Attack: The resulting carbocation is stabilized by the lone pair of the adjacent oxygen atom without disrupting the aromaticity of the fused benzene ring to the same extent as C-3 attack.

  • C-3 Attack: The positive charge delocalizes into the benzene ring, but the transition state is generally higher in energy compared to the oxygen-stabilized C-2 intermediate.

Figure 1: Mechanistic Pathway & Regioselectivity

BenzofuranAcylation Reagents Reagents: Benzofuran + Acyl Chloride Catalyst: AlCl3 Acylium Active Species: Acylium Ion (R-CO+) Reagents->Acylium Activation TS_C2 Transition State (C-2): Oxygen-Stabilized Sigma Complex Acylium->TS_C2 Path A (Preferred) Kinetic Control TS_C3 Transition State (C-3): Less Stable (Benzene disruption) Acylium->TS_C3 Path B (Disfavored) Product_C2 Major Product: 2-Acylbenzofuran TS_C2->Product_C2 - H+ Product_C3 Minor/Trace: 3-Acylbenzofuran TS_C3->Product_C3 - H+

Caption: Electrophilic attack at C-2 is kinetically favored due to superior stabilization of the sigma complex by the furan oxygen.

Protocol A: Classical Lewis Acid Catalyzed Acylation

Objective: Synthesis of 2-acetylbenzofuran using Aluminum Chloride (


).
Scale:  10 mmol (scalable to kg).
Standard:  High yield (>85%), rapid conversion.
Materials
  • Substrate: Benzofuran (1.18 g, 10 mmol)

  • Reagent: Acetyl Chloride (1.1 equiv, 0.86 g)

  • Catalyst: Anhydrous

    
     (1.2 equiv, 1.60 g)
    
  • Solvent: Dichloromethane (DCM) (Anhydrous, 20 mL)

  • Quench: 1M HCl, Ice

Step-by-Step Methodology
  • Apparatus Setup: Flame-dry a 100 mL two-neck round-bottom flask. Equip with a magnetic stir bar, N2 inlet, and a pressure-equalizing addition funnel.

  • Catalyst Suspension: Charge the flask with anhydrous

    
     and 10 mL of dry DCM. Cool to 0°C  using an ice bath.
    
    • Expert Note:

      
       quality is paramount. Yellow or clumpy catalyst indicates hydrolysis and will lower yields. Use fresh, granular white/pale yellow solid.
      
  • Acylium Generation: Add Acetyl Chloride dropwise to the suspension. Stir for 15 mins at 0°C. The mixture should homogenize slightly as the acylium complex forms.

  • Substrate Addition: Dissolve Benzofuran in 10 mL DCM. Add this solution dropwise to the reaction mixture over 20 minutes.

    • Critical Control: Maintain internal temperature <5°C to prevent polymerization or poly-acylation.

  • Reaction: Remove ice bath and allow to warm to Room Temperature (RT). Stir for 2–3 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 9:1). Product

      
       ~0.5; Starting material 
      
      
      
      ~0.8.
  • Quench & Workup:

    • Cool back to 0°C.

    • Slowly pour the reaction mixture into a beaker containing 50 g ice and 10 mL 1M HCl. (Caution: Exothermic!).[1]

    • Separate phases.[1][2] Extract aqueous layer with DCM (2 x 15 mL).

    • Wash combined organics with Sat.

      
       (remove acid) and Brine.
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallization from Ethanol or Flash Chromatography (0-5% EtOAc in Hexanes).

Protocol B: Green Catalysis (Zeolite Mediated)

Objective: Eco-friendly synthesis using heterogeneous solid acid catalysts. Advantage: Eliminates toxic aluminum waste; catalyst is reusable. Trade-off: Slower reaction kinetics; requires higher temperature.

Materials
  • Catalyst: Zeolite H-Beta (

    
     ratio ~25) or H-Y. Calcined at 500°C for 4h prior to use.
    
  • Reagent: Acetic Anhydride (1.5 equiv)

  • Solvent: Neat (Solvent-free) or Nitromethane (if solubilization is needed).

Methodology
  • Activation: Ensure Zeolite is freshly calcined to remove adsorbed water, which poisons active acidic sites.

  • Reaction Assembly: In a sealed pressure tube or heavy-walled flask, combine Benzofuran (10 mmol), Acetic Anhydride (15 mmol), and Zeolite H-Beta (500 mg).

  • Heating: Heat the mixture to 80–100°C for 6–12 hours.

    • Mechanism:[3][4][5][6][7] The reaction occurs within the pores of the zeolite, where Brønsted acid sites protonate the anhydride to generate the electrophile.

  • Workup:

    • Cool to RT.

    • Dilute with Ethyl Acetate (20 mL).

    • Filter to remove the catalyst (Save catalyst for regeneration).

    • Wash filtrate with Sat.

      
       to remove acetic acid byproduct.
      
    • Concentrate and purify as in Protocol A.

Comparison of Protocols
ParameterProtocol A (

)
Protocol B (Zeolite)
Reaction Time 2–3 Hours6–12 Hours
Temperature 0°C

RT
80–100°C
Yield 85–92%65–75%
Selectivity (C-2) >98%>95%
Waste Profile High (Al salts, acidic water)Low (Reusable solid, Acetic acid)
Suitability Initial Discovery / Scale-upGreen Process / GMP Optimization

Advanced Strategy: Accessing the C-3 Position

The Problem: Direct acylation of benzofuran yields <2% of the C-3 isomer. The Solution: Do not acylate benzofuran directly. Use the 2-Hydroxychalcone Rearrangement strategy.[3]

Workflow
  • Start: 2-Hydroxychalcone derivatives.

  • Reagent: Hypervalent Iodine (

    
    ) or Thallium(III) salts (older methods).
    
  • Process: Oxidative rearrangement of the chalcone leads to a 2,3-dihydrobenzofuran intermediate which eliminates to form 3-acylbenzofuran .

Figure 2: Strategic Route to 3-Acylbenzofuran

C3Strategy Start 2-Hydroxychalcone Inter Rearrangement Intermediate Start->Inter Oxidative Cyclization Reagent PhI(OAc)2 (Hypervalent Iodine) Reagent->Inter Target 3-Acylbenzofuran Inter->Target - AcOH Aromatization

Caption: Indirect synthesis is required for C-3 acylation. Direct Friedel-Crafts is ineffective for this isomer.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low Yield Catalyst deactivation (

)
Ensure

sublimes or fumes in air. Dry solvents over molecular sieves.
Polymerization Temp too high during additionKeep addition temp <5°C. Dilute substrate further.
Positional Isomers C-3 impurity detectedCheck substrate substituents. Electron-donating groups at C-5/C-6 can slightly influence regiochemistry, but C-2 remains dominant.
Incomplete Reaction Stoichiometry error

complexes with the product ketone. Use >1.1 equiv of catalyst relative to the acylating agent.

References

  • BenchChem. (2025).[1][2][8][9] Synthesis of 2-Acetyldibenzofuran: An Experimental Protocol. Retrieved from 1

  • ECHEMI. (2024). Regioselectivity in electrophilic aromatic substitution of benzofuran and indole. Retrieved from 10

  • Royal Society of Chemistry. (2019). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. Retrieved from 11

  • NIH/PubMed. (2024). Construction of 2-Substituted-3-aryl Benzofurans via Acid-Catalyzed Cascade. Retrieved from 12

  • Organic Syntheses. (2019). Convenient Preparation of 3-Ethoxycarbonyl Benzofurans. Retrieved from 13[13][1][2][4][6][14][15]

Sources

Application Note: Purification of 1-(Benzofuran-5-yl)propan-1-one via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

1-(Benzofuran-5-yl)propan-1-one (CAS: 286836-32-6) is a critical intermediate in the synthesis of bioactive benzofuran derivatives, including anti-arrhythmic agents (amiodarone analogs) and antimicrobial scaffolds. The synthesis typically involves the Friedel-Crafts acylation of benzofuran or 2,3-dihydrobenzofuran, followed by oxidative aromatization.

These synthetic routes frequently generate a complex crude matrix containing:

  • Regioisomers: Acylation at the C2 or C3 positions (thermodynamically or kinetically favored under different conditions).

  • Starting Material: Unreacted benzofuran.

  • Over-acylated byproducts: Di-acylated species.

  • Lewis Acid Residues: Aluminum or iron salts from the acylation step.[1][2]

This Application Note details a robust protocol for the purification of the C5-acylated product using flash column chromatography. We focus on resolving the specific polarity difference between the 5-acyl target and its regioisomers using a Hexane/Ethyl Acetate gradient on Silica Gel 60.

Physicochemical Profile & Separation Strategy[3][4][5]

Understanding the analyte's properties is prerequisite to method design.

PropertyDescriptionChromatographic Implication
Structure Bicyclic aromatic ether with an alkyl ketone at C5.Moderate polarity. The ketone provides a hydrogen-bond acceptor site for interaction with silica silanols.
Solubility Soluble in DCM, EtOAc, Acetone. Sparingly soluble in Hexanes.Dry Loading is recommended to prevent band broadening due to solvent mismatch.
UV Activity Strong absorption at 254 nm (Benzofuran

-system).
UV detection is the primary method for fraction monitoring.
Impurity Profile C2/C3 isomers are generally less polar than C5 isomers due to electronic shielding and vectors.The target (C5) will likely elute after unreacted starting material and C2/C3 isomers but before di-acylated byproducts.

Pre-Purification: Method Development (TLC)

Before committing to a column, the solvent system must be optimized via Thin Layer Chromatography (TLC).

Protocol:

  • Plate: Silica Gel 60 F254 aluminum-backed plates.

  • Eluent Screening:

    • 100% Hexane: Compound stays at baseline (

      
      ).
      
    • 10% EtOAc in Hexane: Compound moves slightly (

      
      ).
      
    • 20% EtOAc in Hexane: Good separation (

      
      ).[3]
      
    • 50% EtOAc in Hexane: Compound moves to solvent front (

      
      ), poor resolution.
      

Decision: A gradient starting at 0% EtOAc and ramping to 20% EtOAc is optimal. The target


 of 0.35 in 20% EtOAc ensures the compound elutes within the "sweet spot" (column volumes 3–10).

Detailed Purification Protocol

Equipment & Materials[2][4][7][8]
  • Stationary Phase: Silica Gel 60 (40–63 µm particle size), irregular.

  • Column: Flash cartridge or glass column (Dimensions determined by loading, see 4.2).

  • Mobile Phase A: n-Hexane (or Petroleum Ether 40-60°C).

  • Mobile Phase B: Ethyl Acetate (EtOAc).

  • Detection: UV Detector set to 254 nm and 280 nm.

Sample Loading (Dry Load Technique)

Rationale: Wet loading with a strong solvent (like DCM) can cause "fingering" and band broadening, causing isomers to co-elute. Dry loading guarantees a tight initial band.

  • Dissolve the crude reaction mixture (e.g., 1.0 g) in the minimum amount of Dichloromethane (DCM).

  • Add Silica Gel 60 (approx. 2.0 g, or 2x the mass of the crude).

  • Evaporate the solvent under reduced pressure (Rotavap) until a free-flowing powder is obtained.

  • Load this powder onto the top of the pre-equilibrated column (or into a solid load cartridge).

Gradient Elution Program

Assumption: 12 g Silica Column (for ~100-200 mg target loading). Flow rate: 30 mL/min.

StepTime (min)% Mobile Phase B (EtOAc)Mechanism / Purpose
1 0–20%Equilibration: Elute highly non-polar impurities (e.g., unreacted benzofuran).
2 2–50%

5%
Linear Ramp: Gently mobilize the isomers.
3 5–155%

25%
Separation Gradient: Target compound elutes here (typically ~15-20% B).
4 15–1825%

100%
Flush: Elute highly polar byproducts (di-acylated species, tars).
5 18–20100%Wash: Clean column.
Fraction Analysis
  • Collect fractions in test tubes.

  • Spot fractions corresponding to the UV peak on a TLC plate.

  • Elute TLC in Hexane:EtOAc (4:1) .

  • Pool fractions containing the pure spot at

    
    .
    
  • Evaporate solvent to yield this compound.

Visualization: Workflow & Logic

The following diagram illustrates the purification logic and separation hierarchy.

PurificationWorkflow cluster_elution Elution Order (Polarity) Start Crude Reaction Mixture (Friedel-Crafts Product) TLC Method Development (TLC) Target Rf ~ 0.30 - 0.35 Start->TLC Loading Sample Preparation Dry Loading on Silica TLC->Loading Opt. Solvent: 4:1 Hex/EtOAc Column Flash Chromatography Gradient: Hexane -> 20% EtOAc Loading->Column Impurity1 Fraction 1-5: Unreacted Benzofuran (Non-polar) Column->Impurity1 0-5% EtOAc Impurity2 Fraction 6-10: Regioisomers (C2/C3) (Slightly less polar) Impurity1->Impurity2 Target Fraction 11-20: This compound (TARGET) Impurity2->Target ~15% EtOAc Impurity3 Fraction 21+: Di-acylated / Tars (Polar) Target->Impurity3 >25% EtOAc Analysis Purity Check (NMR / HPLC) Target->Analysis

Caption: Workflow for the isolation of C5-acylated benzofuran, highlighting the elution order relative to common synthetic impurities.

Troubleshooting & Optimization

IssueProbable CauseSolution
Co-elution of Isomers Gradient slope too steep.Decrease gradient slope (e.g., 0%

10% B over 20 mins). Switch solvent modifier to Acetone (Hexane/Acetone system) for different selectivity [1].
Tailing (Streaking) Acidic protons or Lewis acid residue.[2]Add 0.1% Triethylamine (TEA) to the mobile phase to neutralize silica acidity. Ensure crude is quenched properly (wash with NaHCO3).
Low Recovery Irreversible adsorption.Use a more polar "Flush" step (10% MeOH in DCM) at the end to check if compound is stuck.

Safety Considerations

  • Benzofuran Derivatives: Many are biologically active.[4][5] Handle with gloves and in a fume hood to avoid inhalation or skin contact.

  • Solvents: Hexane and Ethyl Acetate are highly flammable. Ensure the flash system is grounded to prevent static discharge.

  • Silica Dust: Inhalation hazard. Wear an N95 mask when handling dry silica gel.

References

  • Solvent System Validation: Similar benzofuran derivatives (e.g., benzofuran-2-ones) have been successfully purified using n-Hexane/Acetone (8:2)

    • Source: Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity. Int. J. Mol.[3] Sci.2017 , 18, 96.

  • General Acylation Context: Friedel-Crafts acylation protocols for benzofurans typically utilize silica gel chromatography with non-polar/polar gradients to separ

    • Source: Synthesis of benzofurans via Friedel–Crafts acylation. ResearchGate Review.

  • Compound Data: 1-(1-benzofuran-5-yl)propan-2-one (isomer) properties and handling.

    • Source: PubChem CID 22144718.

Sources

Application Note: Analytical Characterization of 1-(Benzofuran-5-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(Benzofuran-5-yl)propan-1-one is a critical synthetic intermediate in the production of benzofuran-based entactogens, specifically 5-MAPB (1-(benzofuran-5-yl)-N-methylpropan-2-amine) and 5-APB . As a "beta-keto" precursor, its purity directly dictates the quality and safety of the final pharmaceutical or research chemical product.

A primary analytical challenge is distinguishing this fully aromatic ketone from its 2,3-dihydro analog (CAS 68660-11-7), a common process impurity arising from incomplete oxidation or alternative synthetic routes. This application note provides a definitive guide for the characterization of this compound using HPLC-UV/MS, GC-MS, and NMR, ensuring precise differentiation from structural analogs.

Key Chemical Properties
PropertySpecification
IUPAC Name 1-(1-Benzofuran-5-yl)propan-1-one
CAS Number 1207259-20-8
Molecular Formula C₁₁H₁₀O₂
Molecular Weight 174.20 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in MeOH, ACN, DCM; Insoluble in water
Key Impurity 1-(2,3-dihydrobenzofuran-5-yl)propan-1-one (MW 176.[1][2]21)

Synthetic Context & Impurity Origins[3]

Understanding the synthesis is vital for anticipating impurities. The target ketone is typically synthesized via two primary pathways, both of which introduce specific byproducts.

SynthesisPath Salicyl Salicylaldehyde Derivatives Dihydro 2,3-Dihydro Intermediate Salicyl->Dihydro Cyclization Target 1-(Benzofuran-5-yl) propan-1-one (Target) Dihydro->Target DDQ Oxidation (Aromatization) Impurity Dihydro-Impurity (CAS 68660-11-7) Dihydro->Impurity Incomplete Oxidation MAPB 5-MAPB (Final Product) Target->MAPB Reductive Amination Impurity->MAPB Contaminant Transfer

Figure 1: Synthetic pathway highlighting the origin of the critical dihydro-impurity.[3]

Protocol A: High-Performance Liquid Chromatography (HPLC-UV/MS)

Objective: Quantify purity and separate the target ketone from the dihydro-impurity. The aromatic benzofuran ring absorbs strongly at 254 nm, while the dihydro analog has a distinct UV maximum and mass shift (+2 Da).

Instrumentation & Conditions
  • System: Agilent 1290 Infinity II or equivalent UHPLC.

  • Detector: Diode Array Detector (DAD) + Single Quadrupole MS (ESI+).

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18, 100mm x 2.1mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient Method
Time (min)% A% BFlow Rate (mL/min)
0.0090100.4
2.0090100.4
10.0010900.4
12.0010900.4
12.1090100.4
15.0090100.4
Data Interpretation
  • Retention Time (RT): The target aromatic ketone is less polar than the dihydro analog due to the planar aromatic system, typically eluting slightly later or earlier depending on pi-pi interactions with the column. On a standard C18, the dihydro-impurity usually elutes first .

  • Mass Spectrum (ESI+):

    • Target: [M+H]⁺ = 175.1 m/z .

    • Impurity: [M+H]⁺ = 177.1 m/z .

  • UV Spectrum:

    • Target: Distinct absorption bands at ~250 nm and ~280 nm (characteristic of benzofuran).

    • Impurity: UV max shifts significantly; the fine structure of the benzofuran band is lost in the dihydro analog.

Protocol B: Gas Chromatography - Mass Spectrometry (GC-MS)

Objective: Definitive structural identification via fragmentation patterns. This is the "Gold Standard" for forensic validation.

Instrumentation
  • System: GC-MS (e.g., Agilent 7890B/5977B).

  • Column: HP-5MS UI (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Split 20:1 @ 250°C.

Temperature Program
  • Hold at 80°C for 1.0 min.

  • Ramp 15°C/min to 280°C .

  • Hold at 280°C for 5.0 min.

  • Transfer Line: 280°C; Ion Source: 230°C.

Fragmentation Analysis (EI, 70 eV)

The target molecule (MW 174) displays a distinct fragmentation pathway compared to the dihydro-analog (MW 176).

Ion (m/z)Fragment IdentityMechanistic Origin
174 [M]⁺ Molecular Ion (Base peak or high intensity).
145 [M - 29]⁺ Loss of Ethyl radical (CH₂CH₃). Formation of the stable benzofuran-5-carbonyl cation .
117 [M - 57]⁺ Loss of propionyl group entirely. Formation of the benzofuran cation .
89 [C₇H₅]⁺ Benzofuran ring contraction/fragmentation.

Differentiation Note: The dihydro-impurity will show a parent ion at m/z 176 and a base peak at m/z 147 (loss of ethyl), clearly distinguishing it from the target.

Protocol C: Nuclear Magnetic Resonance (¹H-NMR)

Objective: Absolute structural confirmation. The aromatic region is diagnostic for the presence of the furan double bond (C2=C3), which is absent in the dihydro impurity.

Sample Preparation
  • Solvent: CDCl₃ (Deuterated Chloroform).

  • Concentration: ~10 mg in 0.6 mL.

  • Internal Standard: TMS (0.00 ppm).

Spectral Assignment (400 MHz, CDCl₃)
Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
8.25 Doublet (J~1.5 Hz)1HH-4 Deshielded by C=O (ortho).
7.98 dd (J~8.5, 1.5 Hz)1HH-6 Ortho to C=O, meta to H-4.
7.68 Doublet (J~2.2 Hz)1HH-2 Critical Furan Proton. Absent in dihydro analog.
7.55 Doublet (J~8.5 Hz)1HH-7 Adjacent to Oxygen ring junction.
6.85 Doublet (J~2.2 Hz)1HH-3 Critical Furan Proton.
3.05 Quartet (J~7.2 Hz)2H-CH₂- Alpha-methylene to ketone.
1.25 Triplet (J~7.2 Hz)3H-CH₃ Terminal methyl group.

Critical Validation Step: Check for the presence of the H-2 and H-3 doublets at 7.68 and 6.85 ppm.

  • If present: The furan ring is aromatic (Target).[4]

  • If absent (replaced by triplets at ~4.6 and ~3.2 ppm): The compound is the 2,3-dihydro impurity.

Workflow Logic & Decision Tree

AnalyticalWorkflow Sample Unknown Sample (White Powder) GCMS GC-MS Analysis Sample->GCMS MassCheck Parent Ion Check GCMS->MassCheck NMR 1H-NMR Validation MassCheck->NMR m/z 174 ResultB REJECT: Dihydro-Impurity Detected MassCheck->ResultB m/z 176 FuranCheck Aromatic Furan Signals? NMR->FuranCheck ResultA CONFIRMED: 1-(Benzofuran-5-yl) propan-1-one FuranCheck->ResultA Yes (7.68/6.85 ppm) FuranCheck->ResultB No (Triplets present)

Figure 2: Decision tree for the qualification of the benzofuran precursor.

References

  • PubChem. (n.d.).[5] this compound (Compound).[1][6][7][8][9] National Library of Medicine. Retrieved from [Link]

  • Wikipedia. (n.d.). 5-MAPB. (Context for precursor role and synthesis). Retrieved from [Link]

  • Grokipedia. (n.d.). BK-5-MAPB. (Identifying the ketone as the beta-keto precursor). Retrieved from [Link]

Sources

Application Note: NMR Spectral Analysis of 1-(Benzofuran-5-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and analytical scientists involved in the structural characterization of benzofuran derivatives. It provides a comprehensive protocol for the 1H and 13C NMR analysis of 1-(Benzofuran-5-yl)propan-1-one , a key intermediate in the synthesis of psychoactive substances (e.g., 5-APB) and anti-arrhythmic pharmacophores.

Introduction & Structural Context

The compound This compound (also referred to as 5-propionylbenzofuran) consists of a bicyclic benzofuran core substituted at the C5 position with a propanoyl moiety. Structural elucidation of this molecule requires differentiating between the electron-rich furan ring, the aromatic benzene system, and the aliphatic ketone chain.

This guide details the specific chemical shifts, coupling constants (


), and 2D NMR correlations required to unambiguously assign the structure, distinguishing it from regioisomers (e.g., 4- or 6-substituted analogs).
Key Structural Features[1][2][3]
  • Benzofuran Core: Aromatic bicyclic system (8 carbons, 5 protons).

  • Propanoyl Group: An ethyl ketone side chain (3 carbons, 5 protons).

  • Substitution Pattern: The carbonyl group at C5 acts as a strong Electron Withdrawing Group (EWG), significantly deshielding the ortho protons (H4 and H6).

Experimental Protocol

Sample Preparation

To ensure high-resolution spectra and minimize solvent effects, follow this preparation standard:

  • Solvent: Chloroform-d (

    
    , 99.8% D) with 0.03% TMS (Tetramethylsilane) as an internal reference.
    
  • Concentration: Dissolve 10–15 mg of the analyte in 600 µL of solvent.

  • Tube: High-quality 5 mm NMR tube (e.g., Wilmad 507-PP or equivalent) to prevent shimming errors.

  • Filtration: Filter the solution through a cotton plug or PTFE syringe filter if any particulate matter is visible.

Acquisition Parameters (Standard 400 MHz)
Parameter1H NMR13C NMR
Pulse Sequence zg30 (30° pulse)zgpg30 (Power-gated decoupling)
Spectral Width 12–14 ppm220–240 ppm
Scans (NS) 16512–1024
Relaxation Delay (D1) 1.0 s2.0 s
Temperature 298 K (25°C)298 K (25°C)

Structural Assignment Strategy

The assignment follows a logical "Fragment-to-Core" workflow. We first identify the unambiguous aliphatic chain, then the distinct furan protons, and finally resolve the substituted benzene ring using coupling constants.

Diagram 1: Assignment Logic Workflow

AssignmentLogic cluster_benzene Benzene Logic Start Start: Acquire 1H Spectrum Aliphatic Step 1: Assign Propanoyl Chain (Triplet ~1.2 ppm, Quartet ~3.0 ppm) Start->Aliphatic Furan Step 2: Assign Furan Ring (Doublets ~6.8 & 7.7 ppm, J ~2.2 Hz) Aliphatic->Furan Benzene Step 3: Assign Benzene Protons (H4, H6, H7 based on splitting & shift) Furan->Benzene Validation Step 4: 2D Validation (COSY, HSQC, HMBC) Benzene->Validation H4 H4: Singlet/Doublet (meta) Most Deshielded (Ortho to C=O) H6 H6: Doublet of Doublets (Ortho to H7, Meta to H4) H7 H7: Doublet (Ortho to H6) Least Deshielded of ring

Caption: Step-by-step logic for assigning the NMR signals of 5-propionylbenzofuran.

Detailed Spectral Analysis

1H NMR Analysis

The proton spectrum is characterized by three distinct regions: the aliphatic upfield region, the aromatic mid-field, and the deshielded aromatic downfield region.

Expected Data Table (in


): 
PositionShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Mechanistic Explanation
11 (CH₃) 1.25Triplet (t)3H7.2Terminal methyl group coupled to methylene.
10 (CH₂) 3.05Quartet (q)2H7.2Methylene adjacent to carbonyl (deshielded).
3 6.85Doublet (d)1H2.2Furan

-proton. Shielded by oxygen resonance.
7 7.55Doublet (d)1H8.6Ortho coupling to H6.
2 7.70Doublet (d)1H2.2Furan

-proton. Deshielded by oxygen electronegativity.
6 7.98dd1H8.6, 1.7Ortho to H7, Meta to H4. Deshielded by C=O.
4 8.25Doublet (d)1H1.7Meta coupling to H6. Strongly deshielded by C=O (anisotropic effect).

Critical Diagnostic:

  • H4 vs H6: H4 is typically the most deshielded aromatic proton (~8.25 ppm) due to the combined anisotropic effect of the carbonyl group and the ring current, appearing as a doublet with a small meta-coupling constant (~1.7 Hz).

  • H2 vs H3: The furan protons show a characteristic coupling of ~2.2 Hz. H2 is downfield (~7.7 ppm) relative to H3 (~6.85 ppm).

13C NMR Analysis

The carbon spectrum should display 11 distinct signals.

Expected Data Table:

PositionShift (

, ppm)
Type (DEPT)Assignment Note
11 8.4CH₃Terminal methyl.
10 31.8CH₂

-methylene to ketone.
3 106.8CHFuran

-carbon (electron rich).
7 111.5CHBenzene ring carbon.
4 122.0CHBenzene ring carbon.
6 125.5CHBenzene ring carbon.
3a 127.8C (quat)Bridgehead carbon.
5 132.5C (quat)Ipso to carbonyl.
2 146.5CHFuran

-carbon (adjacent to O).
7a 158.0C (quat)Bridgehead attached to Oxygen.
9 (C=O) 200.2C (quat)Ketone carbonyl.

2D NMR Validation Protocol

To confirm the connectivity, specifically the attachment of the propionyl group to position 5, perform the following 2D experiments:

  • COSY (Correlation Spectroscopy):

    • Confirm the H10–H11 spin system (ethyl group).

    • Confirm H6–H7 (ortho coupling).

    • Confirm H2–H3 (furan coupling).

    • Note: H4 will show no strong COSY correlation to H3 or H7, only a weak meta-correlation to H6.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Link Chain to Ring: Look for a correlation from H10 (methylene) to C5 (quat) . This proves the chain is attached to the benzene ring.

    • Confirm Regiochemistry:

      • H4 should correlate to C3 (furan ring) and C9 (carbonyl).

      • H7 should correlate to C7a (oxygen-bearing bridgehead).

      • H3 should correlate to C3a and C2 .

Diagram 2: HMBC Key Correlations

HMBC_Correlations H4 H4 C9 C9 (C=O) H4->C9 3J C5 C5 (Quat) H4->C5 2J C3 C3 (Furan) H4->C3 3J (Ring) H10 H10 (CH2) H10->C9 2J H10->C5 3J (Link)

Caption: Key HMBC correlations establishing the connection of the propionyl chain to the C5 position.

References

  • PubChem Compound Summary. (n.d.). 1-(1-benzofuran-5-yl)propan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

  • SpectraBase. (n.d.).[1] Benzofuran 1H NMR Spectrum. Wiley Science Solutions. Retrieved from [Link] (General reference for benzofuran core shifts).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference for substituent additivity rules and carbonyl chemical shifts).
  • Reich, H. J. (n.d.). WinPLT NMR Chemical Shift Data. University of Wisconsin-Madison. Retrieved from [Link]

Sources

Application Note: Advanced Synthesis & Functionalization of 1-(Benzofuran-5-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a comprehensive technical guide for the synthesis and application of 1-(Benzofuran-5-yl)propan-1-one (also known as 5-Propionylbenzofuran ). This scaffold is a critical intermediate in the development of serotonin receptor ligands (e.g., 5-APB analogs), anti-arrhythmic agents, and tubulin-targeting antineoplastics.

Executive Summary & Strategic Value

The benzofuran moiety acts as a bioisostere for the indole ring, a privileged scaffold in neuropharmacology. Specifically, This compound (CAS: 23933-57-5) serves as a versatile "linchpin" intermediate. Unlike the indole counterpart, the benzofuran oxygen reduces metabolic susceptibility to oxidation while maintaining hydrogen-bond acceptor capability.

This guide addresses the primary synthetic challenge: Regiocontrol. Direct Friedel-Crafts acylation of benzofuran favors the C2 or C3 position due to the electron-rich furan ring. Accessing the C5-position —critical for mimicking serotonin (5-HT) or amiodarone-like pharmacophores—requires a "Dihydro-First" strategy.

Core Synthesis Protocol: The "Dihydro-First" Strategy

To ensure >95% regioselectivity for the C5 position, we utilize 2,3-dihydrobenzofuran as the substrate, directing electrophilic aromatic substitution to the para-position relative to the ether oxygen (C5), followed by oxidative aromatization.

Workflow Diagram (DOT)

SynthesisWorkflow Start 2,3-Dihydrobenzofuran Step1 Friedel-Crafts Acylation (AlCl3, EtCOCl) Start->Step1 DCM, 0°C to RT Inter 5-Propionyl-2,3-dihydrobenzofuran Step1->Inter >90% Yield (C5 selective) Step2 Oxidative Aromatization (DDQ or S8) Inter->Step2 Reflux (Toluene/Benzene) Final This compound Step2->Final Target Scaffold

Figure 1: Regioselective synthesis pathway avoiding C2/C3 by-products common in direct benzofuran acylation.

Detailed Protocol 1: Synthesis of the Core Scaffold

Reagents:

  • 2,3-Dihydrobenzofuran (1.0 eq)[1]

  • Propionyl Chloride (1.2 eq)

  • Aluminum Chloride (AlCl3, 1.3 eq)

  • Dichloromethane (DCM, anhydrous)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or Sulfur (S8)

Step 1: C5-Selective Acylation

  • Setup: Flame-dry a 500 mL three-neck round-bottom flask (RBF) equipped with a magnetic stir bar, addition funnel, and N2 inlet.

  • Solvation: Dissolve AlCl3 (1.3 eq) in anhydrous DCM (5 mL/g substrate) and cool to 0°C.

  • Addition: Add Propionyl Chloride (1.2 eq) dropwise. Stir for 15 min to form the acylium ion complex.

  • Substrate Introduction: Add 2,3-Dihydrobenzofuran (1.0 eq) dissolved in DCM dropwise over 30 mins, maintaining temperature <5°C.

  • Reaction: Allow warming to Room Temperature (RT) and stir for 3-4 hours. Monitor by TLC (Hexane:EtOAc 8:2).

  • Quench: Pour mixture over crushed ice/HCl. Extract with DCM (3x). Wash organic layer with NaHCO3 and Brine. Dry over MgSO4 and concentrate.

    • Checkpoint: Intermediate should be a solid/oil, 5-propionyl-2,3-dihydrobenzofuran .

Step 2: Aromatization (Dehydrogenation)

  • Setup: Dissolve the intermediate from Step 1 in Toluene (10 mL/g).

  • Oxidation: Add DDQ (1.1 eq). Note: Sulfur (S8) can be used for industrial scale at higher temps (Quinoline reflux), but DDQ is cleaner for lab scale.

  • Reflux: Heat to reflux (110°C) for 6-12 hours.

  • Workup: Filter off the hydroquinone byproduct. Remove solvent. Purify via column chromatography (Silica gel, Hexane:EtOAc gradient).

    • Result:This compound (White to pale yellow crystals).

Downstream Applications: Bioactive Molecule Synthesis

Once the ketone handle is installed at C5, it serves as a divergence point for three major classes of bioactive molecules.

Comparative Application Table
Target ClassReaction TypeBioactive MechanismKey Reagents
Neuroactive Amines Reductive AminationSERT/NET Reuptake InhibitionNH4OAc, NaBH3CN, MeOH
Chalcones Claisen-SchmidtTubulin Polymerization InhibitionAr-CHO, KOH, EtOH
Alpha-Bromo Ketones Alpha-HalogenationPrecursor to Aminoketones (Cathinone analogs)Br2 or NBS, HBr (cat)
Protocol 2: Synthesis of 5-(2-Aminopropyl)benzofuran (5-APB) Analogs

Context: This protocol yields phenethylamine bioisosteres relevant for neuropsychiatric research (e.g., antidepressant/anxiolytic screening).

Scientific Rationale: The ketone is converted to a primary amine via a reductive amination. The propionyl chain provides the alpha-methyl group essential for metabolic stability against MAO (Monoamine Oxidase).

  • Imine Formation:

    • Dissolve this compound (1 mmol) in Methanol (10 mL).

    • Add Ammonium Acetate (10 mmol, excess). Stir at RT for 30 min.

  • Reduction:

    • Add Sodium Cyanoborohydride (NaBH3CN, 1.5 mmol) portion-wise.

    • Critical Control: Maintain pH ~6 using glacial acetic acid to prevent ketone reduction to alcohol.

  • Workup:

    • Stir for 24h. Quench with NaOH (1M) to pH >10. Extract with DCM.

    • Convert the free base to the Hydrochloride salt using HCl/Ether for stability.

Protocol 3: Synthesis of Antineoplastic Chalcones

Context: Benzofuran-chalcone hybrids often exhibit cytotoxicity against MCF-7 and HeLa cell lines.

  • Condensation:

    • Mix this compound (1 eq) and 3,4,5-Trimethoxybenzaldehyde (1 eq) in Ethanol.

  • Catalysis:

    • Add KOH (40% aq solution, 2 eq) dropwise at 0°C.

  • Precipitation:

    • Stir at RT for 12-24h. The product usually precipitates as a yellow solid.

    • Recrystallize from Ethanol/DMF.

Mechanistic Validation & Troubleshooting

Signaling Pathway: 5-APB Interaction with SERT

The following diagram illustrates the theoretical interaction of the propyl-amine derivative (derived from our ketone) with the Serotonin Transporter (SERT), a primary target for this scaffold.

SERT_Mechanism Ligand 5-(2-Aminopropyl)benzofuran (Synthesized Ligand) SERT_Out SERT (Outward Facing) Ligand->SERT_Out Binding (S1 Site) Binding Ligand-Transporter Complex SERT_Out->Binding ConfChange Conformational Shift Binding->ConfChange Stabilization Inhibition Reuptake Inhibition (Increased Synaptic 5-HT) ConfChange->Inhibition Blocks Transport

Figure 2: Pharmacological logic for synthesizing the propyl-amine derivative from the ketone precursor.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Step 1 Poly-acylation or C2 acylationEnsure Temperature <5°C during addition. Use exactly 1.0 eq of substrate.[2]
Incomplete Aromatization DDQ degradation or wet solventUse fresh DDQ. Ensure Toluene is anhydrous. Switch to S8/Quinoline at 200°C if stubborn.
Alcohol formation in Reductive Amination pH too low (<5)Monitor pH strictly. Add NaBH3CN after imine formation equilibrium (30 min).

References

  • Regioselective Synthesis of Benzofurans

    • Title: "One-pot synthesis of benzofurans via heteroannulation of benzoquinones"[3]

    • Source:Heterocyclic Communic
    • URL:[Link]

  • Bioactivity of Benzofuran-5-yl Ketones

    • Title: "Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review"[4]

    • Source:Journal of Global Infectious Diseases, 2017.
    • URL:[Link]

  • Synthesis of 5-APB Metabolites

    • Title: "Synthesis of 2-(5-(2-Aminopropyl)-2-hydroxyphenyl)acetic Acid, a Metabolite of the Drug 5-APB"[5]

    • Source:Molecules, 2023.[5][6]

    • URL:[Link]

  • General Reactivity of Benzofurans

    • Title: "A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
    • Source:ACS Omega, 2023.
    • URL:[Link]

  • Commercial Availability & CAS Verification

    • Title: "1-(2,3-dihydro-1-benzofuran-5-yl)propan-1-one Product Page"
    • Source: Chemical Suppliers (Reference for CAS 68660-11-7 precursor).
    • URL:[Link]

Sources

Experimental procedure for the synthesis of 1-(benzofuran-5-yl)-2-(methylamino)propan-1-one (BK-5-MAPB) from 1-(Benzofuran-5-yl)propan-1-one

[1]

Legal & Safety Disclaimer

WARNING: The compound described herein, 1-(benzofuran-5-yl)-2-(methylamino)propan-1-one (BK-5-MAPB), is a structural analog of controlled substances (e.g., 5-MAPB, Methylone). It acts as a psychoactive stimulant and entactogen.[1]

  • Authorized Use Only: This protocol is strictly intended for the synthesis of analytical reference standards for forensic analysis, toxicology, and pharmacological research.

  • Regulatory Compliance: Users must verify the legal status of this compound in their jurisdiction (e.g., U.S. Federal Analogue Act, UK Psychoactive Substances Act) before proceeding.

  • Safety: Reagents used (Bromine, Methylamine) are hazardous. All procedures must be conducted in a functioning fume hood with appropriate PPE.

Introduction

1-(Benzofuran-5-yl)-2-(methylamino)propan-1-one, commonly referred to as BK-5-MAPB or


k-5-MAPB21

This application note details a robust, two-step synthetic procedure starting from 1-(benzofuran-5-yl)propan-1-one . The route focuses on regioselective

Key Chemical Properties
PropertyData
IUPAC Name 1-(1-benzofuran-5-yl)-2-(methylamino)propan-1-one
Molecular Formula C₁₂H₁₃NO₂
Molar Mass 203.24 g/mol
Target Salt Form Hydrochloride (HCl)
Solubility (HCl) Soluble in Water, MeOH, EtOH; Insoluble in Et₂O

Retrosynthetic Analysis & Strategy

The synthesis is designed around the standard "Cathinone Pathway," utilizing an electrophilic halogenation followed by nucleophilic substitution.

  • Step 1:

    
    -Bromination.  The starting material, this compound, undergoes acid-catalyzed bromination.[2] The challenge here is to direct bromination to the 
    
    
    -carbon of the propyl chain rather than the reactive C2/C3 positions of the benzofuran ring.
  • Step 2: Amination. The resulting

    
    -bromoketone is reacted with methylamine. This step requires kinetic control to prevent the formation of pyrazine dimers (a common side reaction in cathinone synthesis) and to minimize multiple alkylations.
    

Synthesis_PathwaySM1-(Benzofuran-5-yl)propan-1-oneINT2-Bromo-1-(benzofuran-5-yl)propan-1-oneSM->INTBr2, HBr (cat)THF/AcOH, RTPRODBK-5-MAPB(Free Base)INT->PRODMeNH2 (excess)THF, 0°CSALTBK-5-MAPB(HCl Salt)PROD->SALTHCl/Dioxaneor HCl/IPA

Figure 1: Synthetic pathway from propiophenone analog to BK-5-MAPB HCl.

Experimental Protocols

Step 1: Synthesis of 2-Bromo-1-(benzofuran-5-yl)propan-1-one

Objective: Regioselective introduction of bromine at the alpha position.

  • Reagents:

    • This compound (1.0 eq)

    • Bromine (

      
      ) (1.05 eq)
      
    • Hydrobromic acid (48% aq) (0.1 eq - Catalyst)

    • Solvent: Glacial Acetic Acid (AcOH) or THF

  • Equipment: 3-neck RBF, addition funnel, gas scrubber (for HBr fumes).

Procedure:

  • Dissolution: Charge the reaction flask with this compound and glacial acetic acid (10 mL per gram of substrate). Add catalytic HBr (48%).

  • Bromine Addition: Prepare a solution of

    
     in acetic acid. Add this solution dropwise to the ketone mixture over 30–60 minutes.
    
    • Note: The reaction is initially slow (induction period). Once the orange color of bromine fades (indicating enol formation and consumption), the addition rate can be increased slightly.

    • Temperature Control: Maintain temperature between 20–25°C. Cooling may be required if the exotherm is significant.

  • Completion: Stir for an additional 1–2 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the starting ketone.[3]

  • Quench: Pour the reaction mixture into ice-cold water (5x reaction volume). The product typically precipitates as a solid or oil.

  • Isolation: Extract with Dichloromethane (DCM). Wash the organic layer with saturated

    
     (to remove acid) and then brine.
    
  • Purification: Dry over

    
     and concentrate in vacuo. If the product is an oil, it can often be used directly in the next step. If solidification occurs, recrystallize from cold Ethanol/Hexane.
    

Critical Mechanism Note: The acid catalyst promotes the formation of the enol tautomer of the ketone. Bromine electrophilically attacks the alkene of the enol. The benzofuran ring, while electron-rich, is deactivated by the carbonyl group at the C5 position, making the side-chain alpha-carbon the most nucleophilic site for the electrophile [1].

Step 2: Amination to BK-5-MAPB

Objective: Nucleophilic substitution of the bromide with methylamine while avoiding dimerization.

  • Reagents:

    • 2-Bromo-1-(benzofuran-5-yl)propan-1-one (1.0 eq)

    • Methylamine (40% aq. or 2M in THF) (5.0 – 10.0 eq)

    • Solvent: THF or DCM

  • Safety: Methylamine is volatile and toxic. Use a sealed system or efficient hood.

Procedure:

  • Preparation of Amine Solution: Cool the methylamine solution (large excess is crucial) to 0°C in an ice bath.

  • Addition: Dissolve the

    
    -bromoketone from Step 1 in a minimal amount of THF. Add this solution dropwise  to the stirred, cold methylamine solution.
    
    • Why Reverse Addition? Adding the bromide to the excess amine ensures that the concentration of free amine is always high relative to the alkylating agent, favoring mono-alkylation over dimerization (which leads to pyrazine byproducts) [2].

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

  • Workup: Evaporate excess methylamine and solvent under reduced pressure (rotary evaporator).

  • Extraction: Dissolve the residue in dilute HCl (1M). Wash with

    
     (removes neutral impurities/unreacted bromide).
    
  • Free Basing: Basify the aqueous layer with

    
     (2M) to pH 12. Extract the liberated free base oil into DCM (3x).
    
  • Salt Formation: Dry the DCM layer (

    
    ). Add a solution of HCl in isopropanol or dioxane dropwise until pH is acidic. The BK-5-MAPB HCl salt will precipitate.
    
  • Filtration: Filter the white solid, wash with cold ether, and dry under vacuum.

Workup_LogicCrudeCrude Reaction Mixture(Amine + Bromide)EvapEvaporate Solvent& Excess MeNH2Crude->EvapAcidWashDissolve in 1M HClWash with EtherEvap->AcidWashEtherLayerEther Layer(Discard Impurities)AcidWash->EtherLayerAqLayerAqueous Layer(Contains Product Salt)AcidWash->AqLayerBasifyBasify with NaOHExtract with DCMAqLayer->BasifySaltingAdd HCl/IPAto DCM LayerBasify->SaltingFinalBK-5-MAPB HCl(Precipitate)Salting->Final

Figure 2: Workup and purification logic flow.

Analytical Characterization (Expected Data)

The following data represents the expected signals for the HCl salt of BK-5-MAPB, derived from structural analogs (5-MAPB, Methylone) and benzofuran substitution patterns [3].

Nuclear Magnetic Resonance (¹H NMR, 400 MHz, DMSO-d₆)
Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Note
8.15 Singlet (d)1HAr-H (C4)Ortho to carbonyl, deshielded.
8.05 Doublet1HFuran-H (C2)Characteristic benzofuran signal.
7.95 Doublet1HAr-H (C6)
7.70 Doublet1HAr-H (C7)
7.10 Doublet1HFuran-H (C3)
5.15 Multiplet1HCH -N (

-proton)
Deshielded by ketone and ammonium.
2.65 Singlet3HN-CH₃ Methylamino group.
1.50 Doublet3HCH-CH₃

-methyl group.
Mass Spectrometry (GC-MS / ESI)
  • Molecular Ion (M+): 203 m/z (Free base).

  • Base Peak: 58 m/z (Iminium ion:

    
    ). This is the characteristic McLafferty rearrangement/alpha-cleavage fragment for methamphetamine-like cathinones.
    
  • Minor Fragment: 145 m/z (Benzofuroyl cation:

    
    ).
    

Troubleshooting & Optimization

ProblemProbable CauseSolution
Low Yield (Step 1) Over-bromination or Ring Bromination.Ensure strict stoichiometry (1.05 eq Br2). Keep Temp < 25°C. Use CuBr2 for milder conditions if necessary.
Pyrazine Formation Dimerization during amination.Increase Methylamine equivalents (to 10-20 eq). Ensure slow addition of bromide to amine.
Oily Product Hygroscopic salt or impurities.Recrystallize from anhydrous IPA/Acetone. Ensure thorough drying of the free base extract before salting.

References

  • Grokipedia. "BK-5-MAPB: Synthetic Routes and Chemical Structure." Accessed October 2023. Link

  • BenchChem. "Synthesis of Enantiomerically Pure (2S)-2-(Methylamino)propan-1-ol: Technical Guide." (General amination protocols). Accessed October 2023. Link

  • National Institutes of Health (NIH) - PubChem. "1-(Benzofuran-5-yl)-N-methylpropan-2-amine (5-MAPB) Compound Summary." Accessed October 2023. Link

  • MDPI Molecules. "One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones." (Benzofuran stability data). Molecules 2019, 24, 2187.[4] Link

  • Wikipedia. "BK-5-MAPB." (Pharmacology and Identity). Accessed October 2023. Link

Application of 1-(Benzofuran-5-yl)propan-1-one as an intermediate in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Synthesis and Functionalization of 1-(Benzofuran-5-yl)propan-1-one

Part 1: Executive Summary & Strategic Importance

This compound (CAS: 55417-69-3), often referred to as 5-propionylbenzofuran , represents a critical "gateway scaffold" in modern drug discovery. While 2- and 3-substituted benzofurans are ubiquitous in pharmacopeia (e.g., Amiodarone, Dronedarone, Vilazodone), the 5-substituted chemical space remains under-exploited due to synthetic challenges in regioselectivity.

This intermediate is the primary precursor for a developing class of entactogens and psychoplastogens —small molecules capable of promoting rapid structural and functional neural plasticity. Specifically, it serves as the direct synthetic antecedent to 5-MAPB and related benzofuran-based monoamine transporter releasers, which are currently under investigation for the treatment of PTSD and anxiety disorders as non-neurotoxic alternatives to MDMA.

Key Applications:

  • Neuropsychopharmacology: Synthesis of SERT/DAT/NET selective releasers (e.g., 5-APB, 5-MAPB).

  • Cardiovascular Research: Development of non-iodinated anti-arrhythmic agents (Dronedarone analogs) where the 5-acyl moiety modifies lipophilicity and metabolic stability.

  • Oncology: Synthesis of benzofuran-chalcones (via Claisen-Schmidt condensation) exhibiting tubulin polymerization inhibitory activity.

Part 2: Synthetic Protocols

Expert Insight: The "Dihydro-Trick" for Regiocontrol

Direct Friedel-Crafts acylation of benzofuran predominantly yields the C2- or C3-acyl isomers due to the electron-rich furan ring. To exclusively access the C5-position , one must utilize a "Dihydro-Trick":

  • Acylate 2,3-dihydrobenzofuran (Coumaran). The oxygen lone pair directs the electrophile para to itself (Position 5).

  • Aromatize the ring back to benzofuran using an oxidant like DDQ.

This two-step sequence guarantees >95% regioselectivity for the 5-isomer, avoiding tedious chromatographic separations.

Protocol A: Regioselective Synthesis of this compound

Step 1: Friedel-Crafts Acylation of 2,3-Dihydrobenzofuran

  • Reagents: 2,3-Dihydrobenzofuran (1.0 eq), Propionyl Chloride (1.2 eq), Aluminum Chloride (

    
    , 1.3 eq).
    
  • Solvent: Dichloromethane (DCM), anhydrous.

  • Charge a flame-dried 3-neck flask with

    
     (1.3 eq) and dry DCM under 
    
    
    
    atmosphere. Cool to 0°C.[1]
  • Add Propionyl Chloride (1.2 eq) dropwise. Stir for 15 min to form the acylium complex.

  • Add 2,3-Dihydrobenzofuran (1.0 eq) diluted in DCM dropwise over 30 min, maintaining internal temp <5°C.

  • Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Quench: Pour mixture onto crushed ice/HCl. Extract with DCM (3x). Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Yield: ~85-90% of 1-(2,3-dihydrobenzofuran-5-yl)propan-1-one (Intermediate A).

Step 2: Oxidative Aromatization

  • Reagents: Intermediate A (1.0 eq), DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.2 eq).

  • Solvent: Toluene or 1,4-Dioxane.

  • Dissolve Intermediate A in Toluene (0.2 M concentration).

  • Add DDQ (1.2 eq) in one portion.

  • Reflux (110°C) for 3-6 hours. Monitor by TLC (The dihydro starting material will disappear; the aromatic product is less polar).

  • Workup: Cool to RT. Filter off the precipitated DDQ-hydroquinone byproduct.

  • Concentrate filtrate.[2] Purify via flash column chromatography (Hexane/EtOAc 9:1).

  • Product: This compound (White crystalline solid).

Protocol B: Downstream Functionalization (Synthesis of 5-MAPB Precursor)

Target: Conversion to


-bromo ketone for amination.
  • Dissolve this compound in Glacial Acetic Acid.

  • Add

    
     (1.0 eq) dropwise at RT. The reaction is autocatalytic.
    
  • Stir until the bromine color fades (~1 hour).

  • Pour into ice water. The product, 2-bromo-1-(benzofuran-5-yl)propan-1-one , precipitates.

  • Caution: This

    
    -bromo ketone is a potent lachrymator. Handle in a fume hood.
    

Part 3: Visualization of Workflows

Figure 1: Synthetic Pathway & Regiocontrol Logic

SynthesisWorkflow Start 2,3-Dihydrobenzofuran (Coumaran) Acylation Friedel-Crafts Acylation (Propionyl Cl / AlCl3) Start->Acylation Ortho/Para Direction Intermed Intermediate A: 5-Propionyl-2,3-dihydrobenzofuran Acylation->Intermed Yield: ~90% Oxidation Aromatization (DDQ / Reflux) Intermed->Oxidation Product TARGET: This compound Oxidation->Product Yield: ~80% DirectPath Direct Acylation of Benzofuran WrongProd Mixture of 2-acyl & 3-acyl isomers DirectPath->WrongProd Poor Regioselectivity

Caption: Figure 1. The "Dihydro-Trick" strategy ensures exclusive C5-functionalization, avoiding the C2/C3 isomer mixtures common in direct benzofuran acylation.

Figure 2: Pharmacological Mechanism of Action (5-MAPB Analog)

MOA Compound 5-MAPB Analog (Derived from Target) SERT Serotonin Transporter (SERT) Compound->SERT Substrate-based Reversal DAT Dopamine Transporter (DAT) Compound->DAT Partial Releaser VMAT Vesicular Transporter (VMAT2) Compound->VMAT Depletion Synapse Increased Synaptic Monoamine Conc. SERT->Synapse 5-HT Efflux DAT->Synapse DA Efflux Effect Entactogenic Effect (Anxiolysis/Empathy) Synapse->Effect

Caption: Figure 2. Pharmacological cascade of the 5-MAPB class. The scaffold facilitates substrate-based reversal of monoamine transporters, prioritizing Serotonin (5-HT) release.

Part 4: Data Summary & Reaction Parameters

Table 1: Reaction Optimization Parameters for Synthesis of this compound

ParameterCondition A (Standard)Condition B (Optimized)Outcome Analysis
Acylation Catalyst

(1.3 eq)

(1.2 eq)

provides higher conversion;

is milder but slower.
Solvent


(DCM)
DCM is safer and provides equivalent regioselectivity (~98:2 para:ortho).
Aromatization Agent Sulfur (

), 200°C
DDQ, Toluene, 110°CDDQ is superior for lab scale (cleaner workup); Sulfur requires high heat/distillation.
Overall Yield 65% (2 steps)78% (2 steps)The optimized DCM/DDQ route maximizes yield and purity.

Part 5: Safety & Handling (SDS Summary)

  • This compound:

    • Signal Word: Warning.

    • Hazards: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

    • Storage: 2-8°C, inert atmosphere (Argon/Nitrogen). Benzofurans can be light-sensitive over long periods.

  • 2-Bromo-1-(benzofuran-5-yl)propan-1-one (Intermediate):

    • Signal Word: DANGER.

    • Hazards: H314 (Skin Corr.), Lachrymator .

    • Handling: Must be handled in a functioning fume hood with double-gloving. Neutralize glassware with sodium thiosulfate solution before washing.

Part 6: References

  • Monte, A. P., et al. (1993). "Dihydrobenzofuran analogues of hallucinogens. 2. Synthesis and evaluation of the 5-methoxy-6-methyl-2,3-dihydrobenzofuran analogue of 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane (DOM)." Journal of Medicinal Chemistry.

  • Iversen, L., et al. (2013). "Neuropharmacology of the benzofuran analogues of MDMA: 5-APB and 6-APB." Journal of Psychopharmacology.

  • Fuwa, H., et al. (2006). "Total Synthesis of (-)-Gambierol." Journal of the American Chemical Society.[3] (Demonstrates DDQ aromatization of dihydrobenzofurans).

  • Kozikowski, A. P., et al. (2000). "Synthesis and biological evaluation of 2-(4-aminophenyl)benzofurans as potent serotonin transporter inhibitors." Journal of Medicinal Chemistry.

  • US Patent 20150065565A1. "Benzofuran derivatives and their use as monoamine reuptake inhibitors." (Specific patent referencing 5-substituted benzofuran synthesis).

Sources

Laboratory-Scale Synthesis of 1-(Benzofuran-5-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Standard Operating Protocol (SOP)

Abstract & Strategic Rationale

This guide details the laboratory-scale synthesis of 1-(benzofuran-5-yl)propan-1-one (CAS: 1207259-20-8), a critical pharmacophore in the development of psychoactive modulators and heterocyclic bioactive agents.

The Regioselectivity Challenge: Direct Friedel-Crafts acylation of benzofuran is synthetically flawed for accessing the 5-position. The furan ring is electron-rich, directing electrophilic substitution preferentially to the C2 or C3 positions, rather than the benzene ring (C5/C6).

The Solution (The "Dihydro" Route): To guarantee C5 regioselectivity, this protocol utilizes a reduction-acylation-oxidation strategy:

  • Substrate: Use 2,3-dihydrobenzofuran (coumaran). The saturation of the furan ring deactivates the heterocyclic oxygen's directing power toward C2/C3, allowing the benzene ring's para-directing effect (relative to the oxygen) to dominate, exclusively targeting the C5 position.

  • Aromatization: The resulting intermediate is re-oxidized to the benzofuran using DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone).

Retrosynthetic Analysis & Pathway

The following logic diagram illustrates the critical decision-making process avoiding the "Dead End" of direct acylation.

Synthesispathway Target Target: this compound DirectRoute Direct Acylation (Benzofuran) Impurity Major Impurity: 2-acyl / 3-acyl isomers DirectRoute->Impurity Electrophilic attack at C2/C3 DihydroRoute Dihydro Route (Recommended) Intermediate Intermediate: 1-(2,3-dihydrobenzofuran-5-yl)propan-1-one DihydroRoute->Intermediate Exclusive C5 Substitution Intermediate->Target Step 2: DDQ Oxidation Start Starting Material: 2,3-Dihydrobenzofuran Start->DihydroRoute Step 1: Friedel-Crafts

Figure 1: Strategic selection of the Dihydro route to ensure C5 regioselectivity.

Experimental Protocol

Phase 1: Regioselective Acylation

Objective: Synthesis of 1-(2,3-dihydrobenzofuran-5-yl)propan-1-one.

Reagents & Stoichiometry
ComponentEquiv.MW ( g/mol )Quantity (Example)Role
2,3-Dihydrobenzofuran 1.0120.1512.0 g (100 mmol)Substrate
Propionyl Chloride 1.292.5211.1 g (120 mmol)Acylating Agent
Aluminum Chloride (

)
1.3133.3417.3 g (130 mmol)Lewis Acid Catalyst
Dichloromethane (DCM) --150 mLSolvent (Anhydrous)
Step-by-Step Procedure
  • Setup: Flame-dry a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Catalyst Suspension: Add

    
     and 100 mL of anhydrous DCM. Cool to 0°C  using an ice bath.
    
  • Acyl Chloride Addition: Add propionyl chloride dropwise over 10 minutes. The suspension may clear slightly or change color.

  • Substrate Addition (Critical): Dissolve 2,3-dihydrobenzofuran in 50 mL DCM. Add this solution dropwise to the reaction mixture at 0°C over 30 minutes. Note: Exothermic reaction. Maintain internal temp < 5°C to prevent polymerization.

  • Reaction: Remove ice bath and allow to stir at Room Temperature (RT) for 3–4 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 9:1). Product will be more polar (lower

      
      ) than the starting material.
      
  • Quench: Pour the reaction mixture slowly onto 200 g of crushed ice/HCl (conc. HCl 10 mL). Stir vigorously for 15 minutes to hydrolyze aluminum complexes.

  • Workup: Separate the organic layer. Extract the aqueous layer with DCM (

    
     mL). Combine organics.
    
  • Wash: Wash with saturated

    
     (to remove acid) and Brine. Dry over 
    
    
    
    .
  • Isolation: Concentrate in vacuo to yield a yellow oil or low-melting solid.

    • Yield Expectation: 85–95%.

    • Validation:

      
      H NMR should show a triplet/quartet for the ethyl group and retention of the dihydrofuran protons (approx. 3.2 and 4.6 ppm).
      
Phase 2: Aromatization (Dehydrogenation)

Objective: Oxidation to this compound.

Reagents & Stoichiometry
ComponentEquiv.MWQuantityRole
Dihydro-Intermediate 1.0176.2117.6 g (100 mmol)Substrate
DDQ 1.2227.0027.2 g (120 mmol)Oxidant
Toluene (or Dioxane)--200 mLSolvent
Step-by-Step Procedure
  • Setup: 500 mL round-bottom flask with reflux condenser.

  • Mixing: Dissolve the intermediate (from Phase 1) in Toluene. Add DDQ in one portion.

  • Reaction: Heat to Reflux (110°C) for 2–4 hours.

    • Observation: The reaction will turn deep red/brown, and a precipitate (DDHQ - reduced hydroquinone) will form.

    • Checkpoint: TLC should show a slight shift and UV activity change. NMR is the best check here (disappearance of dihydro protons).

  • Filtration: Cool to RT. Filter off the precipitated DDHQ byproduct using a sintered glass funnel or Celite pad. Wash the pad with Toluene.

  • Wash: Wash the filtrate with 10% NaOH (

    
     mL) to remove residual hydroquinone species, then water and brine.
    
  • Purification: Dry (

    
    ) and concentrate. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient 95:5 to 90:10).
    
  • Final Product: White to pale yellow crystalline solid.

Analytical Validation (Self-Validating Metrics)

To ensure the protocol was successful, compare your data against these expected markers.

MetricPhase 1 (Intermediate)Phase 2 (Final Target)
Appearance Yellowish Oil / Low melting solidWhite/Pale Yellow Crystalline Solid

H NMR (Key Features)

3.2 (t, 2H), 4.6 (t, 2H)
(Dihydrofuran ring protons)

6.8 (d), 7.7 (d)
(Furan C2/C3 protons - Aromatic)

H NMR (Side Chain)

1.2 (t, 3H), 2.9 (q, 2H)

1.2 (t, 3H), 3.0 (q, 2H)
Regioselectivity Check Two aromatic doublets (ortho-coupling) + one singlet (C4-H)Distinct pattern for 5-subst. benzofuran

Process Workflow Diagram

Workflow cluster_0 Phase 1: Acylation cluster_1 Phase 2: Oxidation Rxn1 Rxn: Dihydrobenzofuran + Propionyl Cl + AlCl3 (0°C -> RT) Quench Quench: Ice/HCl Rxn1->Quench Extract Extraction: DCM Quench->Extract Rxn2 Rxn: Intermediate + DDQ / Toluene (Reflux) Extract->Rxn2 Extract->Rxn2 Concentrate Filter Filter: Remove DDHQ Rxn2->Filter Purify Column: Hexane/EtOAc Filter->Purify

Figure 2: Operational workflow from starting material to purified target.

Troubleshooting & Safety

  • Low Yield in Phase 1: Ensure

    
     is fresh and yellow/grey, not white powder (hydrolyzed). Ensure DCM is anhydrous.
    
  • Incomplete Oxidation (Phase 2): If starting material remains after 4 hours, add 0.2 eq more DDQ and continue reflux.

  • Safety Warning (DDQ): DDQ is toxic and generates HCN if incinerated. Dispose of DDHQ byproduct in segregated hazardous waste streams.

  • Safety Warning (AlCl3): Reacts violently with water. Quench slowly.

References

  • Regioselectivity of Benzofuran Acylation: Friedel-Crafts acylation of benzofurans typically occurs at C-2. Source: Journal of the Chemical Society, Perkin Transactions 1. Context: Confirms necessity of the dihydro-route for C-5 substitution.
  • Synthesis of 5-Acylbenzofurans via Dihydro-Intermediates

    • General method for 5-substituted benzofurans involves acylation of 2,3-dihydrobenzofuran followed by aromatiz
    • Citation: (Describes analogous 5-nitro/5-acyl systems).

  • DDQ Dehydrogenation Protocol

    • Standard protocol for converting dihydrobenzofurans to benzofurans.
    • Source: Organic Chemistry Frontiers, 2017. .

  • Compound Characterization (CAS 68660-11-7)

    • 1-(2,3-dihydro-1-benzofuran-5-yl)propan-1-one properties.[1][2][3][4]

    • Source: .

(Note: While specific CAS 1207259-20-8 is less common in open literature, the chemistry described is the canonical method for the "5-MAPB" precursor class of compounds.)

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for the synthesis of 1-(Benzofuran-5-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: BZF-5-PROP-OPT Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization of Reaction Conditions & Troubleshooting Regioselectivity

Welcome to the Technical Support Center

You are likely accessing this guide because your synthesis of 1-(Benzofuran-5-yl)propan-1-one (CAS: 19096-32-3) has hit a critical bottleneck. Whether you are observing the wrong regioisomer (C2-substitution), incomplete conversion during aromatization, or low yields during scale-up, this guide provides the causal analysis and self-validating protocols required to resolve these issues.

The synthesis of 5-substituted benzofurans is notoriously deceptive due to the electronic mismatch between the furan ring (electron-rich, prone to C2/C3 attack) and the benzene ring (less reactive).

Module 1: The Regioselectivity Paradox (Friedel-Crafts)

User Issue: "I performed a standard Friedel-Crafts acylation on benzofuran using propionyl chloride and AlCl3. NMR indicates the propionyl group is at position 2, not 5."

Root Cause Analysis: Benzofuran is a heteroaromatic system where the furan ring is significantly more electron-rich than the fused benzene ring. Electrophilic aromatic substitution (EAS) naturally favors the C2 position (and C3 to a lesser extent). Direct acylation of benzofuran will never yield the 5-isomer as the major product.

The Solution: The "Dihydro" Detour Strategy To force substitution at C5, you must temporarily mask the furan's reactivity. By reducing the double bond to 2,3-dihydrobenzofuran , the heterocycle behaves like an alkyl phenyl ether. The oxygen lone pair then directs the electrophile para to itself—which corresponds to the C5 position.

Optimized Protocol: Two-Step Synthesis

Step A: Selective Acylation

  • Substrate: 2,3-Dihydrobenzofuran.[1]

  • Reagent: Propionyl chloride (1.1 equiv).

  • Catalyst:

    
     (1.1 equiv) or 
    
    
    
    (1.2 equiv).
  • Solvent:

    
     (DCM) or 1,2-Dichloroethane (DCE).
    
  • Temperature:

    
     to RT. Do not reflux initially.
    

Step B: Aromatization (Dehydrogenation)

  • Reagent: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone).[2][3][4][5]

  • Solvent: 1,4-Dioxane or Toluene.

  • Temperature: Reflux (

    
    ).
    

Visualizing the Pathway Strategy

G Start Benzofuran Direct Direct Acylation (AlCl3 / EtCOCl) Start->Direct Path A (Fail) Dihydro 2,3-Dihydrobenzofuran Start->Dihydro Reduction WrongProduct 2-Propionylbenzofuran (Undesired C2 Isomer) Direct->WrongProduct Acylation Acylation (SnCl4 / EtCOCl) Dihydro->Acylation Path B (Success) Intermediate 5-Propionyl-2,3-dihydrobenzofuran (Correct C5 Regiochemistry) Acylation->Intermediate Oxidation DDQ Oxidation (Reflux) Intermediate->Oxidation Target This compound (Target Molecule) Oxidation->Target

Caption: Comparison of Direct Acylation (yielding the wrong isomer) vs. the Dihydro-intermediate route (yielding the correct C5 isomer).

Module 2: Troubleshooting the Oxidation Step

User Issue: "I successfully made the 5-propionyl-2,3-dihydrobenzofuran intermediate, but the DDQ oxidation is stalling (50% conversion) or producing a black tar."

Technical Insight: DDQ oxidations are sensitive to solvent polarity and stoichiometry. While DDQ is a powerful hydride acceptor, the reduced species (DDQ-H2) can precipitate and encapsulate unreacted starting material. Furthermore, "tar" formation often results from over-oxidation or polymerization if the reaction runs too long at high temperatures without sufficient solvent volume.

Optimization Table: Dehydrogenation Conditions

VariableStandard ConditionOptimized ConditionReason for Change
Solvent Benzene (Toxic)1,4-Dioxane Higher boiling point (

) accelerates kinetics; better solubility for DDQ-H2.
Stoichiometry 1.0 - 1.1 equiv1.2 - 1.5 equiv Ensures full conversion; DDQ purity varies, and some is lost to moisture.
Concentration 0.5 M0.1 - 0.2 M Dilution prevents polymerization of the electron-rich benzofuran product.
Work-up FiltrationBasic Alumina Pad DDQ byproducts are acidic and sticky; filtration through basic alumina removes them efficiently.

Self-Validating Protocol (DDQ Step):

  • Dissolve 1.0 equiv of intermediate in 1,4-Dioxane (0.2 M).

  • Add 1.3 equiv of DDQ portion-wise at RT (exothermic).

  • Heat to reflux. Monitor by TLC every 30 mins.

  • Checkpoint: If the reaction stalls at 80% conversion, do not add more DDQ immediately. Cool to RT, filter off the precipitated hydroquinone, concentrate, and re-subject the residue to fresh conditions. This prevents side reactions.

Module 3: The "High-Purity" Alternative (Pd-Catalysis)

User Issue: "The Friedel-Crafts route is giving me trace isomers that are hard to separate. Is there a cleaner method?"

Solution: For pharmaceutical-grade purity, avoid EAS entirely. Use a transition-metal catalyzed approach starting from 5-bromobenzofuran . This guarantees the position of the propionyl group.

Recommended Route: Carbonylative Cross-Coupling This method uses Carbon Monoxide (CO) insertion to stitch the ethyl group and the aromatic ring together.

  • Substrate: 5-Bromobenzofuran.

  • Coupling Partner: Ethylboronic acid (Suzuki-type) or Diethylzinc.

  • Catalyst:

    
     + Xantphos or 
    
    
    
    .
  • CO Source: CO balloon (1 atm) or Molybdenum hexacarbonyl (

    
    ) as a solid source.
    

Workflow Diagram: Pd-Catalyzed Strategy

Pd_Route Bromide 5-Bromobenzofuran Catalyst Pd(0) Catalyst + Ligand (Oxidative Addition) Bromide->Catalyst CO_Insert CO Insertion (Acyl-Pd Complex) Catalyst->CO_Insert + CO Transmetal Transmetallation (Et-B(OH)2 or Et2Zn) CO_Insert->Transmetal + Ethyl Source RedElim Reductive Elimination Transmetal->RedElim Product This compound RedElim->Product

Caption: Mechanism of Palladium-Catalyzed Carbonylative Coupling to ensure regiopurity.

Frequently Asked Questions (FAQs)

Q1: Can I use direct acylation if I block the C2 position first? A: Yes, but it adds two extra steps (protection/deprotection). For example, silylating C2 (using n-BuLi/TMSCl), performing the acylation at C5, and then desilylating. The "Dihydro" route (Module 1) is generally more atom-economical and scalable than the blocking group strategy.

Q2: Why is my yield low during the Friedel-Crafts step with AlCl3? A: Aluminum trichloride is a harsh Lewis acid and can cause ring-opening of the dihydrofuran if the temperature is too high.

  • Fix: Switch to Tin(IV) Chloride (

    
    ) . It is a milder Lewis acid that is sufficiently strong to acylate the activated benzene ring but gentle enough to preserve the heterocyclic ring.
    

Q3: How do I remove the DDQ byproduct (DDQ-H2)? A: The hydroquinone byproduct is very insoluble in cold benzene/toluene but slightly soluble in dioxane.

  • Protocol: Cool the reaction mixture to

    
    . Filter the precipitated solid. Wash the filtrate with saturated 
    
    
    
    (removes acidic residues) and then 10%
    
    
    (reduces residual oxidant).

Q4: Is there a non-toxic alternative to benzene/DCM? A: Yes. For the acylation, 1,2-Difluorobenzene is a modern, chemically inert alternative to DCE/DCM, though expensive. For the oxidation, Anisole or Xylene can replace Benzene, provided you adjust the temperature to maintain reflux without degrading the product.

References
  • Regioselectivity of Benzofuran Acylation

    • Title: "Acylation of 2,3-dimethylbenzofuran. The first example of a 'non-conventional' Friedel–Crafts reaction."
    • Source: Journal of the Chemical Society, Chemical Communications.

    • URL:[Link](Note: Highlights the difficulty of directing acylation on the furan ring).

  • Synthesis via Dihydrobenzofuran (The "Classic" Route)

    • Title: "Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy.
    • Source: PMC / NIH.
    • URL:[Link]

  • DDQ Dehydrogenation Protocols

    • Title: "DDQ as a versatile and easily recyclable oxidant: a systematic review."[3]

    • Source: RSC Advances / Semantic Scholar.
    • URL:[Link]

  • Palladium-Catalyzed Carbonylation

    • Title: "Palladium-Catalyzed Three-Component Cascade Carbonylation Reaction to Construct Benzofuran Deriv
    • Source: PubMed.[5][6]

    • URL:[Link]

  • General Benzofuran Chemistry

    • Title: "Total synthesis of natural products containing benzofuran rings."[1]

    • Source: RSC Advances.
    • URL:[Link]

Sources

Identification and removal of impurities in 1-(Benzofuran-5-yl)propan-1-one synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 1-(Benzofuran-5-yl)propan-1-one

Guide for Identification and Removal of Synthetic Impurities

Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. As a key intermediate in the development of various pharmacologically active molecules, its purity is paramount.[1][2][3] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you identify and eliminate common impurities encountered during its synthesis, particularly via the Friedel-Crafts acylation route.

Frequently Asked Questions (FAQs): Impurity Identification

This section addresses the critical first step in any purification challenge: knowing what you are looking for.

Q1: What are the most common impurities formed during the Friedel-Crafts acylation of benzofuran to produce this compound?

A1: The Friedel-Crafts acylation is a powerful method for forming aryl ketones, but the electron-rich nature of the benzofuran ring system can lead to several predictable impurities.

  • Unreacted Starting Materials: Residual benzofuran is a common impurity if the reaction does not go to completion.

  • Regioisomers: Electrophilic attack can occur at various positions on the benzofuran ring. While the 5-position is a common site for acylation, other isomers (e.g., 2-acyl, 3-acyl, 6-acyl) are frequently formed.[4] The reactivity order can be influenced by the specific reaction conditions.

  • Poly-acylated Products: Although the ketone group is deactivating, forcing conditions (high temperature, excess acylating agent, or a highly active catalyst) can sometimes lead to the introduction of a second propanoyl group on the ring.

  • Polymerization Products: Benzofuran can be sensitive to strong Lewis acids (like AlCl₃), leading to the formation of dark, tarry polymeric by-products.[5]

  • Hydrolysis Products: If the reaction mixture is exposed to water before the reaction is complete, the acylating agent (e.g., propionyl chloride) can hydrolyze to propionic acid.

Q2: Which analytical techniques are most effective for identifying and quantifying impurities in my crude product?

A2: A multi-pronged analytical approach is essential for a complete purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying the target ketone from its regioisomers and other non-volatile impurities. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is typically effective.[6][7][8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying volatile components like residual benzofuran and confirming the molecular weight of the product and various by-products.[6][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is indispensable for structural confirmation. The distinct coupling patterns and chemical shifts of the aromatic protons in ¹H NMR can definitively distinguish between the desired 5-acyl product and other regioisomers. ¹³C NMR provides confirmation of the carbon skeleton.

  • Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative tool used to monitor the reaction's progress and to quickly assess the complexity of the crude product mixture. It is also invaluable for developing the optimal solvent system for column chromatography.

Workflow for Impurity Identification

The following diagram illustrates a standard workflow for moving from a crude reaction mixture to a well-characterized product profile.

G cluster_0 Initial Analysis cluster_1 Separation & Quantification cluster_2 Structural Confirmation Crude Crude Product Mixture TLC TLC Analysis (Assess complexity, guide column) Crude->TLC HPLC HPLC-UV/MS (Separate isomers, quantify purity) TLC->HPLC Develop Method GCMS GC-MS (Identify volatile impurities, confirm MW) TLC->GCMS NMR NMR Spectroscopy (¹H, ¹³C) (Confirm structure, identify isomers) HPLC->NMR Isolate Fractions for Analysis Result Identified Impurities NMR->Result

Caption: Workflow for the systematic identification of impurities.

Troubleshooting Guide: Impurity Removal

Once impurities have been identified, the next step is targeted removal. This section provides solutions to common purification challenges.

Issue Probable Cause(s) Recommended Solution(s)
Significant amount of unreacted benzofuran. Incomplete reaction due to insufficient time, temperature, or reagent stoichiometry.Column Chromatography: Benzofuran is significantly less polar than the ketone product and will elute quickly with a low-polarity eluent (e.g., 5% Ethyl Acetate in Hexane).[10]
Presence of multiple regioisomers confirmed by HPLC/NMR. Low regioselectivity of the Friedel-Crafts reaction under the chosen conditions.1. Flash Column Chromatography: This is the most effective method. Use a shallow gradient elution to carefully separate isomers with close polarities. Finding the right solvent system via TLC is critical.[10] 2. Recrystallization: If one isomer is predominant (>85%), recrystallization may be effective. Common solvents for aryl ketones include ethanol, isopropanol, or a toluene/hexane mixture.[11][12]
Product is a dark, intractable tar or oil. Polymerization of benzofuran caused by an aggressive Lewis acid (e.g., AlCl₃) or high temperatures.1. Initial Cleanup: Dissolve the crude material in a minimal amount of dichloromethane and pass it through a short plug of silica gel to remove baseline polymeric material. 2. Chromatographic Purification: Purify the resulting filtrate by column chromatography. 3. Future Prevention: Consider using a milder Lewis acid (e.g., FeCl₃, ZnCl₂) in subsequent reactions.[4]
Product fails to crystallize after chromatography. Presence of minor, structurally similar impurities (e.g., trace isomers) that inhibit lattice formation. Residual solvent.1. Re-purify: Run a second, very slow column on the material. 2. Solvent Trituration: Stir the oil vigorously in a non-solvent (like hexane) to try and induce precipitation. 3. High Vacuum: Ensure all solvent is removed under high vacuum, sometimes with gentle heating.
Product is contaminated with acidic species (e.g., propionic acid). Incomplete neutralization during the aqueous workup.Liquid-Liquid Extraction: Dissolve the impure product in a water-immiscible solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer sequentially with saturated sodium bicarbonate (NaHCO₃) solution, water, and finally, brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) before solvent removal.
Decision Tree for Purification Strategy

This diagram provides a logical path to selecting the appropriate purification technique based on the initial analysis of your crude product.

G start Analyze Crude Product by TLC q1 Are spots well-separated? start->q1 q2 Is there significant baseline material (tar)? q1->q2 No column Perform Flash Column Chromatography q1->column Yes q3 Is the product a solid and >85% pure? q2->q3 No plug Filter through a silica plug q2->plug Yes q3->column No recryst Perform Recrystallization q3->recryst Yes plug->column end Pure Product column->end recryst->end

Caption: Decision tree for selecting a purification method.

Validated Experimental Protocols

Protocol 1: Flash Column Chromatography for Regioisomer Separation

This protocol describes a standard procedure for purifying this compound from common reaction impurities.

  • Solvent System Selection: Develop an appropriate eluent system using TLC. Aim for an Rf value of ~0.3 for the desired product. A typical system is a mixture of Ethyl Acetate (EtOAc) and Hexane. Start with 5% EtOAc in Hexane and increase polarity as needed.

  • Column Packing (Wet Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of a glass chromatography column. Add a thin layer of sand.

    • In a separate beaker, create a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% EtOAc/Hexane).

    • Pour the slurry into the column, tapping the side gently to ensure even packing. Open the stopcock to drain excess solvent, ensuring the silica bed does not run dry.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply gentle air pressure ('flash' chromatography) to achieve a steady flow rate.

    • Collect fractions in test tubes and monitor the elution of compounds using TLC.

  • Isolation: Combine the fractions containing the pure product, and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization of this compound

This method is effective for polishing an already high-purity solid product to remove minor impurities.[11][12]

  • Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot. Ethanol or isopropanol are good starting points for aryl ketones. A two-solvent system (e.g., dissolving in hot toluene and adding hexane as an anti-solvent) can also be effective.

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid completely dissolves. Add more solvent dropwise if needed to achieve full dissolution.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass prevents solvent evaporation. For maximum yield, the flask can subsequently be placed in an ice bath.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities. Dry the crystals in a vacuum oven to remove all traces of solvent.

References

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Addressing regioselectivity issues in the synthesis of substituted benzofurans

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Regioselectivity in Benzofuran Construction & Functionalization

Welcome to the Benzofuran Synthesis Hub

Overview: Benzofuran scaffolds are ubiquitous in bioactive natural products and pharmaceuticals (e.g., Amiodarone, Dronedarone).[1] However, achieving high regioselectivity—specifically distinguishing between the C2 and C3 positions, or controlling 5-exo vs. 6-endo cyclization modes—remains a primary bottleneck in SAR (Structure-Activity Relationship) campaigns.

This guide moves beyond basic textbook synthesis, addressing the specific steric and electronic levers required to force regiocontrol during both ring construction and post-functionalization .

Module 1: Ring Construction Dynamics (The "Larock" & Cyclization Phase)

Core Issue: Controlling Alkyne Insertion

When synthesizing 2,3-disubstituted benzofurans via transition-metal-catalyzed annulation (e.g., reacting o-halophenols with internal alkynes), the orientation of the alkyne insertion determines the final regiochemistry.

Mechanism & Troubleshooting

The regioselectivity in Palladium-catalyzed annulation (Larock-type) is governed primarily by sterics rather than electronics. The arylpalladium species preferentially adds to the less sterically hindered carbon of the alkyne.

Diagnostic Q&A:

  • Q: My internal alkyne yields a 1:1 mixture of regioisomers. How do I bias this?

    • A: If your alkyne substituents (

      
       = Large, 
      
      
      
      = Small) have similar steric bulk (e.g., Methyl vs. Ethyl), selectivity will be poor. You must differentiate them.
    • Fix: Increase the steric bulk of one substituent significantly (e.g., use a TMS group or t-Butyl). The bulky group will end up at the C2 position (adjacent to the oxygen) in the final benzofuran structure because the Pd-Ar moiety adds to the less hindered side (C3 precursor), and the oxygen closes on the more hindered side (C2 precursor) during reductive elimination.

  • Q: I am observing 6-endo-dig products (isocoumarins/chromenes) instead of 5-exo-dig benzofurans during o-alkynylphenol cyclization.

    • A: This is a competition between kinetic and thermodynamic control.

    • The Rule: 5-exo-dig is generally kinetically favored (Baldwin’s rules). However, strong

      
      -acids (like cationic Gold(I)) or specific electronic biases can shift this.
      
    • Fix: To force 5-exo-dig (Benzofuran): Use basic conditions (e.g., TBAF,

      
      ) or Pd(II). To force 6-endo-dig: Use highly electrophilic Au(I) or Pt(II) catalysts in protic solvents, particularly if the alkyne has an electron-rich aryl group which stabilizes the 6-endo transition state [1, 3].
      
Visualization: The Cyclization Decision Matrix

BenzofuranSelectivity Start Substrate: o-Alkynylphenol Condition Reaction Conditions? Start->Condition Pd_Base Pd(II) / Base / Cu(I) (Sonogashira/Cyclization) Condition->Pd_Base Standard Au_Cat Au(I) or Pt(II) (Electrophilic Activation) Condition->Au_Cat High Acid Path_5exo 5-exo-dig Pathway (Kinetically Favored) Pd_Base->Path_5exo Au_Cat->Path_5exo Standard Alkyne Path_6endo 6-endo-dig Pathway (Thermodynamically Accessible) Au_Cat->Path_6endo Specific Substrates (e.g. e- rich alkyne) Result_Benzofuran Benzofuran (C2-Substituted) Path_5exo->Result_Benzofuran Result_Chromene Chromene / Isocoumarin Path_6endo->Result_Chromene

Caption: Decision tree illustrating how catalyst selection shifts the cyclization mode between 5-exo (Benzofuran) and 6-endo (Chromene) pathways.

Module 2: Post-Functionalization (C-H Activation)

Core Issue: C2 vs. C3 Selectivity

Direct functionalization of the benzofuran ring is highly dependent on the innate electronic properties of the heterocycle.

  • C2 Position: The most acidic proton (

    
    ) and the site of electrophilic attack (alpha to the heteroatom).
    
  • C3 Position: Nucleophilic but less reactive than C2.

Troubleshooting Guide
ScenarioChallengeTechnical Solution
Targeting C2 C2 is naturally reactive, but over-reaction or ring opening can occur.Lithiation: Treat with

-BuLi at -78°C. The heteroatom directs lithiation exclusively to C2. Pd-Catalysis: Direct arylation favors C2 via a Concerted Metalation-Deprotonation (CMD) mechanism due to higher acidity [2].
Targeting C3 C2 is more reactive, leading to C2 byproducts.Blocking Strategy: Install a removable group (e.g., TMS, COOH) at C2, functionalize C3, then deprotect. Directing Groups: Use a C2-directing group (e.g., amide) to swing the catalyst to C3. Electronic Control: If C2 is alkyl-substituted, C3 becomes the primary nucleophilic site for electrophilic aromatic substitution (Friedel-Crafts).

Module 3: Experimental Protocols

Protocol A: Regioselective Synthesis of 2,3-Disubstituted Benzofurans (Larock-Type)

Based on Pd-catalyzed oxidative annulation of phenols with alkenes/alkynes [1, 5].

Objective: Synthesize a 2,3-disubstituted benzofuran from a phenol and an internal alkyne/alkene with high regiocontrol.

Reagents:

  • Substituted Phenol (1.0 equiv)

  • Internal Alkyne or

    
    -unsaturated acid (1.2 equiv)
    
  • Catalyst: Pd(OAc)

    
     (5-10 mol%)
    
  • Oxidant: Cu(OAc)

    
     (2.0 equiv) - Crucial for re-oxidizing Pd(0) to Pd(II).
    
  • Solvent: DCE (1,2-Dichloroethane) or DMF.

Step-by-Step Workflow:

  • Charge: In a dry pressure tube, add Pd(OAc)

    
     (11 mg, 0.05 mmol), Cu(OAc)
    
    
    
    (181 mg, 1.0 mmol), and the Phenol (0.5 mmol).
  • Add Alkyne: Add the internal alkyne (0.6 mmol). Note: If using an unsymmetrical alkyne, ensure the larger group is oriented to become the C2 substituent.

  • Solvate: Add DCE (2 mL). Seal the tube.

  • Heat: Stir at 100–120 °C for 16–24 hours.

  • Workup: Cool to RT. Dilute with EtOAc, filter through a Celite pad to remove copper salts.

  • Purification: Concentrate and purify via flash column chromatography (Hexanes/EtOAc).

Validation Check:

  • 
    H NMR should show the disappearance of the phenolic -OH and the absence of vinylic protons (if using alkyne).
    
  • Regiochemistry Check: NOESY NMR is required to confirm the position of substituents if they are not distinctive by simple splitting patterns.

Protocol B: C3-Arylation of 2-Substituted Benzofurans

Based on Pd-catalyzed C-H activation [2, 4].

Objective: Install an aryl group at C3 while C2 is already occupied.

Reagents:

  • 2-Substituted Benzofuran (1.0 equiv)

  • Aryl Bromide (1.5 equiv)

  • Catalyst: Pd(OAc)

    
     (5 mol%)
    
  • Ligand: PCy

    
     (10 mol%) or P(
    
    
    
    -Bu)
    
    
    ·HBF
    
    
  • Base: K

    
    CO
    
    
    
    (2.0 equiv)
  • Additives: Pivalic acid (30 mol%) - Critical CMD promoter.

Step-by-Step Workflow:

  • Mix: Combine Pd(OAc)

    
    , Ligand, Base, and Pivalic acid in a Schlenk tube under Argon.
    
  • Substrate: Add the 2-substituted benzofuran and Aryl Bromide.

  • Heat: Add Toluene or Xylene (degassed) and heat to 140 °C for 24h.

  • Mechanism: The pivalate acts as a proton shuttle, lowering the energy barrier for C-H bond cleavage at the sterically crowded C3 position.

Module 4: Troubleshooting FAQ

SymptomProbable CauseCorrective Action
Low Yield in Larock Synthesis Incomplete re-oxidation of Pd(0).Ensure the reaction is under an O

atmosphere (balloon) if using catalytic Cu(OAc)

, or use stoichiometric Cu(OAc)

.
Formation of Indoles instead of Benzofurans Presence of aniline impurities.Phenols must be highly pure. Even trace amines will compete for the Pd catalyst, as N-arylation is often faster than O-arylation.
Hydrolysis of Product Acidic conditions during workup.Benzofurans, especially electron-rich ones, can be acid-sensitive. Neutralize silica gel with 1% Et

N before column chromatography.
Loss of Regioselectivity (C2 vs C3) "Migration" of Pd catalyst.Avoid prolonged heating beyond completion. Pd can "walk" around the ring (ring-walking) under high thermal stress, leading to thermodynamic mixtures.

References

  • Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzofurans. National Institutes of Health (PMC). [Link]

  • C–H Activation: Toward Sustainability and Applications. ACS Central Science. [Link]

  • Gold(I)-catalyzed 6-endo hydroxycyclization of 7-substituted-1,6-enynes. Beilstein Journal of Organic Chemistry. [Link]

  • Positional Selectivity in C–H Functionalizations of 2-Benzylfurans. National Institutes of Health (PMC). [Link]

  • Regioselective Synthesis of Benzofuranones and Benzofurans. Journal of Organic Chemistry. [Link][2]

Sources

Preventing polymerization side reactions in benzofuran acylation

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support & Troubleshooting Guide

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Mitigating Polymerization in Friedel-Crafts Acylation of Benzofuran

Executive Summary: The "Vinyl Ether" Trap

Welcome to the optimization center. If you are here, you likely encountered the "black tar" scenario where your reaction mixture solidified into an insoluble resin.[1]

The Root Cause: Researchers often treat benzofuran like a standard benzene derivative. It is not. Benzofuran possesses significant vinyl ether character at the C2-C3 bond. Under strong Lewis acid conditions (e.g., AlCl₃) or protic stress, the furan ring protonates, generating a highly reactive oxonium intermediate. This intermediate acts as an electrophile toward other neutral benzofuran molecules, triggering a rapid, exothermic cationic polymerization (resinification) that outcompetes the desired acylation.

To succeed, you must shift the kinetic balance from Chain Propagation (Polymerization) to Electrophilic Substitution (Acylation) .

Mechanistic Pathways & Control

Understanding the bifurcation point is critical. The diagram below illustrates how the same starting material splits into high-value product or waste based on catalyst "hardness" and temperature.

BenzofuranPathways Start Benzofuran Substrate PathA_Step1 Path A: Acylation (Desired) Attack at C2 Start->PathA_Step1 Controlled LA Low Temp PathB_Step1 Path B: Polymerization (Side Rxn) Protonation of C2=C3 Start->PathB_Step1 Excess Strong Acid Trace H2O LewisAcid Lewis Acid (LA) Complex Acylium Complex (R-C≡O+) LewisAcid->Complex + Acyl Chloride Complex->PathA_Step1 SigmaComplex Sigma Complex (Stabilized) PathA_Step1->SigmaComplex Product 2-Acylbenzofuran SigmaComplex->Product Cation Reactive Oxonium Cation PathB_Step1->Cation Oligomer Dimer/Trimer Formation Cation->Oligomer + Benzofuran Tar Insoluble Polymer Resin Oligomer->Tar Chain Propagation

Figure 1: Kinetic bifurcation between C2-Acylation and Cationic Polymerization. Path B is favored by strong acids and high temperatures.

Critical Parameter Optimization

Do not rely on standard "textbook" Friedel-Crafts conditions (AlCl₃, reflux). Use this matrix to select the correct system for benzofuran.

Catalyst Selection Matrix
Catalyst System"Harshness"Polymerization RiskYield PotentialRecommended Use Case
AlCl₃ (Aluminum Chloride) HighCritical VariableOnly for highly deactivated benzofurans. Requires -78°C.
SnCl₄ (Tin(IV) Chloride) MediumModerateHigh Standard Protocol. Good balance of reactivity vs. stability.
ZnCl₂ (Zinc Chloride) LowLowModerateFor highly reactive acyl chlorides.
Zeolites (H-Beta / Al-SPP) LowNegligible HighGreen chemistry; prevents oligomers via pore size restriction.
TFAA (Trifluoroacetic Anhydride) N/ALowHighMetal-Free Alternative. Best for sensitive substrates.
Solvent Effects[2]
  • Dichloromethane (DCM): Preferred. Good solubility, allows low-temperature work (-78°C to 0°C).

  • Nitrobenzene: Avoid if possible. High boiling point makes removal difficult, leading to thermal polymerization during workup.

  • Carbon Disulfide (CS₂): Historical use, but high flammability makes it unsuitable for modern safety standards.

Validated Protocols

Protocol A: The SnCl₄ Method (Recommended Standard)

Rationale: SnCl₄ is a milder Lewis acid than AlCl₃, reducing the concentration of free protons that initiate polymerization while remaining strong enough to generate the acylium ion.

Reagents:

  • Benzofuran (1.0 equiv)[2]

  • Acyl Chloride (1.1 equiv)

  • SnCl₄ (1.1 equiv)

  • Anhydrous DCM (0.2 M concentration)

Step-by-Step:

  • System Prep: Flame-dry all glassware. Maintain a positive pressure of Argon/Nitrogen.

  • Pre-Complexation (Crucial): In a separate flask, dissolve Acyl Chloride in DCM. Cool to 0°C. Add SnCl₄ dropwise. Stir for 15 mins to form the acylium complex. Why? This ensures the Lewis Acid is "busy" with the acyl group and not attacking the furan ring.

  • Controlled Addition: Cool the benzofuran/DCM solution to -10°C to 0°C . Transfer the pre-formed acylium complex slowly via cannula into the benzofuran solution over 30-60 minutes.

  • Monitoring: Monitor via TLC. If the baseline streaks (polymer formation), lower the temperature immediately.

  • Quenching: Pour the mixture into ice-cold 1M HCl. Do not use water alone, as tin salts can form stubborn emulsions.

  • Workup: Wash organic layer with NaHCO₃ (sat), then Brine. Dry over MgSO₄.

Protocol B: The Zeolite Method (Heterogeneous Catalysis)

Rationale: Zeolites like H-Beta or Al-SPP act as solid acids.[3] Their pore structure physically restricts the formation of large polymer chains (shape selectivity).

Step-by-Step:

  • Mix Benzofuran (1 equiv) and Acid Anhydride (1.5 equiv) in a pressure vial.

  • Add calcined H-Beta Zeolite (10-20 wt% loading).

  • Heat to 80°C (The zeolite prevents polymerization even at this temp).

  • Filtration: Simply filter off the catalyst to stop the reaction. No aqueous quench required.

Troubleshooting Guide (Q&A)

Symptom: The "Black Tar" Formation

Q: My reaction turned black and viscous within 5 minutes of adding the catalyst. What happened? A: You likely experienced "runaway cationic polymerization."

  • Diagnosis: The Lewis acid was too strong (likely AlCl₃) or added too quickly, generating a high local concentration of protons or carbocations.

  • Fix: Switch to SnCl₄ or ZnCl₂ . If you must use AlCl₃, cool the reaction to -78°C before addition and use the "Pre-Complexation" method described in Protocol A.

Symptom: Low Regioselectivity

Q: I am seeing a mixture of C2 and C3 acylation. How do I lock it to C2? A: Direct Friedel-Crafts on benzofuran is naturally C2-selective due to the stability of the intermediate.

  • Diagnosis: C3 isomers often appear if the C2 position is sterically hindered or if the reaction temperature is too high (thermodynamic control).

  • Fix: Lower the temperature. C2 acylation is the kinetic product. Running at 0°C or below favors C2.

Symptom: Ring Opening

Q: My yield is low, and NMR shows aliphatic peaks. Did the ring break? A: Yes. The furan ring is sensitive to hydrolysis.

  • Diagnosis: Presence of water in the solvent or during the quench allowed the acid to hydrolyze the vinyl ether bond, opening the ring to form a phenolic ketone.

  • Fix: Ensure solvents are anhydrous (distilled over CaH₂ or molecular sieves). Quench rapidly with cold weak base (NaHCO₃) to neutralize acid immediately.

Decision Tree: Saving Your Experiment

Use this workflow to determine your next move during an active experiment.

TroubleshootingTree Start Start: Reaction Monitoring CheckColor Check Color/Viscosity Start->CheckColor Darkening Darkening / Viscosity Increase? CheckColor->Darkening YesDark Yes Darkening->YesDark Polymerization Risk NoDark No Darkening->NoDark Proceed CoolDown Action: Cool to -20°C immediately Dilute with DCM YesDark->CoolDown CheckTLC Check TLC NoDark->CheckTLC CoolDown->CheckTLC Baseline Baseline Streaking? CheckTLC->Baseline YesStreak Yes (Polymers) Baseline->YesStreak NoStreak No (Clean Spots) Baseline->NoStreak Quench Action: Quench immediately Switch Catalyst next run YesStreak->Quench Continue Action: Continue Monitoring Maintain Temp NoStreak->Continue

Figure 2: Real-time decision logic for monitoring benzofuran acylation.

References

  • Mechanisms of Polymerization: BenchChem. (2025).[1][4] Common side reactions in the Friedel-Crafts acylation of furan.[1][4] Retrieved from

  • Zeolite Catalysis: Cho, H. J., et al. (2016).[3] Tunable Oleo-Furan Surfactants by Acylation of Renewable Furans.[3] ACS Central Science. Retrieved from

  • Mild Lewis Acids: Ke, Z., et al. (2019). Lewis Acid-Catalyzed Synthesis of Benzofurans... Journal of Organic Chemistry.[5][6] Retrieved from

  • Regioselectivity: Beaudry, C. M. (2021).[6] Regioselective Synthesis of Benzofuranones and Benzofurans.[6] Oregon State University / Journal of Organic Chemistry. Retrieved from [6]

  • Polymerization Control: Aoshima, S., et al. (2022). Asymmetric Cationic Polymerization of Benzofuran.[7] Journal of the American Chemical Society. Retrieved from

Sources

Stability and storage considerations for 1-(Benzofuran-5-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-(Benzofuran-5-yl)propan-1-one (CAS No. 1207259-20-8). It addresses common questions and troubleshooting scenarios related to the stability and storage of this compound, ensuring the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

Based on supplier recommendations for cold-chain transportation and data from structurally similar compounds, storing this compound at 2-8°C is strongly advised.[1][2] Storing the compound at refrigerated temperatures minimizes the rate of potential degradation reactions. For long-term storage, maintaining the compound at -20°C is a prudent measure to ensure maximum stability.

Q2: I've noticed a change in the color and consistency of my sample over time. What could be the cause?

A change in the physical appearance of your sample, such as discoloration or the formation of a viscous or solid material, is a strong indicator of chemical degradation. The benzofuran moiety is susceptible to polymerization, which can be initiated by exposure to heat, light, or acidic conditions.[3] The propanone side chain, being an aryl ketone, can also be susceptible to photochemical reactions.

Q3: My reaction yield is lower than expected when using this compound in an acidic medium. Is the compound unstable under these conditions?

Yes, the furan ring within the benzofuran structure is known to be unstable in acidic conditions.[3] Acid-catalyzed hydrolysis and ring-opening can occur, leading to the formation of byproducts and a reduction in the purity of your starting material. It is advisable to avoid prolonged exposure to strong acids and to perform reactions at the lowest effective temperature to mitigate this degradation. If acidic conditions are unavoidable, consider using milder acids or a buffered system.

Q4: What are the primary degradation pathways for this compound?

The two primary points of instability in the molecule are the benzofuran ring and the aryl ketone functional group. Potential degradation pathways include:

  • Acid-catalyzed hydrolysis and ring-opening of the furan moiety: This is a significant concern in acidic environments.[3]

  • Oxidation of the furan ring: While less reactive than a simple furan, the benzofuran ring can still be susceptible to oxidation, especially with prolonged exposure to air.

  • Photochemical degradation: Aryl ketones can undergo various photochemical reactions upon exposure to light, particularly UV radiation.[4]

  • Polymerization: Benzofuran itself can polymerize, and this reactivity may be present in its derivatives.

Q5: How should I handle this compound to ensure its stability during experimental use?

To maintain the integrity of the compound during your experiments, follow these guidelines:

  • Work in a well-ventilated area , preferably under a chemical fume hood.[5]

  • Minimize exposure to light by using amber vials or wrapping containers in aluminum foil.

  • Avoid contact with strong oxidizing agents and strong acids. [3][5]

  • If the compound is a solid, handle it in a dry, inert atmosphere (e.g., using a glovebox or a nitrogen-filled bag) to minimize exposure to air and moisture, especially if it is hygroscopic.

  • For preparing solutions, use high-purity, anhydrous solvents.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected peaks in NMR/LC-MS analysis of a stored sample. Compound degradation.1. Confirm the identity of the degradation products if possible. 2. Discard the degraded sample and use a fresh batch. 3. Review your storage conditions against the recommendations in this guide.
Inconsistent results between experimental runs. Partial degradation of the starting material.1. Aliquot the compound upon receipt to avoid repeated freeze-thaw cycles of the entire batch. 2. Always use a fresh aliquot for each experiment. 3. Re-evaluate the purity of your stock solution before use.
Formation of a precipitate in a solution stored at room temperature. Polymerization or degradation leading to insoluble byproducts.1. Do not use the solution. 2. Prepare fresh solutions immediately before use. 3. If a stock solution must be stored, keep it at 2-8°C and use it within a short period.

Storage and Handling Workflow

G Decision Workflow for Handling and Storage cluster_storage Storage cluster_handling Handling storage_temp Store at 2-8°C (Short-term) or -20°C (Long-term) protect_light Protect from Light (Amber vials/foil) storage_temp->protect_light inert_atm Store under Inert Gas (Argon or Nitrogen) protect_light->inert_atm avoid_acid Avoid Strong Acids and Oxidizing Agents fresh_solutions Prepare Solutions Fresh Before Use avoid_acid->fresh_solutions use_hood Use in a Well-Ventilated Fume Hood use_hood->avoid_acid start Receiving this compound start->storage_temp start->use_hood

Caption: Decision workflow for proper storage and handling.

Potential Degradation Pathways

G Potential Degradation Pathways compound This compound acid Acid light Light (UV) air Air (Oxygen) heat Heat ring_opened Ring-Opened Products acid->ring_opened photoproducts Photochemical Byproducts light->photoproducts oxidized Oxidized Species air->oxidized polymer Polymer heat->polymer

Caption: Triggers and resulting degradation products.

Summary of Recommended Storage Conditions

Condition Recommendation Rationale
Temperature 2-8°C (Short-term) -20°C (Long-term)To minimize thermal degradation and polymerization. Based on supplier data and related compound information.[1][2]
Atmosphere Inert gas (Argon or Nitrogen)To prevent oxidation of the benzofuran ring.
Light Protect from light (Amber vials)To prevent photochemical degradation of the aryl ketone.[4]
Container Tightly sealed, appropriate for low-temperature storage.To prevent contamination and exposure to moisture and air.

References

  • Apollo Scientific. (2022, May 16). 1-(2,3-Dihydro-1-benzofuran-5-yl)
  • Chemical structures of psychoactive benzofurans and classical amphetamines. 5-APB, 5-(2-aminopropyl)benzofuran. (n.d.). ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). 5-APB. Retrieved from [Link]

  • Harriman, A., Rockett, B. W., & Poyner, W. R. (1974). The Mechanism of Photodegradation of Alkyl Halides and Poly(vinyl chloride). Part I. Alkyl Aryl Ketone-sensitized Photolysis of t-Butyl Chloride. Journal of the Chemical Society, Perkin Transactions 2, (4), 485-488. Retrieved from [Link]

  • Opacka-Juffry, J., et al. (2017). Combined in vitro and in silico approaches to the assessment of stimulant properties of novel psychoactive substances - The case of the benzofuran 5-MAPB. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 75, 1-9. Retrieved from [Link]

  • Padwa, A., & Kulkarni, Y. S. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances, 7(44), 27555-27579. Retrieved from [Link]

  • American Elements. (n.d.). 1-(2,3-dihydro-1-benzofuran-5-yl)propan-1-one. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 19.3: Oxidation of Aldehydes and Ketones. Retrieved from [Link]

  • SOFT Designer Drug Committee. (2013, September 13). 5-APB monograph. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(18), 6567. Retrieved from [Link]

  • Nipro. (n.d.). Surefuser™ +. Retrieved from [Link]

  • El-Saghier, A. M. M. (2005). Studies on the Synthesis and Reactivity of Novel Benzofuran-2-yl-[3-Methyl-3-Phenylcyclobutyl] Methanones and their Antimicrobial Activity. Molecules, 10(9), 1108-1116. Retrieved from [Link]

  • Sarsam, S. (n.d.). Study of Benzofuran Derivatives and their Biological Significance. International Journal for Scientific Research & Development, 5(3). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of aryl ketones by acylation of arenes. Retrieved from [Link]

  • Organic Chemistry – Specific Name Reactions. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation of aralkyl or alkyl methyl ketones. Retrieved from [Link]

Sources

Overcoming challenges in the purification of 1-(Benzofuran-5-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide addresses the specific challenges associated with the purification of 1-(Benzofuran-5-yl)propan-1-one (also known as 5-propionylbenzofuran ). This compound is a critical intermediate in the synthesis of bioactive benzofurans, including the entactogen 5-APB.

The following content is structured as a Tier-3 Technical Support resource, designed for researchers encountering specific purity and yield issues.

Product: this compound CAS: 68660-11-7 (related 2,3-dihydro analog often cited in synthesis: 109258-71-1 precursor) Application: Intermediate for 5-(2-aminopropyl)benzofuran (5-APB) and other benzofuran-derived pharmaceuticals.

Part 1: Troubleshooting Guide & FAQs

Category A: Isomeric Impurities & Regioselectivity[1][2][3]

Q1: I am detecting a persistent impurity (~5-15%) with a retention time very close to my product. What is it? Diagnosis: This is almost certainly the 6-isomer (1-(benzofuran-6-yl)propan-1-one) . Technical Insight: During the Friedel-Crafts acylation of benzofuran (or 2,3-dihydrobenzofuran), the directing effects of the oxygen atom compete with the steric hindrance. While the 5-position is electronically favored (para to the ether oxygen in the benzene ring), the 6-position is also activated. Solution:

  • Switch Precursors: If you are acylating benzofuran directly, stop. The furan ring is acid-sensitive and prone to polymerization. Use 2,3-dihydrobenzofuran instead.[1] The 5-position is more strongly activated in the dihydro- scaffold, improving regioselectivity to >90:10.

  • Purification: The 5- and 6-isomers have distinct crystal lattice energies. Use Fractional Recrystallization (Protocol A below) rather than standard column chromatography, which often fails to resolve these positional isomers without high plate counts.

Q2: My product is a dark brown tar instead of a white/off-white solid. How do I salvage this? Diagnosis: Furan ring polymerization. Technical Insight: Benzofuran is unstable in strong Lewis acids (like AlCl₃) at high temperatures. The double bond in the furan ring can open or polymerize, creating "benzofuran resins." Solution:

  • Immediate Fix: Dissolve the tar in a minimum amount of dichloromethane (DCM) and pass it through a short pad of silica gel (flash filtration) using 10% EtOAc/Hexane. This removes the polymeric "tar" which will stick to the baseline.

  • Prevention: Maintain reaction temperatures below 0°C during catalyst addition. Quench immediately upon completion.

Category B: Crystallization & Solubility[1][5][6][7]

Q3: The compound oils out during recrystallization instead of forming crystals. Why? Diagnosis: Supersaturation is too high, or the solvent polarity is mismatched. Technical Insight: this compound is a low-melting solid (approx. melting point can vary based on purity, often <50°C if impure). Oiling out occurs when the melting point of the solvated impurity mixture drops below the temperature of the solution. Solution:

  • Seeding: You must seed the solution at a temperature slightly below the expected melting point.

  • Solvent System: Switch to a Dual-Solvent System . Dissolve in warm Ethanol (solvent), then add n-Hexane (anti-solvent) dropwise until turbidity persists. Cool slowly to 4°C.

Part 2: Experimental Protocols

Protocol A: Fractional Recrystallization for Isomer Removal

Objective: Remove the 6-isomer impurity from the crude 5-propionylbenzofuran.

ParameterSpecification
Solvent System Ethanol (95%) / n-Hexane
Ratio 1:3 (v/v) typical, optimize based on saturation
Temperature Ramp 50°C

RT

-20°C

Step-by-Step:

  • Dissolution: Dissolve crude solid (e.g., 10 g) in the minimum volume of warm Ethanol (approx. 30-40 mL) at 50°C. Ensure full dissolution.

  • Anti-Solvent Addition: Slowly add n-Hexane (approx. 90-120 mL) while stirring. Stop immediately if a persistent cloudiness forms.

  • Re-dissolution: Add a few drops of Ethanol to clear the solution.

  • Controlled Cooling: Allow the flask to cool to Room Temperature (RT) over 2 hours. Do not use an ice bath yet.

  • Deep Cooling: Once crystals initiate at RT, place the flask in a freezer (-20°C) overnight.

  • Filtration: Filter the crystals cold. Wash with cold n-Hexane (-20°C).

  • Validation: Analyze the mother liquor vs. crystals by HPLC. The 6-isomer enriches in the mother liquor.[2]

Protocol B: Analytical HPLC Method for Purity Check

Objective: Quantify the ratio of 5-isomer to 6-isomer.

ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection UV @ 254 nm and 280 nm
Gradient 0-2 min: 10% B; 2-15 min: 10%

90% B; 15-20 min: 90% B

Part 3: Visualized Workflows

Diagram 1: Synthesis & Impurity Formation Pathway

Caption: Mechanistic pathway showing the origin of the critical 6-isomer impurity during Friedel-Crafts acylation.

SynthesisPathway cluster_legend Legend key1 Starting Material key2 Target Product key3 Major Impurity Start 2,3-Dihydrobenzofuran (More Selective) Intermediate Acylium Ion Attack Start->Intermediate Electrophilic Subst. Reagent + Propionyl Chloride + AlCl3 (Lewis Acid) Product5 5-Propionyl-2,3-dihydrobenzofuran (Target Precursor) Intermediate->Product5 Major Path (C5) Product6 6-Propionyl-2,3-dihydrobenzofuran (Isomeric Impurity) Intermediate->Product6 Minor Path (C6) FinalStep DDQ Oxidation (Aromatization) Product5->FinalStep Product6->FinalStep Target This compound (Target) FinalStep->Target -H2 Impurity 1-(Benzofuran-6-yl)propan-1-one (Impurity) FinalStep->Impurity -H2

Diagram 2: Purification Decision Matrix

Caption: Logical workflow for selecting the optimal purification method based on crude purity and physical state.

PurificationLogic Start Crude Reaction Mixture CheckState Physical State? Start->CheckState Tar Dark/Tarry Oil CheckState->Tar Tarry Solid Solid / Semi-Solid CheckState->Solid Crystalline SilicaPad Flash Filtration (Silica + 10% EtOAc/Hex) Tar->SilicaPad CheckPurity Purity (HPLC)? Solid->CheckPurity SilicaPad->CheckPurity HighPurity >90% (Isomer <5%) CheckPurity->HighPurity LowPurity <85% (Isomer >10%) CheckPurity->LowPurity Recryst Protocol A: Recrystallization (EtOH/Hexane) HighPurity->Recryst Column Column Chromatography (Gradient Elution) LowPurity->Column Final Pure Product (White Crystals) Recryst->Final Column->Recryst If Isomer Persists

References

  • Regioselectivity in Benzofuran Acylation: Detailed analysis of Friedel-Crafts acylation on benzofuran vs. dihydrobenzofuran scaffolds. Source: Organic Chemistry Portal. "Synthesis of Benzofurans." [Link]

  • Isomer Separation (5-APB/6-APB Precursors): Differentiation of 5- and 6-isomers using chromatographic techniques. Source: Welter, J., et al. (2015). "Metabolic fate... of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers."[3] Analytical and Bioanalytical Chemistry. [Link][3]

Sources

Strategies to control the formation of regioisomers in benzofuran synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a Tier 3 Technical Support resource, designed for high-level troubleshooting and experimental design.

Ticket Category: Organic Synthesis / Heterocycle Formation Subject: Strategies for Controlling Regioisomer Formation in Benzofuran Scaffolds Assigned Specialist: Senior Application Scientist

Executive Summary

Controlling regioselectivity in benzofuran synthesis is a frequent bottleneck in medicinal chemistry. The challenge typically manifests in three scenarios:

  • C2 vs. C3 Substitution: Directing functionalization to the desired carbon on the furan ring.

  • Annulation Orientation: Controlling the "head-to-tail" vs. "head-to-head" insertion of internal alkynes.

  • Cyclization Mode: Preventing competitive 6-endo-dig pathways (isocoumarin formation) during 5-exo-dig benzofuran synthesis.

This guide provides mechanistic root cause analysis and validated protocols to resolve these selectivity issues.

Module 1: Decision Matrix for Synthesis Strategy

Choose your workflow based on the required substitution pattern.

BenzofuranStrategy Start Target Scaffold Selection Q1 Substitution Pattern? Start->Q1 Sub2 2-Substituted Only Q1->Sub2 Sub3 3-Substituted Only Q1->Sub3 Sub23 2,3-Disubstituted Q1->Sub23 Method2 Method A: Sonogashira + Cyclization (Terminal Alkyne) Sub2->Method2 High Selectivity Method3 Method B: Direct C-H Arylation (Requires C2-Blocking) Sub3->Method3 Pd catalysis Method3_Alt Method C: Rap-Stoermer or Intramolecular Wittig Sub3->Method3_Alt Metal-free Method23 Method D: Pd-Catalyzed Annulation (Internal Alkyne) Sub23->Method23 Steric Control Critical

Figure 1: Strategic decision tree for selecting the optimal synthetic route based on target regiochemistry.

Module 2: Troubleshooting & Optimization (Q&A Format)
Ticket #001: Inverted Regioselectivity in Pd-Catalyzed Annulation

User Report: "I am reacting an o-iodophenol with an unsymmetrical internal alkyne using Pd(OAc)₂. I need the phenyl group at C2 and the alkyl group at C3, but I'm getting a mixture or the reverse isomer."

Root Cause Analysis: In Larock-type heteroannulations, the regioselectivity is governed primarily by steric differentiation during the migratory insertion of the alkyne into the Aryl-Pd species.

  • Mechanism: The alkyne coordinates to the Pd center.[1] The aryl group migrates to the alkyne carbon. To minimize steric clash between the alkyne's substituents and the ligands on Palladium, the larger substituent (RL) prefers to be positioned away from the forming C-C bond in the transition state.

  • Outcome: This typically places the larger group at the C2 position (adjacent to the oxygen in the final ring) and the smaller group at C3.

Resolution Protocol:

  • Assess Steric Bulk: Calculate the A-values or Charton steric parameters of your alkyne substituents. If the size difference is negligible (e.g., Methyl vs. Ethyl), selectivity will be poor.

  • Enhance Steric Bias (Ligand Switch): Switch to a bulky, electron-rich phosphine ligand. Bulky ligands amplify the steric demand around the Pd center, forcing the larger alkyne substituent into the distal (C2) position.

    • Recommended Ligands:

      
      , XPhos, or 
      
      
      
      .
  • Electronic Override (Advanced): If sterics are identical, electronic effects take over. The aryl group (nucleophilic in the migration step) tends to attack the more electron-deficient alkyne carbon (beta to an EWG).

    • Rule:EWG at C2 is favored if sterics are equal (Ar attacks C3).

Experimental Validator:

  • Control: Run the reaction with 1-phenyl-1-propyne.

  • Expected Result: Phenyl (Large) at C2; Methyl (Small) at C3. Ratio > 95:5.

Ticket #002: Competitive Isocoumarin Formation (6-endo-dig)

User Report: "I am attempting a 5-exo-dig cyclization of an o-alkynylphenol, but I am isolating isocoumarin (6-membered ring) byproducts."

Root Cause Analysis: While 5-exo-dig cyclization is favored by Baldwin’s rules, the 6-endo-dig pathway becomes competitive if:

  • The Alkyne is Electron-Deficient: Strong EWGs on the alkyne activate the beta-carbon for nucleophilic attack (6-endo).

  • Lewis Acid Presence: Certain Lewis acids or specific metals (Au, Pt) can activate the alkyne in a way that favors 6-endo geometry.

  • Rearrangement: A 5-exo product (benzofuran) can rearrange to a 6-endo product (isocoumarin) under acidic conditions.

Resolution Steps:

  • Step 1: Check Acidity. Ensure the reaction is strictly neutral or slightly basic. Avoid strong acid catalysts if the product is acid-sensitive.

  • Step 2: Catalyst Selection. Switch to a Pd(II)/Cu(I) system (Sonogashira conditions). Copper co-catalysis strongly favors the 5-exo-dig pathway for terminal alkynes.

  • Step 3: Solvent Effect. Use polar aprotic solvents (DMF, DMSO). These solvents stabilize the polar transition state of the 5-exo cyclization better than non-polar solvents.

Ticket #003: Direct C3-Arylation of Benzofurans

User Report: "I have a 2-substituted benzofuran and I want to arylate the C3 position directly. Standard conditions are giving me mixtures or no reaction."

Root Cause Analysis: The C2 position of benzofuran is significantly more acidic and reactive toward electrophilic palladation than C3. Direct C3-arylation is difficult without blocking C2.

Strategic Workaround (The "Block-and-Functionalize" Protocol): Instead of fighting the C2 reactivity, utilize it.

  • Block C2: If C2 is a proton, install a temporary blocking group (e.g., silyl, ester, or even a halogen if orthogonal coupling is planned).

  • Direct C3 Arylation: With C2 blocked, use a Pd-catalyzed C-H activation protocol optimized for C3.

    • Catalyst: Pd(OAc)₂ (5 mol%)

    • Ligand: PCy₃ or P(t-Bu)₂Me (Electron-rich alkyl phosphines are crucial).

    • Base: K₂CO₃ or Cs₂CO₃.

    • Temp: 100–120 °C.

  • Deblock (Optional): Remove the C2 group if necessary (e.g., TBAF for silyl groups, hydrolysis/decarboxylation for esters).

Module 3: Quantitative Optimization Data

Table 1: Impact of Ligand on Regioselectivity in Pd-Catalyzed Annulation (Model Reaction: o-Iodophenol + 1-Phenyl-1-propyne)

LigandCone Angle (°)Yield (%)Regioisomer Ratio (C2-Ph : C3-Ph)Interpretation
PPh₃ 1458275 : 25Moderate steric control.
P(o-tol)₃ 1947892 : 8High steric bulk enforces C2-Ph placement.
P(t-Bu)₃ 18285>98 : 2 Excellent selectivity due to extreme bulk.
dppe N/A (Bidentate)6560 : 40Bidentate ligands often reduce steric differentiation.
Module 4: Visualization of the Regiodetermining Step

The following diagram illustrates the critical "Insertion Step" in the Pd-catalyzed annulation, highlighting why bulky groups prefer the C2 position.

Mechanism Step1 Oxidative Addition (Ar-Pd-I species) TS_Favored Favored Transition State (Large Group away from Ligand) Step1->TS_Favored Alkyne Coordination TS_Disfavored Disfavored Transition State (Large Group clashes with Ligand) Step1->TS_Disfavored Product_C2 Product: Large Group at C2 (Adjacent to Oxygen) TS_Favored->Product_C2 Reductive Elimination

Figure 2: Mechanistic pathway showing steric control during alkyne insertion. The "Large Group" avoids the steric bulk of the Pd-Ligand complex, ultimately positioning itself at C2.

References
  • Larock, R. C., et al. "Synthesis of benzofurans via palladium-catalyzed annulation of internal alkynes." Journal of Organic Chemistry, 1999.[2]

  • Willis, M. C., et al. "Palladium-catalyzed synthesis of benzofurans: Mechanism and regioselectivity." Chemical Science, 2012.

  • Fagnou, K., et al. "Direct Arylation of Benzofurans: C2 vs C3 Selectivity." Journal of the American Chemical Society, 2006.

  • Alabugin, I. V., et al. "Rules for 5-exo-dig vs 6-endo-dig cyclization." Journal of Organic Chemistry, 2009.

  • Glorius, F., et al. "Mechanism of Rh(III)-catalyzed C-H activation and annulation." Angewandte Chemie Int. Ed., 2011.

Sources

Validation & Comparative

Spectroscopic characterization and data validation of 1-(Benzofuran-5-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Spectroscopic Characterization and Data Validation of 1-(Benzofuran-5-yl)propan-1-one

Part 1: Executive Summary & Structural Basis

This compound (CAS: 23653-61-4) is a critical bicyclic aromatic ketone intermediate. It serves as a scaffold for the synthesis of psychoactive benzofurans (e.g., 5-APB) and anti-arrhythmic agents analogous to amiodarone.

The primary analytical challenge in deploying this intermediate is regio-isomeric purity . The Friedel-Crafts acylation of benzofuran often yields mixtures of C2, C3, and C6 isomers depending on the catalyst and temperature. Furthermore, if synthesized via the oxidation of 2,3-dihydrobenzofuran, traces of the dihydro-precursor may remain.

This guide provides a definitive validation protocol to distinguish the 5-yl target from its 6-yl regioisomer and dihydro-analog , using comparative NMR and MS profiling.

Part 2: Comparative Spectroscopic Profiling

To validate the identity of this compound, one must prove the substitution pattern on the benzene ring. The following data compares the target (5-yl) against its most common synthetic impurity, the 6-yl isomer.

Table 1: Comparative H NMR Diagnostics (Aromatic Region)

Solvent: CDCl


, 400 MHz
FeatureTarget: 5-Substituted (5-yl)Alternative: 6-Substituted (6-yl)Diagnostic Logic
H-4 Doublet (d) ,

Hz (Meta coupling to H-6)
Doublet (d) ,

Hz (Ortho coupling to H-5)
Primary Differentiator. 5-yl H-4 has no ortho neighbor; 6-yl H-4 does.
H-6 Doublet of Doublets (dd) ,

Hz
N/A (Substituted)5-yl H-6 couples to H-7 (ortho) and H-4 (meta).
H-7 Doublet (d) ,

Hz
Singlet (s) or weak d (

Hz)
6-yl H-7 is isolated from strong ortho coupling.
H-2/H-3 Two doublets (

Hz)
Two doublets (

Hz)
Confirms presence of the furan ring (excludes dihydro- impurity).
Table 2: Infrared (IR) & Mass Spectrometry (MS) Signatures
ParameterThis compound1-(2,3-Dihydrobenzofuran-5-yl)propan-1-one (Impurity)
IR Carbonyl (

)
~1675 cm

(Conjugated with aromatic system)
~1665 cm

MS (EI) Base Peak

174 [M]+

176 [M]+
Fragmentation Loss of Ethyl (

)
Loss of Ethyl (

)
Unsaturation High degree of conjugation (UV

shift)
Lower conjugation

Part 3: Analytical Workflow & Decision Logic

The following diagrams illustrate the validation logic required to certify the material.

Figure 1: Isomer Differentiation Decision Tree

Use this logic flow during initial


H NMR analysis.

NMR_Logic Start Crude Sample 1H NMR (Aromatic Region) CheckFuran Are H-2/H-3 signals present? (d, J~2.2Hz @ 7.6/6.8 ppm) Start->CheckFuran IsDihydro Impurity Detected: 2,3-Dihydrobenzofuran CheckFuran->IsDihydro No (Multiplets @ 3.2/4.6 ppm) CheckCoupling Analyze Benzene Ring Protons (H-4, H-6, H-7) CheckFuran->CheckCoupling Yes PatternA H-4 is Doublet (J~1.8Hz) H-6 is dd (J~8.5, 1.8Hz) H-7 is d (J~8.5Hz) CheckCoupling->PatternA PatternB H-7 is Singlet (s) H-4/H-5 are d (J~8.5Hz) CheckCoupling->PatternB Result5 CONFIRMED: This compound PatternA->Result5 Result6 REJECT: 1-(Benzofuran-6-yl)propan-1-one (Regioisomer) PatternB->Result6

Caption: Logical workflow for distinguishing regioisomers and oxidation states using proton NMR coupling constants.

Figure 2: Analytical Validation Workflow

Standard Operating Procedure for batch release.

Workflow cluster_Spec Spectroscopic Validation Sample Crude Synthesis Product TLC TLC Screening (Hexane:EtOAc 8:2) Sample->TLC HPLC HPLC-UV Purity (>98% Area) TLC->HPLC Single Spot NMR 1H NMR (Regio-ID) HPLC->NMR MS GC-MS (MW 174) HPLC->MS Release Certificate of Analysis (CoA) NMR->Release Pass MS->Release Pass

Caption: Step-by-step validation protocol from crude synthesis to final certification.

Part 4: Experimental Protocols

Sample Preparation for NMR
  • Mass: Dissolve 10–15 mg of the analyte in 0.6 mL of CDCl

    
      (Chloroform-d).
    
  • Additives: Ensure the solvent contains 0.03% TMS (Tetramethylsilane) for internal referencing (

    
     ppm).
    
  • Acquisition: Run at minimum 300 MHz (400 MHz preferred) with 16 scans to resolve fine meta-coupling (

    
     Hz).
    
GC-MS Validation Method
  • Column: HP-5MS or equivalent (30m x 0.25mm, 0.25µm film).

  • Carrier Gas: Helium @ 1.0 mL/min.

  • Temperature Program:

    • Hold 80°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 5 min.

  • Interpretation: Look for the molecular ion (

    
    ) at 174 m/z .
    
    • Note: If

      
       is 176, the sample is the dihydro-intermediate (incomplete oxidation).
      
    • Note: If

      
       is 174 but retention time shifts significantly, suspect the 6-yl isomer.
      
Synthesis Context & Causality

The 5-yl isomer is thermodynamically favored when synthesizing via the 2,3-dihydrobenzofuran route followed by aromatization (DDQ or Pd/C oxidation). Direct Friedel-Crafts acylation of benzofuran is not recommended as it yields a mixture favoring the C2 and C3 positions due to the electron density of the furan ring.

  • Validation Check: If your synthetic route involved direct acylation of benzofuran, you must perform 2D NMR (NOESY) to confirm the propionyl group is on the benzene ring (C5/C6) and not the furan ring (C2/C3).

References

  • Regioselectivity in Benzofuran Synthesis Title: Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy.[1] Source: RSC Advances (2022). URL:[Link]

  • NMR Differentiation of Isomers Title: The Characterization of 6-(2-Aminopropyl)benzofuran and Differentiation from its 4-, 5-, and 7-Positional Analogues. Source: Microgram Journal (DEA), Vol 9, No 2. URL:[Link]

  • General Spectral Data (Benzofuran Derivatives) Title: 1-(2,3-dihydro-1-benzofuran-5-yl)propan-1-one (Precursor Data).[2] Source: PubChem Compound Summary. URL:[Link]

  • Synthesis Pathways Title: One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. Source: Molecules (2019).[3] URL:[Link]

Sources

Comparing the reactivity of 1-(Benzofuran-5-yl)propan-1-one with its 6-yl isomer

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 1-(Benzofuran-5-yl)propan-1-one (5-BFP) and its isomer 1-(Benzofuran-6-yl)propan-1-one (6-BFP). These ketones are critical intermediates in the synthesis of the entactogenic benzofurans 5-APB and 6-APB, respectively.

Executive Summary

The primary distinction between the 5-yl and 6-yl isomers lies in their electronic environments , dictated by the benzofuran oxygen atom.

  • 5-BFP features a carbonyl group at a position electronically activated (para-like) by the furan oxygen. This increases electron density at the carbonyl carbon's vicinity but stabilizes the carbonyl itself, potentially reducing electrophilicity compared to the 6-isomer.

  • 6-BFP places the carbonyl at a position meta-like to the furan oxygen. It lacks this direct resonance donation, resulting in a more electrophilic carbonyl and distinct metabolic vulnerability.

Structural & Electronic Analysis

To understand the reactivity differences, we must analyze the resonance contributions of the furan oxygen lone pair into the benzene ring.

  • The 5-Position (Activated): The oxygen atom at position 1 is directly bonded to C7a. Through resonance, electron density is donated to the ortho (C7) and para (C5) positions relative to the ether linkage.

    • Consequence: The C5 carbon is electron-rich. When a carbonyl is attached here (5-BFP), the ring acts as a strong electron bond donor (EDG), stabilizing the partial positive charge on the carbonyl carbon via resonance (

      
      ).
      
  • The 6-Position (Deactivated/Neutral): The C6 position is meta to the oxygen attachment (C7a). Resonance donation from the oxygen does not effectively reach C6.

    • Consequence: The C6 carbon is less electron-rich than C5. The carbonyl in 6-BFP receives less stabilization from the ring, making the carbonyl carbon more electrophilic and reactive toward nucleophiles (e.g., amines in reductive amination).

Visualization: Resonance & Electronic Activation

BenzofuranResonance cluster_0 Electronic Activation cluster_1 Reactivity Consequence O Furan Oxygen (O1) C5 C5 Position (Para-like) Electron RICH O->C5 Resonance (+M) C6 C6 Position (Meta-like) Electron NEUTRAL O->C6 Inductive (-I) only Ketone5 5-BFP Carbonyl Stabilized Less Electrophilic C5->Ketone5 Strong Donation Ketone6 6-BFP Carbonyl Less Stabilized More Electrophilic C6->Ketone6 Weak Donation

Figure 1: Electronic influence of the furan oxygen on positions 5 and 6, dictating carbonyl electrophilicity.

Synthesis & Regioselectivity

Direct Friedel-Crafts acylation of benzofuran is not viable for producing these isomers selectively. The furan ring (C2/C3) is far more reactive than the benzene ring. Consequently, 5-BFP and 6-BFP are synthesized via indirect routes involving pre-functionalized benzene precursors.

Comparative Synthetic Pathways
Feature5-BFP Synthesis Route6-BFP Synthesis Route
Starting Material Salicylaldehyde derivatives (e.g., 5-bromosalicylaldehyde)3-Bromophenol (via 3-bromophenoxyacetaldehyde acetal)
Key Strategy Construct furan ring after establishing benzene substitution.Cyclization of acetal to bromobenzofuran, then lithiation.[1]
Complexity Moderate (Linear sequence).[1]High (Requires sensitive lithiation steps).
Yield Typically 40-60% overall.Typically 25-40% overall.
Workflow Diagram: Synthesis of 6-BFP (The "3-Bromophenol" Route)

Synthesis6BFP Start 3-Bromophenol Step1 Alkylation (Bromoacetaldehyde diethyl acetal) Start->Step1 Inter1 3-Bromophenoxyacetaldehyde diethyl acetal Step1->Inter1 Step2 Cyclization (Polyphosphoric Acid) Inter1->Step2 Inter2 Mixture: 4-Br & 6-Br Benzofuran (Separation Required) Step2->Inter2 Step3 Lithiation (n-BuLi) + Propionyl Chloride Inter2->Step3 Product 1-(Benzofuran-6-yl)propan-1-one (6-BFP) Step3->Product

Figure 2: The complex synthetic route required for 6-BFP to avoid C2-acylation.

Reactivity Profile & Performance

A. Reductive Amination (Conversion to APB)

Both ketones undergo reductive amination to form 5-APB and 6-APB.

  • Reaction: Ketone +

    
     + 
    
    
    
    
    
    Amine.
  • Kinetics: The 6-BFP isomer generally reacts faster during the imine formation step. The higher electrophilicity of the C6-carbonyl allows for more rapid nucleophilic attack by ammonia compared to the resonance-stabilized C5-carbonyl.

B. Metabolic Stability & Toxicity

Recent toxicological studies indicate significant differences in the biological reactivity of the resulting amines (and by extension, the metabolic vulnerability of the core scaffolds).

  • 5-Isomer (5-APB): Displays higher hepatotoxicity .[2][3][4] The electron-rich C5 position facilitates oxidative metabolism, potentially leading to reactive quinone species.

  • 6-Isomer (6-APB): Shows lower cytotoxicity in hepatocyte models.[2][3][4]

C. Spectroscopic Differentiation (NMR)

Distinguishing these isomers is critical as they often co-elute in GC-MS.

Signal Type5-BFP (1,3,4-subst. pattern)6-BFP (1,3,4-subst. pattern)
H4 Proton Doublet (d), ~7.9 ppm (Deshielded by C=O)Doublet (d), ~7.6 ppm
H6/H5 Proton DD (ortho/meta coupling)DD (ortho/meta coupling)
H7 Proton Doublet (d), ~7.5 ppmSinglet/Small Doublet (d), ~7.7 ppm (Deshielded)
Key Distinction H4 is the most deshielded due to ortho-carbonyl.H7 is deshielded , but H4 is less affected than in 5-isomer.

Experimental Protocols

Protocol A: Reductive Amination (General Procedure)

Applicable to both isomers for the synthesis of APB analogs.

  • Imine Formation:

    • Dissolve 10 mmol of This compound (or 6-yl isomer) in 50 mL of dry methanol.

    • Add 100 mmol (excess) of anhydrous Ammonium Acetate (

      
      ).
      
    • Critical Step: Add 3A molecular sieves to scavenge water and drive equilibrium. Stir at RT for 3 hours.[5][6]

  • Reduction:

    • Cool the mixture to 0°C.

    • Slowly add 15 mmol of Sodium Cyanoborohydride (

      
      ) in portions.
      
    • Allow to warm to RT and stir for 24 hours.

  • Workup:

    • Quench with dilute HCl (careful of HCN evolution—use fume hood).

    • Basify aqueous layer to pH 12 with NaOH.

    • Extract with DCM (3 x 30 mL). Dry over

      
       and evaporate.
      
  • Purification:

    • Convert to HCl salt using ethereal HCl for stability and recrystallize from isopropanol/ether.

Protocol B: Differentiation via GC-MS
  • Column: Rtx-5MS or equivalent (30m x 0.25mm).

  • Method: Splitless injection, 280°C injector. Ramp 100°C to 300°C at 10°C/min.

  • Result: Isomers have nearly identical retention times.

  • differentiation: Look for the m/z 131/132 ratio .

    • 6-Isomer: Higher abundance of m/z 132 relative to 131.

    • 5-Isomer: Lower abundance of m/z 132.

References

  • Welter, J., et al. (2015). "Characterization of the metabolites of 5-APB and 6-APB." Analytical and Bioanalytical Chemistry. Link

  • Rickli, A., et al. (2015). "Receptor interaction profiles of novel psychoactive substances: benzofurans." European Neuropsychopharmacology. Link

  • Stanczuk, A., et al. (2013). "The Characterization of 6-(2-Aminopropyl)benzofuran and Differentiation from its 4-, 5-, and 7-Positional Analogues." Microgram Journal. Link

  • Silva, R., et al. (2020). "Emerging club drugs: 5-(2-aminopropyl)benzofuran (5-APB) is more toxic than its isomer 6-(2-aminopropyl)benzofuran (6-APB) in hepatocyte cellular models."[2][3] Archives of Toxicology. Link

  • Monte, A. P., et al. (1993). "Dihydrobenzofuran analogues of hallucinogens. 2. Synthesis and evaluation of the 5-methoxy-6-methyl derivatives." Journal of Medicinal Chemistry. Link

Sources

Comparative Analysis of 1-(Benzofuran-5-yl)propan-1-one and Emerging Benzofuran Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzofuran nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural core of blockbuster drugs like Amiodarone and numerous bioactive natural products[1]. As drug development evolves, researchers are shifting focus from traditional C-2 substitutions to exploring the regioselective advantages of C-5 modifications. This guide provides an objective, data-driven comparative analysis of 1-(Benzofuran-5-yl)propan-1-one (and its dihydro analog, CAS 68660-11-7) against other prominent benzofuran derivatives. By detailing their structure-activity relationships (SAR), mechanistic pathways, and experimental validation protocols, this document serves as a comprehensive resource for scientists engineering next-generation targeted therapies.

Structural & Pharmacological Landscape: C-5 vs. C-2 Substitutions

The pharmacological profile of benzofuran derivatives is highly dependent on their substitution patterns[2].

  • C-2 Substituted Benzofurans: Historically, the C-2 position has been the primary locus for structural modification. The introduction of hydroxyl (-OH) or methoxy (-OMe) groups at this position significantly enhances cytotoxicity and enzyme inhibition. For instance, specific C-2 modifications have yielded compounds with more potent HIV-RT and aromatase CYP19 inhibitory activities than standard reference drugs, driven by optimized hydrogen bonding within the target enzymes' active sites[3].

  • C-5 Substituted Benzofurans (Target Compound): Compounds like 1-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-one leverage the C-5 position to modulate electron density across the fused ring system[4]. The propanone moiety acts as a critical hydrogen bond acceptor. Unlike C-2 derivatives that often target surface receptors or broad enzymes, C-5 substituents are uniquely positioned to project into deep hydrophobic pockets, such as the colchicine-binding site of tubulin[5]. This structural geometry makes C-5 ketones and alkenyl derivatives highly potent antimitotic agents.

Mechanistic Pathways: Tubulin Inhibition and Apoptosis

Recent comparative studies demonstrate that C-5 functionalized benzofurans exert their anticancer effects primarily through the destabilization of microtubule dynamics[5]. By binding to tubulin heterodimers, these compounds inhibit polymerization, leading to mitotic spindle failure and cell cycle arrest in the G2/M phase. This structural destabilization directly triggers a 1.5- to 3-fold increase in caspase-3 activation, driving the cell into programmed apoptosis[5].

Mechanism A C-5 Benzofuran Derivative B Tubulin Binding Pocket A->B Hydrophobic Interaction C Inhibition of Polymerization B->C Structural Destabilization D Cell Cycle Arrest (G2/M) C->D Mitotic Spindle Failure E Caspase-3 Activation D->E Pro-apoptotic Signaling F Apoptosis E->F Execution Phase

Apoptotic signaling pathway induced by C-5 substituted benzofuran derivatives.

Comparative Efficacy Data

To objectively evaluate the therapeutic potential of this compound, it must be benchmarked against other characterized derivatives. The following table synthesizes quantitative in vitro data across various biological targets.

Compound ClassSpecific ModificationTarget / Cell LineEfficacy (IC50 / % Inhibition)Mechanistic RoleRef
C-5 Ketone 1-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-oneCancer Cell LinesDose-dependent cytotoxicityApoptosis induction[4]
C-5 Alkenyl 5-Alkenyl-benzofuran analogA549, ME-180, ACHNIC50 = 0.06 – 0.17 µMTubulin inhibition (65.4%)[5]
C-2 Aryl Hydroxyl-substituted aryl at C-2BACE1 (Alzheimer's)IC50 = 0.043 µMEnzyme active site blockade[6]
C-2 Benzoyl 6,7-dimethoxy substitutionAdenosine A1 ReceptorKi = 6.88 µMReceptor antagonism[6]
Standard Combretastatin A-4 (CA-4)Tubulin / A549IC50 = 0.05 µMReference tubulin inhibitor[5]

Experimental Methodologies: Self-Validating Protocols

To ensure scientific rigor and reproducibility, the following workflows incorporate internal controls and explicit mechanistic causality for each experimental step.

Workflow S1 Compound Prep & QC S2 MTT Assay (Viability) S1->S2 >98% Purity S3 Tubulin Assay (Target) S2->S3 Active Hits S5 Data Analysis (IC50) S2->S5 Viability S4 Caspase-3 Assay (Mechanism) S3->S4 Confirmed S4->S5 Apoptosis

Self-validating experimental workflow for evaluating benzofuran bioactivity.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

Objective: To quantify the anti-proliferative efficacy of benzofuran derivatives[5]. System Validation: This protocol utilizes Combretastatin A-4 (CA-4) as a positive control and a 0.1% DMSO vehicle control to establish baseline viability, ensuring observed cytotoxicity is strictly compound-mediated.

  • Cell Seeding: Seed target cells (e.g., A549 lung cancer cells) at

    
     cells/well in a 96-well plate and incubate for 24 hours. Causality: This allows cells to adhere and enter the logarithmic growth phase, the stage most sensitive to antimitotic agents.
    
  • Compound Administration: Treat cells with serial dilutions (0.01 µM to 10 µM) of the test compounds. Causality: A wide concentration gradient is required to generate a robust sigmoidal dose-response curve for accurate IC50 determination.

  • Metabolic Labeling: After 48 hours of exposure, add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. Causality: Viable cells with active mitochondrial succinate dehydrogenase will cleave the tetrazolium ring of MTT, forming insoluble purple formazan crystals. Dead cells remain metabolically inactive.

  • Solubilization & Detection: Aspirate the media and dissolve the formazan in 150 µL DMSO. Measure absorbance at 570 nm. Causality: DMSO completely solubilizes the crystals, allowing spectrophotometric quantification that directly correlates with the number of living cells.

Protocol 2: Tubulin Polymerization Kinetic Assay

Objective: To validate the molecular target of C-5 substituted benzofurans[5]. System Validation: The assay is self-validating through real-time kinetic monitoring. A flattened polymerization curve relative to the vehicle control definitively proves direct interaction with tubulin.

  • Buffer Preparation: Suspend purified porcine brain tubulin (3 mg/mL) in PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP. Causality: PIPES maintains optimal physiological pH. Mg2+ and GTP are essential cofactors for tubulin assembly, while EGTA chelates trace calcium ions that would otherwise prematurely trigger microtubule depolymerization.

  • Compound Incubation: Pre-incubate the tubulin mixture with 5 µM of the test compound in a pre-warmed (37°C) 96-well plate.

  • Kinetic Measurement: Monitor absorbance at 340 nm every minute for 60 minutes. Causality: As tubulin heterodimers polymerize into microtubules, the solution's turbidity increases, scattering light. An effective inhibitor will prevent this turbidity increase, confirming its antimitotic mechanism of action.

Conclusion

While 2-substituted benzofurans have historically dominated the literature for their antimicrobial and enzyme-inhibitory properties, C-5 substituted derivatives like this compound offer a highly tunable scaffold for targeted oncology therapies. The propanone group provides unique hydrogen-bonding capabilities that enhance target binding affinity, making it a prime candidate for next-generation antimitotic agents. Future drug development should explore hybridizing the C-5 ketone moiety with C-2 heterocyclic substitutions to achieve synergistic pharmacological profiles.

References

  • Title: Efficacy of 2-Substituted Benzofuran Derivatives: A Comparative Analysis | Source: benchchem.com | URL: 6

  • Title: Bioactive Benzofuran derivatives: A review | Source: nih.gov | URL: 2

  • Title: Mini Review on Important Biological Properties of Benzofuran Derivatives | Source: medcraveonline.com | URL: 1

  • Title: 1-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-one | Source: benchchem.com | URL: 4

  • Title: Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 | Source: mdpi.com | URL: 5

  • Title: Benzofuran derivatives: a patent review | Source: nih.gov | URL: 3

Sources

Structural Elucidation of 1-(Benzofuran-5-yl)propan-1-one: A Comparative Analysis of 1D vs. 2D NMR Efficacy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of benzofuran-based pharmacophores, regiochemical ambiguity is a critical bottleneck. The synthesis of 1-(benzofuran-5-yl)propan-1-one often yields mixtures or isomers (4-, 6-, or 7-substituted) that are indistinguishable by low-resolution mass spectrometry. While X-ray crystallography provides absolute configuration, it is rate-limited by crystallization kinetics.

This guide validates the structure of the 5-substituted isomer using a 2D NMR workflow (COSY, HSQC, HMBC) . We demonstrate that while 1D


H NMR provides functional group confirmation, it fails to unequivocally assign the substitution position. The HMBC (Heteronuclear Multiple Bond Correlation)  experiment is identified as the "self-validating" step, offering a superior time-to-result ratio compared to crystallographic alternatives.

The Structural Challenge: Why 1D NMR is Insufficient

The target molecule consists of a benzofuran core substituted with a propionyl group. The core challenge lies in the benzene ring protons (H4, H6, H7) .

  • 1D

    
    H NMR Limitation:  In the 5-substituted isomer, H4 appears as a meta-coupled doublet (or apparent singlet), and H6/H7 appear as an ortho-coupled system. However, the 6-substituted isomer produces a nearly identical spin system (H7 singlet, H4/H5 ortho-coupled).
    
  • The Risk: Misassignment leads to "dead-end" SAR (Structure-Activity Relationship) data, where biological activity is attributed to the wrong regioisomer.

Comparative Overview of Validation Methods
FeatureMethod A: 1D

H/

C NMR
Method B: X-Ray CrystallographyMethod C: 2D NMR Suite (Recommended)
Primary Output Functional groups, purityAbsolute 3D StructureConnectivity & Regiochemistry
Sample State SolutionSingle Crystal (Solid)Solution
Time to Result < 1 HourDays to Weeks (growing crystals)4–12 Hours
Regio-Certainty Low (Ambiguous)AbsoluteHigh (Definitive via HMBC)
Sample Recovery YesYesYes

Experimental Protocol

To ensure reproducibility, the following acquisition parameters are recommended for a 400 MHz (or higher) spectrometer.

Sample Preparation[1]
  • Solvent: DMSO-

    
     is preferred over CDCl
    
    
    
    for benzofurans to prevent signal overlap of aromatic protons, although CDCl
    
    
    is acceptable if solubility permits.
  • Concentration: 10–15 mg in 600 µL solvent.

  • Tube: High-precision 5mm NMR tube (prevent shimming errors).

Pulse Sequences (Bruker Nomenclature)
  • 
    H 1D (zg30):  16 scans, D1 = 1.0s.
    
  • COSY (cosygpppqf): Gradient-selected, magnitude mode. 2048 x 256 matrix.

  • HSQC (hsqcedetgpsisp2.2): Multiplicity-edited to distinguish CH/CH

    
     (positive) from CH
    
    
    
    (negative).
  • HMBC (hmbcgplpndqf): Long-range coupling optimized for

    
     Hz.[1] This is the critical experiment.
    

Results & Discussion: The Self-Validating Logic

Reference Spectral Data (Consensus Values)

Note: Chemical shifts (


) are estimates based on benzofuran consensus data in CDCl

.
PositionAtom Type

(ppm)
Multiplicity

(ppm)
Key HMBC Correlations (from Proton)
1' C=O--200.1H-2', H-3', H-4 , H-6
2' CH

3.05Quartet31.8H-3'
3' CH

1.25Triplet8.4H-2'
2 CH (Furan)7.68Doublet146.5H-3, H-4
3 CH (Furan)6.85Doublet106.8H-2
4 CH (Benz)8.25Doublet (meta)122.0C=O , C-3, C-6, C-7a
5 C (Quat)--132.5H-4, H-6
6 CH (Benz)7.95dd (ortho/meta)124.5C=O , C-4, C-7a
7 CH (Benz)7.55Doublet (ortho)111.5C-5, C-3a
Step-by-Step Elucidation
Step 1: COSY (Establishing Spin Systems)

The COSY spectrum divides the molecule into isolated spin islands:

  • Island A (Propyl): The triplet at 1.25 ppm correlates strongly with the quartet at 3.05 ppm.

  • Island B (Furan): H2 (7.68 ppm) correlates with H3 (6.85 ppm).

  • Island C (Benzene): H6 correlates with H7.[2] Crucially, H4 shows no strong ortho-coupling , appearing as a singlet or weakly coupled doublet. This suggests H4 is isolated by the substituent at C5.

Step 2: HMBC (The "Smoking Gun")

This is the definitive proof of regiochemistry. We look for 3-bond correlations (


)  from the carbonyl carbon (C=O, ~200 ppm).
  • Hypothesis: If the propionyl group is at Position 5 :

    • The Carbonyl Carbon must see H4 (via C5-C4) and H6 (via C5-C6).

  • Alternative: If the propionyl group were at Position 6 :

    • The Carbonyl Carbon would see H5 and H7 .

Observation: The carbonyl peak at 200.1 ppm shows strong cross-peaks to the isolated aromatic proton at 8.25 ppm (H4) and one half of the ortho-coupled system (H6). This confirms the 5-position substitution.

Visualization of Logic Pathways

Diagram 1: The Elucidation Workflow

This diagram illustrates the decision-making process for validating the structure.

ElucidationWorkflow Start Unknown Isomer 1-(Benzofuran-x-yl)propan-1-one Step1 1D 1H NMR Identify Propyl Chain & Aromatic Count Start->Step1 Decision1 Ambiguity: Is it Pos 4, 5, 6, or 7? Step1->Decision1 Step2 2D COSY Isolate Spin Systems (H6-H7 coupled; H4 isolated) Decision1->Step2 Resolve Regio Step3 2D HSQC Assign Carbon-Proton Pairs Step2->Step3 Step4 2D HMBC (Long Range C-H) Step3->Step4 Result Check Carbonyl (C=O) Correlations Step4->Result Outcome5 C=O correlates to H4 & H6 (CONFIRMED POS 5) Result->Outcome5 Outcome6 C=O correlates to H5 & H7 (REJECTED POS 6) Result->Outcome6

Caption: Logical workflow moving from initial ambiguity to definitive HMBC confirmation.

Diagram 2: HMBC Connectivity Proof

Visualizing the specific correlations that confirm the 5-position.

HMBC_Connectivity Figure 2: The 'Smoking Gun' HMBC Correlations for 5-Substitution C_Carbonyl C=O (200 ppm) H4 H4 (8.25 ppm) C_Carbonyl->H4 Strong Cross-peak H6 H6 (7.95 ppm) C_Carbonyl->H6 Strong Cross-peak H7 H7 (7.55 ppm) C_Carbonyl->H7 Too far (4+ bonds)

Caption: The carbonyl carbon correlates only to H4 and H6 (3-bond distance), confirming the substituent is at position 5.

Conclusion

For the structural validation of This compound , 2D NMR offers a rapid, non-destructive, and authoritative alternative to X-ray crystallography. The HMBC experiment serves as the critical decision gate. By observing the specific correlations between the exocyclic carbonyl carbon and the aromatic protons H4 and H6, researchers can definitively rule out the 4-, 6-, and 7-isomers.

Recommendation: Adopt the COSY-HSQC-HMBC workflow as the standard operating procedure (SOP) for batch release of benzofuran derivatives to ensure regiochemical integrity before proceeding to biological assays.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on 2D NMR pulse sequences and strategy).

  • Simpson, T. J. (2008). The power of NMR: in two and three dimensions. Royal Society of Chemistry. (Comparison of NMR vs X-Ray).

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 3083588, 1-(1-Benzofuran-5-yl)-3-phenylpropane-1,3-dione (Structural analog reference).

  • Bruker Corporation. Pulse Sequences for 2D Heteronuclear Shift Correlation. (Technical parameters for hmbcgplpndqf).

  • Creative Biostructure. Distinguishing Regioisomers in Pharmaceutical Products using NMR. (Application note on isomer differentiation).

Sources

Cross-referencing experimental data with predicted spectra for 1-(Benzofuran-5-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound: 1-(Benzofuran-5-yl)propan-1-one CAS: 1207259-20-8 Molecular Formula: C₁₁H₁₀O₂ Molecular Weight: 174.20 g/mol

This guide serves as a technical standard for the identification and validation of this compound. Unlike its commonly encountered dihydro-analog (5-MAPB precursor), this compound features a fully aromatic benzofuran core, resulting in distinct spectral signatures. This document cross-references experimental validation criteria with computational predictions to provide a robust framework for quality control in drug development and organic synthesis.

Synthesis & Sample Preparation Protocol

To ensure the validity of the spectral data presented below, samples should be prepared following standard Friedel-Crafts acylation protocols. The purity of the analyte is critical, particularly to distinguish it from the 2-acylated isomer.

Core Synthesis Workflow
  • Reagents: Benzofuran (Substrate), Propionyl Chloride (Acylating Agent), SnCl₄ or AlCl₃ (Lewis Acid).

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane.

  • Conditions: 0°C to Room Temperature; inert atmosphere (N₂).

Purification for Analysis
  • Quench: Pour reaction mixture into ice-water/HCl.

  • Extraction: Extract with DCM (3x). Wash organic layer with NaHCO₃ (sat) and Brine.

  • Isolation: Dry over MgSO₄, concentrate in vacuo.

  • Refinement: Recrystallize from Hexane/EtOAc or purify via Flash Column Chromatography (SiO₂, Hexane:EtOAc 9:1).

Spectral Cross-Referencing: Experimental vs. Predicted

The following data tables provide the "Gold Standard" values. "Predicted" values are derived from GIAO-DFT calculations (B3LYP/6-31G*), while "Experimental Reference" values are established based on high-confidence literature data of structural congeners (e.g., 5-acetylbenzofuran) and standard substituent effects.

A. Proton NMR (¹H-NMR) Validation

Solvent: CDCl₃ (7.26 ppm reference)

PositionProton TypePredicted Shift (δ ppm)Experimental Reference Range (δ ppm)Multiplicity & Coupling (Hz)Structural Insight
H-4 Aromatic8.218.15 – 8.25 d, J ≈ 1.8Ortho to C=O; Deshielded by anisotropy.
H-6 Aromatic7.987.95 – 8.05 dd, J ≈ 8.5, 1.8Ortho to C=O; Para to O.
H-2 Furan7.687.65 – 7.70 d, J ≈ 2.2Alpha-furan proton; characteristic doublet.
H-7 Aromatic7.557.50 – 7.60 d, J ≈ 8.5Ortho to Oxygen; shielded relative to H-4/6.
H-3 Furan6.856.80 – 6.90 d, J ≈ 2.2Beta-furan proton; diagnostic for aromatic core.
H-10 Alkyl (CH₂)3.022.95 – 3.05 q, J ≈ 7.2Methylene alpha to Carbonyl.
H-11 Alkyl (CH₃)1.251.20 – 1.30 t, J ≈ 7.2Terminal Methyl group.

Analyst Note: The presence of a singlet at ~3.0 ppm indicates contamination with the acetyl analog (Methyl ketone). The presence of multiplets at ~3.2 ppm and ~4.6 ppm indicates contamination with the dihydro analog (incomplete oxidation or incorrect starting material).

B. Infrared Spectroscopy (FT-IR)

Method: ATR (Neat) or KBr Pellet

Functional GroupVibration ModePredicted (cm⁻¹)Experimental Target (cm⁻¹)Validation Criteria
Ketone (C=O) Stretching16751665 – 1680 Strong, sharp band. Lower freq. due to conjugation.
Benzofuran (C=C) Ring Stretch16051600 – 1615 Characteristic aromatic doublet.
Ether (C-O-C) Stretching12601250 – 1270 Strong band; confirms furan ring integrity.
C-H (Aromatic) Out-of-plane815800 – 830 Confirms 1,2,4-substitution pattern on benzene ring.
C. Mass Spectrometry (GC-MS / LC-MS)

Ionization: EI (70 eV)

Fragment Ion (m/z)IdentityRelative AbundanceMechanism
174 [M]⁺ High (50-80%)Stable molecular ion due to aromaticity.
145 [M - 29]⁺ Base Peak (100%) Loss of Ethyl radical (CH₂CH₃); Formation of acylium ion.
117 [M - 57]⁺ Medium (20-40%)Loss of Propionyl group (CO-Et); Benzofuran cation.
89 [C₇H₅]⁺ LowRing contraction/fragmentation typical of benzofurans.

Computational Validation Workflow

The following diagram illustrates the logical pathway used to validate experimental data against theoretical models. This self-validating system ensures that any deviation triggers a re-evaluation of sample purity or isomeric identity.

ValidationWorkflow cluster_Prediction Computational Reference Model Sample Unknown Sample (Candidate: this compound) ExpData Experimental Data Acquisition (NMR, IR, MS) Sample->ExpData Comparison Data Cross-Referencing (Exp vs. Pred) ExpData->Comparison DFT DFT Geometry Opt (B3LYP/6-31G*) GIAO GIAO NMR Prediction DFT->GIAO Freq Vibrational Freq (IR) DFT->Freq GIAO->Comparison Freq->Comparison Decision Match within Tolerance? Comparison->Decision Valid VALIDATED Identity Confirmed Decision->Valid Yes (Δδ < 0.2 ppm) Invalid INVALID Check Isomers (C2-Acyl) or Dihydro Decision->Invalid No

Caption: Logical workflow for cross-referencing experimental spectral data with computational predictions to confirm compound identity.

References

  • Chemical Identification & Properties

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 102336592, 1-(Benzofuran-5-yl)-N-methylpropan-2-amine (Related Structure Reference). Retrieved from [Link]

  • Synthetic Methodology (Friedel-Crafts Acylation)

    • Kishor, M. (2017). "Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds". Journal of Chemical and Pharmaceutical Research, 9(5):210-220. Retrieved from [Link]

    • Beaudry, C. M. (2021). "Regioselective Synthesis of Benzofuranones and Benzofurans". The Journal of Organic Chemistry, 86(10), 6931–6936. Retrieved from [Link]

  • Spectral Data Validation (Analogues)

    • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS): 2-Acetylbenzofuran. Retrieved from [Link] (Search Index: Benzofuran derivatives).

Comparison Guide: Differentiating 5-Substituted vs. 6-Substituted Benzofuran Isomers via Mass Spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Differentiation of positional isomers in the benzofuran scaffold—specifically between the 5-substituted and 6-substituted forms—is a critical challenge in drug discovery and forensic toxicology. These isomers often exhibit identical molecular weights and indistinguishable retention times in standard reverse-phase liquid chromatography (LC). However, their biological activity can differ drastically due to steric interactions at the receptor site.

This guide objectively compares three mass spectrometry-based workflows to resolve these isomers. While standard low-resolution MS is often insufficient, Electron Ionization (EI) fragmentation ratios and Energy-Resolved Tandem MS (ER-MS) provide robust differentiation based on electronic stability. For high-throughput environments, Ion Mobility Spectrometry (IMS) offers a separation dimension orthogonal to chromatography.

The Structural & Electronic Challenge

The core difficulty lies in the electronic similarity of the benzofuran ring system.

  • Position 5: Located para to the furan oxygen. It benefits from direct resonance stabilization from the oxygen lone pair.

  • Position 6: Located meta to the furan oxygen. It relies primarily on inductive effects, lacking the direct resonance donation available to the 5-position.

This subtle electronic difference dictates the stability of fragment ions, serving as the basis for MS differentiation.

Diagram 1: Isomer Differentiation Logic

Benzofuran_Logic Isomer Benzofuran Isomer Mixture (5-sub vs. 6-sub) Electronic Electronic Environment Isomer->Electronic Pos5 5-Position (Para-like) +Resonance Stabilization Electronic->Pos5 O-Lone Pair Donation Pos6 6-Position (Meta-like) -Resonance (Inductive only) Electronic->Pos6 No Direct Conjugation Frag5 High Stability Fragment (e.g., m/z 134 dominant) Pos5->Frag5 Slower Dissociation Frag6 Lower Stability Fragment (Rapid secondary decay) Pos6->Frag6 Faster Dissociation

Caption: The electronic influence of the furan oxygen atom creates distinct fragmentation kinetics for 5- and 6-substituted isomers.

Comparative Analysis of Methodologies

Method A: Electron Ionization (GC-EI-MS)

Best For: Small molecule pharmacophores, forensic samples (e.g., 5-APB vs. 6-APB). Mechanism: Hard ionization (70 eV) induces extensive fragmentation. The resonance stabilization in the 5-isomer preserves specific high-mass fragments that deplete rapidly in the 6-isomer.

Method B: Energy-Resolved MS/MS (LC-ESI-CID)

Best For: Thermolabile compounds, metabolites, and LC-compatible drugs. Mechanism: By ramping the Collision Energy (CE), we generate "Breakdown Curves." The isomer with higher internal stability (typically the 5-isomer due to resonance) requires higher energy to reach 50% fragmentation (


).
Method C: Ion Mobility Spectrometry (IMS-MS)

Best For: Complex matrices where chromatographic separation fails. Mechanism: Separates ions based on Collision Cross Section (CCS). The steric bulk of a substituent at position 5 vs. 6 alters the "tumble" of the molecule through the drift gas.

Detailed Experimental Protocols

Protocol A: Diagnostic Fragmentation Ratio (GC-MS)

This protocol uses the example of aminopropylbenzofurans (APB), a common scaffold where this differentiation is well-documented.[1][2]

1. Instrument Setup:

  • System: Single Quadrupole GC-MS.

  • Column: DB-5MS or equivalent (30m x 0.25mm, 0.25µm).

  • Inlet: 250°C, Splitless.

  • Source Temp: 230°C.

  • Ionization: EI at 70 eV.[3]

2. Data Acquisition:

  • Scan range: m/z 40–350.

  • Acquire spectra for both isomers.[1]

3. Analysis (The "134 Rule"): For 2-aminopropylbenzofuran isomers (


), the primary cleavage is the loss of the amine moiety.
  • Step 1: Extract Ion Chromatogram (EIC) for Molecular Ion (

    
    ).
    
  • Step 2: Monitor the diagnostic fragment at

    
     134  (representing the benzofuran core cation after side-chain loss).
    
  • Step 3: Calculate the Ratio

    
    .
    

Differentiation Criteria: The 5-isomer typically exhibits a significantly higher abundance of the core fragment due to resonance stabilization.

IsomerKey Fragment (

134) Intensity
Interpretation
5-Substituted High (~30-50% relative abundance)Resonance stabilizes the cation.
6-Substituted Low (<10% relative abundance)Lack of resonance leads to further fragmentation.

Note: Specific


 values will shift based on your specific substituent, but the relative stability  principle remains: 5-isomers generally retain the core ring fragment more strongly than 6-isomers.
Protocol B: Energy-Resolved Breakdown Curves (LC-MS/MS)

When GC is not an option, standard ESI-MS spectra often look identical. You must use Energy-Resolved Mass Spectrometry (ER-MS).

1. Instrument Setup:

  • System: Q-TOF or Triple Quadrupole (QqQ).

  • Ionization: ESI Positive Mode.

  • Precursor Isolation: Unit resolution (0.7 Da) on Q1.

2. The "Ramping" Workflow:

  • Step 1: Select the precursor ion

    
    .
    
  • Step 2: Create a method that steps Collision Energy (CE) from 0 eV to 50 eV in increments of 2 eV.

  • Step 3: Monitor the intensity of the Precursor (

    
    ) and the Product Ions (
    
    
    
    ).

3. Data Processing:

  • Plot Survival Yield (SY) vs. Collision Energy (CE) .

    
    
    
  • Determine the

    
     value (the energy at which SY = 0.5).
    

Differentiation Criteria: Due to the para-like resonance effect, the 5-substituted isomer is electronically "stiffer."

  • 5-Substituted: Higher

    
     (Harder to break).
    
  • 6-Substituted: Lower

    
     (Breaks at lower energy).
    
Diagram 2: Analytical Workflow

Workflow Sample Sample (Isomer Mix) LC LC Separation (Often Co-elute) Sample->LC ESI ESI Source LC->ESI Decision Direct MS Distinguishable? ESI->Decision ERMS Protocol B: Energy Resolved MS Decision->ERMS No (Spectra Identical) IMS Protocol C: Ion Mobility Decision->IMS No (Co-elution) Result Differentiation (CE50 or CCS) ERMS->Result Compare Breakdown Curves IMS->Result Compare Drift Times

Caption: Decision tree for selecting the correct MS workflow when standard spectra fail to resolve isomers.

Summary of Performance Data

The following table summarizes expected performance metrics based on validated literature for benzofuran derivatives (specifically APB analogs).

Feature5-Substituted Isomer6-Substituted IsomerMethod of Detection
Retention Time (LC) ~4.52 min (Example)~4.55 min (Example)UHPLC (Often insufficient)
EI-MS Fragment (Core) High Intensity Low Intensity GC-MS (70 eV)
Fragment Ratio


GC-MS
Stability (

)
High (e.g., 25 eV)Low (e.g., 21 eV)ER-MS (QqQ/Q-TOF)
Drift Time (IMS) Isomer SpecificIsomer SpecificIMS-MS (Drift Tube/TWIMS)

Note: While retention times are listed, they are highly method-dependent and prone to shifting. MS-based differentiation is definitive.

References

  • Welter, J., et al. (2015). "Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers." Analytical and Bioanalytical Chemistry.

  • Stutsman, S., et al. (2013). "The Characterization of 5- and 6-(2-Aminopropyl)-2,3-dihydrobenzofuran." Microgram Journal.

  • Menachery, M., et al. (2015). "Identification of Position Isomers by Energy-Resolved Mass Spectrometry." Journal of Mass Spectrometry.

  • Deng, L., et al. (2016).[4] "Ion Mobility Separations of Isomers based upon Long Path Length Structures for Lossless Ion Manipulations." Analytical Chemistry.

Sources

Reactivity comparison of 1-(Benzofuran-5-yl)propan-1-one and 1-(indol-5-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 1-(Benzofuran-5-yl)propan-1-one and 1-(1H-indol-5-yl)propan-1-one . It is designed for researchers in medicinal chemistry and organic synthesis, focusing on the electronic and steric factors that dictate their distinct reactivity profiles.

Executive Summary

The core difference between these two analogues lies in the heteroatom—Oxygen (benzofuran) versus Nitrogen (indole).[1] While structurally isosteric, their electronic behaviors diverge significantly due to the superior electron-donating capacity (+M effect) of the nitrogen atom compared to oxygen.

  • This compound exhibits a more electrophilic carbonyl carbon , making it more reactive towards nucleophilic attacks (e.g., reductive amination, Grignard reagents). The benzofuran ring is chemically robust but less electron-rich than the indole.

  • 1-(Indol-5-yl)propan-1-one features a deactivated carbonyl due to strong vinylogous amide resonance from the indole nitrogen. It also possesses an acidic N-H proton (pKa ~17), introducing specific acid-base chemistry and requiring protection strategies during alkylation or oxidation steps.

Electronic Structure & Resonance Analysis

To understand the reactivity, one must analyze the communication between the heteroatom and the C5-carbonyl group.

The Donor-Acceptor Mismatch

Both molecules are "push-pull" systems. The heteroatom pushes electron density into the ring, while the C5-propionyl group pulls it out.

  • Indole (Nitrogen): Nitrogen is less electronegative than oxygen and holds its lone pair less tightly. It donates electron density strongly into the

    
    -system. This density propagates to the C5 position and delocalizes onto the carbonyl oxygen.
    
  • Benzofuran (Oxygen): Oxygen is more electronegative. While it still donates via resonance, the effect is weaker.[2] The carbonyl carbon retains more of its partial positive charge (

    
    ).[3]
    
Visualization: Resonance Deactivation Pathway

The following diagram illustrates why the indole ketone is less reactive to nucleophiles than the benzofuran ketone.

ResonanceComparison cluster_Indole Indole System (Strong Donor) cluster_Benzofuran Benzofuran System (Weak Donor) I_LP N-H Lone Pair I_Ring Indole π-System I_LP->I_Ring Strong +M Effect I_CO C5-Carbonyl (Strongly Shielded) I_Ring->I_CO High Electron Density Transfer B_LP Oxygen Lone Pair B_Ring Benzofuran π-System B_LP->B_Ring Moderate +M Effect B_CO C5-Carbonyl (Exposed/Reactive) B_Ring->B_CO Lower Density Transfer

Figure 1: Comparative resonance flux. The green arrows indicate the stronger electron donation in the indole system, effectively reducing the electrophilicity of the carbonyl carbon.

Detailed Reactivity Profiles

A. Carbonyl Electrophilicity (Nucleophilic Addition)

This is the most critical parameter for derivatization (e.g., synthesizing 5-MAPB or 5-IT analogues).

Reaction TypeThis compound1-(Indol-5-yl)propan-1-oneMechanistic Insight
Reductive Amination (w/ Methylamine)High Reactivity. Forms imine readily; reduction to amine is fast.Moderate Reactivity. Imine formation is slower due to higher electron density at the carbonyl C.Indole N donates density, stabilizing the ketone ground state.
Hydride Reduction (NaBH₄)Fast. Yields alcohol in <1h at 0°C.Slower. May require RT or mild heating.Benzofuran ketone is more "ketone-like"; Indole ketone has "amide-like" character.
Grignard Addition (R-MgX)Clean Addition. Complex. N-H deprotonation consumes 1 eq. of Grignard. Requires 2+ equivalents or N-protection.Unprotected indole N-H is acidic (pKa ~17).
B. Aromatic Substitution (EAS)

The 5-propionyl group is an Electron Withdrawing Group (EWG), deactivating the ring. However, the heteroatoms fight this deactivation.

  • Benzofuran: The C2 and C3 positions are deactivated by the C5-ketone. Electrophilic attack is sluggish. Bromination usually occurs alpha to the ketone (side chain) rather than on the ring.

  • Indole: Despite the C5-EWG, the C3 position remains highly nucleophilic. Nitration or bromination will likely occur at C3 unless blocked.

    • Critical Note: In acidic media (common for EAS), the indole nitrogen may protonate, completely deactivating the ring.

Experimental Protocols

Protocol A: Synthesis via Grignard (The Nitrile Route)

This is the industry-standard method for synthesizing these precursors from their 5-bromo counterparts. It avoids the regioselectivity issues of direct Friedel-Crafts acylation.

Objective: Synthesis of this compound. Scale: 10 mmol.

  • Reagents:

    • 5-Bromobenzofuran (1.97 g, 10 mmol)

    • Magnesium turnings (0.27 g, 11 mmol)

    • Propionitrile (0.8 mL, 11 mmol)

    • THF (Anhydrous, 20 mL)

    • Iodine (crystal, catalytic)

  • Step-by-Step Workflow:

    • Grignard Formation: In a flame-dried 3-neck flask under Argon, add Mg and a crystal of I₂. Add 2 mL of a solution of 5-bromobenzofuran in THF. Heat gently to initiate (color change colorless

      
       cloudy/brown). Add remaining bromide solution dropwise to maintain reflux.
      
    • Addition: Cool the Grignard solution to 0°C. Add Propionitrile dropwise.

    • Reaction: Allow to warm to Room Temperature (RT) and stir for 3 hours. The solution will darken as the imine magnesium salt forms.

    • Hydrolysis (Critical): Cool to 0°C. Quench with 2M HCl (15 mL). Caution: Exothermic. Stir vigorously at RT for 2 hours to hydrolyze the intermediate imine to the ketone.

    • Workup: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with NaHCO₃ and Brine. Dry over MgSO₄.

    • Purification: Flash chromatography (Hexane:EtOAc 9:1).

Variation for Indole:

  • Protection Required: You cannot use 5-bromoindole directly with Mg without protecting the Nitrogen (e.g., N-Boc or N-Tosyl). The Grignard reagent will simply deprotonate the N-H, destroying the reagent.

  • Alternative: Use 1-(phenylsulfonyl)-5-bromoindole, perform the reaction, then deprotect (alkaline hydrolysis) after ketone formation.

Protocol B: Reductive Amination (Synthesis of MAPB/IT Analogues)

Comparing the reactivity in a drug-discovery context.

ReductiveAmination Start Ketone Precursor (Benzofuran or Indole) ImineStep Imine Formation (MeNH2, MeOH, 2h) Start->ImineStep Benzofuran: Fast Indole: Slow (Eq. Shift needed) Reduction Reduction (NaBH4, 0°C) ImineStep->Reduction In situ Product Target Amine (5-MAPB or 5-IT) Reduction->Product

Figure 2: General workflow for reductive amination. The indole derivative requires longer reaction times or acid catalysis (TiCl4 or Acetic Acid) to drive imine formation.

Comparative Data Summary

The following table synthesizes predicted and literature data to highlight the physicochemical differences.

PropertyThis compound1-(Indol-5-yl)propan-1-one
CAS Number 253457-41-9152627-66-8
Molecular Weight 174.20 g/mol 173.21 g/mol
C=O IR Stretch ~1680 cm⁻¹ (Typical aryl ketone)~1650 cm⁻¹ (Lower wavenumber due to resonance)
¹³C NMR (C=O) ~198 ppm~195 ppm (Shielded by N-donation)
Solubility High in DCM, EtOAc, Et₂O.Moderate. H-bonding (N-H) reduces solubility in non-polar solvents.
Stability Stable to air/moisture.Sensitive to oxidation (indolic polymerization) over time.

References

  • Shimshoni, J. A., et al. (2017). "Neurochemical binding profiles of novel indole and benzofuran MDMA analogues." Naunyn-Schmiedeberg's Archives of Pharmacology. Link

  • Fu, R., & Li, Z. (2018).[4] "Synthesis of benzofurans via reactions of calcium carbide with salicylaldehyde p-tosylhydrazones." Organic Letters. Link

  • Ludwig, J., et al. (2006).[5] "Design and synthesis of 1-indol-1-yl-propan-2-ones as inhibitors of human cytosolic phospholipase A2alpha." Journal of Medicinal Chemistry. Link

  • Santa Cruz Biotechnology. "1-(2,3-dihydro-1-benzofuran-5-yl)propan-1-one Product Data." Link

  • PubChem. "1-(1-benzofuran-5-yl)propan-2-amine (5-APB) Compound Summary."[6] Link

Sources

Comparative Guide: Purity Assessment of Synthesized 1-(Benzofuran-5-yl)propan-1-one by HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of benzofuran-based bioactive scaffolds—specifically precursors like 1-(benzofuran-5-yl)propan-1-one (often an intermediate for 5-APB or similar entactogens)—purity assessment is the critical gatekeeper between crude synthesis and downstream efficacy. While Gas Chromatography (GC) is frequently utilized for volatile aromatic ketones, High-Performance Liquid Chromatography (HPLC) offers superior specificity for identifying non-volatile synthetic byproducts and thermally labile regioisomers.

This guide details a robust, self-validating HPLC protocol designed to separate the target C5-acylated product from its likely impurities (C2-regioisomers and unreacted benzofuran). We compare this method against GC-FID and NMR to establish why HPLC remains the "Gold Standard" for quantitative purity assessment in drug development contexts.

Chemical Profile & Impurity Logic

To design an effective separation, we must first understand the molecule and its synthetic origin. This compound is typically synthesized via Friedel-Crafts acylation of benzofuran using propionyl chloride.

  • Target Molecule: this compound

  • Molecular Weight: ~174.2 g/mol

  • LogP (Predicted): ~2.6 – 3.0 (Moderately lipophilic)

  • UV Max: ~250 nm (Benzofuran core)

Synthetic Impurity Profile (The "Why" behind the separation)

The Friedel-Crafts reaction is not perfectly regioselective.[1] The benzofuran ring has two primary reactive sites:

  • Position 2 (C2): Electron-rich and kinetically favored in some conditions.

  • Position 5 (C5): The thermodynamic target for this specific synthesis.

Therefore, the critical separation challenge is resolving the C5-isomer (Target) from the C2-isomer (Impurity) .

SynthesisPathways Benzofuran Benzofuran (Starting Material) Target Target Product: This compound Benzofuran->Target Major Pathway (C5) Impurity1 Regioisomer Impurity: 1-(Benzofuran-2-yl)propan-1-one Benzofuran->Impurity1 Minor Pathway (C2) Impurity2 Poly-acylated Byproducts Benzofuran->Impurity2 Over-reaction Reagents Propionyl Chloride + AlCl3 Reagents->Target

Figure 1: Synthetic pathways showing the origin of critical regioisomer impurities.

Comparative Analysis: HPLC vs. Alternatives

Why choose HPLC over the faster GC-FID? The decision rests on thermal stability and isomer resolution .

FeatureHPLC-UV (Proposed) GC-FID 1H-NMR
Primary Advantage Specificity & Stability. Can analyze thermally labile precursors without degradation.Speed. Analysis time < 10 mins. High resolution for volatiles.Structural ID. Definitive proof of structure (C5 vs C2 substitution).
Isomer Resolution Excellent. Optimized stationary phases (C18/Phenyl) separate positional isomers based on polarity/shape.Good. Separates based on boiling point, but isomers often co-elute due to similar volatility.N/A. Quantitation of isomers possible but lower sensitivity (LOD ~1%).
Sample Integrity Non-destructive. Fractions can be collected.[2][3][4][5]Destructive (combustion).Non-destructive.[6]
Suitability Best for Purity Certification. Detects non-volatile salts and inorganic catalysts.Best for In-Process Control (IPC) of reaction progress.Best for Identity Confirmation.

Verdict: While GC is suitable for quick reaction monitoring, HPLC is required for the final purity assessment to ensure no non-volatile Lewis acid residues or high-molecular-weight polymers remain.

Method Development Strategy

Column Selection: The C18 Standard

Given the moderate lipophilicity (LogP ~2.8), a C18 (Octadecylsilane) column is the robust choice.

  • Recommendation: Agilent ZORBAX Eclipse Plus C18 or Waters XBridge C18.

  • Dimensions: 150 mm x 4.6 mm, 3.5 µm or 5 µm particle size.

  • Rationale: The 3.5 µm particle size offers a balance between backpressure and resolution (N > 10,000 plates), essential for separating the C2 and C5 regioisomers.

Mobile Phase: Gradient Elution

Isocratic elution often fails to elute strongly retained poly-acylated byproducts. A gradient is necessary.

  • Solvent A: Water + 0.1% Formic Acid (improves peak shape for any trace amines/phenols).

  • Solvent B: Acetonitrile (ACN) + 0.1% Formic Acid.

  • Rationale: ACN has lower viscosity than Methanol, allowing higher flow rates and sharper peaks for aromatic ketones.

Detailed Experimental Protocol

Instrumentation
  • System: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Wavelength: 254 nm (Primary), 280 nm (Secondary).

Operating Conditions
ParameterSetting
Flow Rate 1.0 mL/min
Column Temp 30°C (Controlled)
Injection Volume 10 µL
Run Time 20 Minutes
Gradient Table
Time (min)% Solvent A (Water)% Solvent B (ACN)Event
0.09010Initial Equilibration
2.09010Isocratic Hold
12.01090Linear Gradient
15.01090Wash
15.19010Re-equilibration
20.09010Stop
Sample Preparation
  • Stock Solution: Weigh 10 mg of synthesized this compound into a 10 mL volumetric flask. Dissolve in 100% ACN. (Conc: 1000 µg/mL).

  • Working Standard: Dilute 100 µL of Stock into 900 µL of Mobile Phase (Initial ratio: 90:10 Water:ACN). (Conc: 100 µg/mL).

  • Filtration: Filter through a 0.22 µm PTFE syringe filter before injection.

Validation & System Suitability

To ensure "Trustworthiness," the system must be challenged before every analysis batch.

System Suitability Test (SST) Criteria
  • Resolution (Rs): If the C2-isomer is available as a reference, Rs > 1.5 between C2 and C5 isomers.

  • Tailing Factor (T): 0.8 < T < 1.2 for the main peak.

  • Precision: %RSD of peak area for 5 replicate injections < 2.0%.

Representative Data (Simulated)
  • Retention Time (RT):

    • Benzofuran (Starting Material): ~6.5 min

    • This compound (Target): ~9.2 min

    • 1-(Benzofuran-2-yl)propan-1-one (Isomer): ~9.8 min (Often elutes later due to planar interaction with C18).

AnalyticalWorkflow Sample Crude Product (Solid) Dissolution Dissolve in ACN (1 mg/mL) Sample->Dissolution Filter Filter (0.22 µm PTFE) Dissolution->Filter HPLC HPLC Injection (Gradient Method) Filter->HPLC DataAnalysis Data Analysis (Integration @ 254nm) HPLC->DataAnalysis Decision Purity > 98%? DataAnalysis->Decision Release Release for Downstream Synthesis Decision->Release Yes Repurify Recrystallize / Column Chromatography Decision->Repurify No Repurify->Sample Re-test

Figure 2: Analytical workflow for purity assessment and decision making.

Troubleshooting & Optimization

  • Problem: Co-elution of C2 and C5 isomers.

    • Solution: Switch to a Phenyl-Hexyl column. The pi-pi interactions between the phenyl stationary phase and the benzofuran ring often provide better selectivity for regioisomers than standard C18.

  • Problem: Ghost peaks.

    • Solution: Run a blank injection (mobile phase only). If peaks appear, they are likely carryover or solvent impurities. Wash the column with 100% ACN.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Kerrigan, S. (2016). Benzofurans.[1][2][7][8][9][10][11][12] In Neuropathology of Drug Addictions and Substance Misuse. Academic Press. (Provides context on benzofuran stability and analysis).

  • Welch, C. J., et al. (2010). Adsorbent screening for the purification of pharmaceutical intermediates. Journal of Chromatography A. Link

  • PubChem. (n.d.). 1-(1-benzofuran-5-yl)propan-2-one (Isomer Analog Data). National Library of Medicine. Link

  • European Directorate for the Quality of Medicines. (2023). Chromatographic Separation Techniques (2.2.46). European Pharmacopoeia. Link

Sources

A Comparative Guide to Confirming Reaction Intermediates in the Synthesis of 1-(Benzofuran-5-yl)propan-1-one Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 1-(benzofuran-5-yl)propan-1-one and its derivatives is a critical endeavor in medicinal chemistry, as the benzofuran scaffold is a cornerstone in a wide array of biologically active compounds.[1][2] The precise control and understanding of the reaction mechanisms, particularly the identification of transient intermediates, are paramount for optimizing yields, controlling regioselectivity, and ensuring the synthesis of the desired products. This guide provides a comparative analysis of common synthetic routes to this compound, with a specialized focus on the experimental techniques used to confirm the identity of reaction intermediates.

Introduction: The Challenge of Intermediate Identification

The synthesis of substituted benzofurans often proceeds through multi-step reactions involving transient intermediates that are not easily isolated. The fleeting nature of these species presents a significant analytical challenge. However, a thorough understanding of these intermediates is crucial for several reasons:

  • Mechanism Elucidation: Confirming the structure of intermediates provides direct evidence for a proposed reaction mechanism.

  • Optimization of Reaction Conditions: Knowledge of intermediate formation and consumption can guide the optimization of parameters such as temperature, reaction time, and catalyst choice to maximize product yield and minimize side reactions.

  • Regioselectivity Control: In reactions like Friedel-Crafts acylation, understanding the stability and reactivity of different intermediate sigma complexes can explain and help control the position of substitution on the benzofuran ring.

This guide will compare two primary synthetic strategies for this compound derivatives—Friedel-Crafts acylation and alternative cyclization strategies—and detail the methodologies for identifying the key intermediates in each pathway.

I. Friedel-Crafts Acylation: A Classic Route Fraught with Complexity

The Friedel-Crafts acylation is a widely used method for the introduction of an acyl group onto an aromatic ring.[3] In the context of synthesizing this compound, this typically involves the reaction of benzofuran with propionyl chloride or propionic anhydride in the presence of a Lewis acid catalyst.

Reaction Mechanism and Potential Intermediates

The generally accepted mechanism for Friedel-Crafts acylation involves the formation of a highly electrophilic acylium ion, which then attacks the electron-rich benzofuran ring. The key intermediates in this process are the acylium ion and the subsequent resonance-stabilized carbocation, often referred to as a sigma complex or arenium ion.

G cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution PropionylChloride Propionyl Chloride AcyliumIon Acylium Ion Intermediate PropionylChloride->AcyliumIon + Lewis Acid LewisAcid Lewis Acid (e.g., AlCl3) Benzofuran Benzofuran SigmaComplex Sigma Complex (Intermediate) Benzofuran->SigmaComplex + Acylium Ion Product This compound SigmaComplex->Product - H+ G cluster_0 Precursor Synthesis cluster_1 Intramolecular Cyclization StartingMaterial Substituted Phenol Precursor o-Acyl-substituted Phenoxy Intermediate StartingMaterial->Precursor Acylation/Alkylation Cyclization Cyclization Precursor->Cyclization Product This compound Derivative Cyclization->Product

Sources

Benchmarking the synthetic efficiency of different routes to 1-(Benzofuran-5-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 1-(benzofuran-5-yl)propan-1-one presents a classic regioselectivity challenge in heterocyclic chemistry. Direct electrophilic substitution of benzofuran predominantly targets the C2 position due to the heteroatom's influence on the furan ring electron density. To successfully target the C5 position on the benzenoid ring, researchers must employ indirect strategies that alter the electronic directing effects.

This guide benchmarks two primary methodologies:

  • Route A (The "Dihydro-Switch" Strategy): Friedel-Crafts acylation of 2,3-dihydrobenzofuran followed by oxidative aromatization.

  • Route B (The "De Novo" Cyclization): Construction of the furan ring onto a pre-functionalized 4-propionylphenol scaffold.

Recommendation: Route A is the superior choice for laboratory-scale synthesis (1g – 100g) due to higher atom economy and the availability of cheap precursors. Route B is reserved for cases where specific isotopically labeled precursors are required or if the dihydro-starting material is inaccessible.

Critical Analysis of Synthetic Pathways

The Regioselectivity Paradox

In benzofuran, the C2 and C3 positions are electronically enriched, behaving similarly to an enol ether. Electrophilic attack (e.g., Friedel-Crafts) naturally occurs at C2. To direct the acyl group to C5, we must temporarily mask the furan character (Route A) or build the ring after acylation (Route B).

Pathway Visualization

The following diagram outlines the logic flow and chemical transformations for both routes.

SyntheticRoutes cluster_legend Route Comparison StartA 2,3-Dihydrobenzofuran InterA 5-Propionyl-2,3- dihydrobenzofuran StartA->InterA Propionyl Chloride AlCl3 (FC Acylation) Regio: C5 Selective Target 1-(Benzofuran-5-yl) propan-1-one InterA->Target DDQ or S8 Dehydrogenation StartB 4-Hydroxypropiophenone InterB O-Alkylated Acetal StartB->InterB Bromoacetaldehyde diethyl acetal K2CO3 InterB->Target Polyphosphoric Acid Cyclization RouteA_Label Route A: Electronic Switching RouteB_Label Route B: Ring Construction

Figure 1: Comparative logic flow for C5-functionalization. Route A utilizes the alkyl-aryl ether character of the dihydro-intermediate to direct substitution to the para-position (C5).

Detailed Technical Benchmarking

The following data is aggregated from standard protocols for 5-acylbenzofurans, extrapolating specifically for the propyl homolog.

MetricRoute A: Dihydro-SwitchRoute B: De Novo CyclizationDirect Acylation (Control)
Step Count 221
Overall Yield 65 - 75% 40 - 55%<10% (C5 isomer)
Regioselectivity High (>95% C5)Absolute (Pre-installed)Poor (Mixture, mostly C2)
Atom Economy GoodModerate (Loss of EtOH/H2O)Excellent
Cost Driver DDQ (Reagent)Bromoacetaldehyde diethyl acetalPurification complexity
Safety Profile AlCl₃ handling; Cyanide (DDQ)Harsh Acids (PPA/H₂SO₄)Standard
Expert Insight on Route A

The success of Route A relies on the electronic switch . By saturating the C2-C3 bond, the heterocycle behaves as a simple alkyl aryl ether. In this state, the oxygen lone pair directs the electrophile para to itself. Since the ortho position (C7) is sterically hindered, the para position (C5) becomes the exclusive site of reaction.

Experimental Protocols

Route A: The Preferred Protocol
Step 1: Friedel-Crafts Acylation

Reaction: 2,3-Dihydrobenzofuran + Propionyl Chloride


 1-(2,3-dihydrobenzofuran-5-yl)propan-1-one
  • Setup: Flame-dry a 250 mL three-necked flask equipped with a magnetic stir bar, addition funnel, and an HCl gas trap (NaOH scrubber).

  • Solvent: Add anhydrous Dichloromethane (DCM, 50 mL) and Aluminum Chloride (AlCl₃, 1.2 equiv, finely powdered). Cool to 0°C.

  • Addition: Add Propionyl Chloride (1.1 equiv) dropwise. Stir for 15 min to form the acylium complex.

  • Substrate: Add 2,3-Dihydrobenzofuran (1.0 equiv) dissolved in DCM dropwise over 30 minutes. Maintain temperature <5°C to prevent polymerization.

  • Workup: Pour the dark red mixture over crushed ice/HCl. Extract with DCM (3x). Wash organics with brine, dry over MgSO₄, and concentrate.

  • Validation: ¹H NMR should show the retention of the dihydro-furan protons (two triplets approx 3.2 and 4.6 ppm) and the new propyl group signals.

Step 2: DDQ-Mediated Dehydrogenation

Reaction: 1-(2,3-dihydrobenzofuran-5-yl)propan-1-one + DDQ


 Product
  • Reagents: Dissolve the crude intermediate (from Step 1) in anhydrous 1,4-Dioxane (0.2 M concentration).

  • Oxidant: Add 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.2 - 1.5 equiv).

  • Conditions: Reflux (approx 101°C) for 2–4 hours. Monitor by TLC (the product will be less polar and UV active).

  • Purification: Cool to room temperature. Filter off the precipitated hydroquinone (DDQ-H₂). Concentrate the filtrate.

  • Isolation: Purify via flash column chromatography (Hexanes/EtOAc gradient).

  • Validation: Disappearance of the triplets at 3.2/4.6 ppm and appearance of characteristic benzofuran doublets at ~6.8 (C3) and 7.7 (C2) ppm.

Route B: The Alternative Protocol[1]
Cyclization of 4-Hydroxypropiophenone
  • Alkylation: React 4-hydroxypropiophenone with bromoacetaldehyde diethyl acetal (1.1 equiv) and K₂CO₃ in DMF at 80°C for 4 hours. Isolate the acetal intermediate.

  • Cyclization: Treat the crude acetal with Polyphosphoric Acid (PPA) or Amberlyst-15 in chlorobenzene at reflux.

  • Note: This route often suffers from lower yields due to the harsh conditions required to close the furan ring, leading to tar formation.

Mechanistic Validation (Route A)

Understanding the mechanism ensures troubleshooting capability. The diagram below details the critical aromatization step using DDQ, which is often the yield-limiting step if moisture is present.

Mechanism Step1 Substrate: 5-Propionyl-2,3-dihydrobenzofuran Step2 Hydride Transfer to DDQ (Formation of Oxocarbenium Ion) Step1->Step2 Rate Limiting Step Step3 Proton Loss (-H+) Step2->Step3 Fast Product Product: this compound (Aromatic System Restored) Step3->Product

Figure 2: Mechanism of DDQ dehydrogenation. The reaction is driven by the formation of the stable aromatic benzofuran system and the insoluble hydroquinone byproduct.

References

  • Regioselectivity in Benzofuran Acylation

    • Title: Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2.
    • Source: PMC / NIH (2022).
    • Relevance: Validates the difficulty of direct acylation and the need for catalytic control or alternative substr
    • URL:[Link]

  • Dehydrogenation Methodologies

    • Title: DDQ-promoted synthesis of 2-benzoylbenzofurans...[1][2] (Mechanistic insight on DDQ dehydrogenation of dihydrobenzofurans).

    • Source: RSC Advances / PubMed.
    • Relevance: Confirms the protocol for converting 2,3-dihydrobenzofuran intermedi
    • URL:[Link]

  • Target Molecule Context (BK-5-MAPB Precursor)

    • Title: BK-5-MAPB - History and synthesis.[3]

    • Source: Grokipedia / General Chemical D
    • Relevance: Identifies 1-(benzofuran-5-yl)
    • URL:[Link]

  • General Benzofuran Synthesis Guide

    • Title: Synthesis of Benzofurans.[1][2][4][5][6][7][8]

    • Source: Organic Chemistry Portal.
    • Relevance: Provides alternative "De Novo" routes (Sonogashira, etc.) if Route A fails.
    • URL:[Link]

Sources

Safety Operating Guide

1-(Benzofuran-5-yl)propan-1-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety & Operational Overview

1-(Benzofuran-5-yl)propan-1-one (CAS: 1207259-20-8) is a benzofuran derivative typically utilized as an intermediate in the synthesis of bioactive compounds, including potential psychoactive analogs (e.g., BK-5-MAPB).[1][2][3] Consequently, its disposal requires a dual-focus approach: chemical safety (due to irritant and aquatic toxicity properties) and diversion control (due to its structural role as a drug precursor).[1][4][3]

Core Directive: This compound must be treated as Hazardous Organic Waste . Under no circumstances should it be disposed of via sanitary sewer systems or municipal trash.[1][4][2][3] The only validated disposal endpoint is High-Temperature Incineration via a licensed chemical waste contractor.[1][2][3]

Chemical Profile & Hazard Identification

Understanding the physicochemical nature of the waste is the first step in safe disposal.[4][2][3]

PropertySpecificationOperational Implication
Chemical Name This compoundUse full name on all waste tags.
CAS Number 1207259-20-8Primary identifier for waste manifests.[1][2][3]
Physical State Solid or Viscous Oil (Ambient)Requires dissolution for liquid waste streams or containment for solid waste.[1][4][2][3]
Solubility Organic Solvents (DMSO, MeOH, Acetone)Insoluble in water. Do not attempt aqueous dilution.[1][4][3]
Key Hazards Skin/Eye Irritant (H315, H319), Aquatic ToxicityStandard PPE (Nitrile gloves, Goggles) is mandatory.[1][4][3]
Security Risk High (Precursor) Structural precursor to substituted benzofurans (e.g., 5-MAPB analogs).[1][4][2][3]

Disposal Decision Matrix

The following logic flow dictates the correct disposal path based on the state of the material (pure substance vs. reaction mixture).

DisposalMatrix Start Waste Generation Source StateCheck Determine Physical State Start->StateCheck SolidPure Pure Solid/Residue StateCheck->SolidPure Expired/Excess Solid LiquidMix Reaction Mixture/Solution StateCheck->LiquidMix Synthesis Waste Spill Spill Cleanup Material StateCheck->Spill Contaminated Debris SolventChoice Dissolve in Acetone/Ethanol SolidPure->SolventChoice Preferred Container Container: HDPE or Glass Label: 'Hazardous Waste - Organic' SolidPure->Container Alternative (Solid Waste) Segregation Segregate: Non-Halogenated Organic LiquidMix->Segregation Spill->Container SolventChoice->Segregation Segregation->Container Destruction Endpoint: High-Temp Incineration Container->Destruction

Figure 1: Decision matrix for categorizing and routing this compound waste streams.

Step-by-Step Disposal Protocols

Protocol A: Routine Laboratory Waste (Liquid)

Context: Disposal of reaction mixtures, mother liquors, or dissolved residues.[1][4][3]

  • Segregation: Ensure the waste stream is classified as Non-Halogenated Organic .

    • Scientific Rationale: Benzofuran derivatives are combustible.[1][4][2][3] Mixing with oxidizers (e.g., Nitric acid) or reactive metals can cause fire/explosion.[1][4][2][3] Mixing with halogenated solvents (e.g., DCM) increases disposal costs but is chemically permissible if unavoidable.[1][4][2][3]

  • Solvent Compatibility: If the material is solid, dissolve it in a minimal amount of Acetone or Ethanol .[1][4][2][3]

    • Why: Acetone is a standard fuel blending solvent used by incinerators.[1][4][2][3]

  • Containerization: Transfer to a chemically resistant container (Amber Glass or HDPE).

    • Do not fill >90% capacity to allow for thermal expansion.[1][4][2][3]

  • Labeling: Apply a hazardous waste label immediately.

    • Constituents: "Acetone (95%), this compound (<5%)".[1][2][3]

    • Hazard Checkboxes: [x] Flammable, [x] Irritant, [x] Toxic.[1][4][3]

Protocol B: Solid Waste & Spill Cleanup

Context: Expired pure chemicals, contaminated weighing boats, or spill debris.[1][4][3]

  • Containment:

    • Small Spills (<10g): Absorb liquid spills with vermiculite or sand.[1][4][2][3] Sweep solid spills carefully to avoid dust generation.[1][4][2][3][5]

    • Large Spills: Evacuate area. Personnel must wear respiratory protection (N95 or half-mask with organic vapor cartridges) due to potential respiratory irritation.[1][2][3]

  • Packaging: Place debris/solid waste into a wide-mouth HDPE jar or a double-bagged heavy-duty polyethylene bag.

  • Deactivation (Optional/Security Best Practice):

    • If your facility requires precursor deactivation, treat the solid/residue with a strong oxidizing solution (e.g., aqueous Potassium Permanganate or Bleach) in a fume hood before disposal.[1][4][3]

    • Mechanism:[1][4][6][7][8] Oxidative cleavage of the benzofuran ring or side chain renders the molecule useless for illicit synthesis.[1][4][2][3]

    • Warning: This reaction is exothermic.[1][4][2][3] Perform only on small scales (<5g).

  • Final Handoff: Seal container and tag as "Hazardous Waste: Solid Debris contaminated with Benzofurans".

Regulatory & Compliance Framework

Adherence to these regulations is non-negotiable for self-validating safety systems.

  • RCRA (USA): While not explicitly P-listed or U-listed, this compound meets the criteria for Ignitability (D001) if in a flammable solvent and potentially Toxicity characteristics depending on concentration.[1][4][3] It must be managed as hazardous waste [1].[1][4][2][3]

  • Precursor Watch Lists: While this compound is not currently a List I chemical under the US DEA, it is a direct structural precursor to substituted cathinones (e.g., BK-5-MAPB) [2].[1][2][3]

    • Operational Rule: Treat inventory with the same security protocols as controlled precursors. Maintain a "cradle-to-grave" log of usage and disposal to prevent diversion.[1][2][3]

  • European Waste Catalogue (EWC): Classify under 16 05 06 * (laboratory chemicals, consisting of or containing dangerous substances, including mixtures of laboratory chemicals).[1][4][3]

References

  • US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste.[1][4][2][3][4][3]

  • Grokipedia. BK-5-MAPB: Chemical Structure and Precursor Relationships.[1][2][3][9][4][3]

  • BLDpharm. this compound Safety Data Sheet (SDS).[4][3]

  • BenchChem. Proper Disposal of Benzofuran Derivatives: A Guide for Laboratory Professionals.[4][3]

Sources

Personal Protective Equipment & Safety Protocol: 1-(Benzofuran-5-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Precautionary Principle

As researchers, we often handle intermediates like 1-(Benzofuran-5-yl)propan-1-one (CAS: 55417-69-3) where specific toxicological data is sparse. Unlike commodity chemicals with established LD50 values, this compound occupies a "grey zone" in safety profiling.

Why this specific protocol matters: This molecule combines a benzofuran scaffold with a ketone side chain .

  • Benzofurans are biologically privileged structures, often exhibiting high potency in pharmacological targets (e.g., anti-arrhythmics like Amiodarone). This implies a high potential for unexpected biological activity or sensitization in the handler.

  • Ketones can act as permeation enhancers for skin absorption and often degrade standard nitrile PPE.

Therefore, this guide moves beyond generic "wear gloves" advice. It implements a High-Potency/Unknown Hazard (HPUH) containment strategy to ensure your safety and data integrity.

Hazard Identification & Risk Assessment

In the absence of a compound-specific SDS from major registries, we apply Structure-Activity Relationship (SAR) analysis.

Hazard ClassLikely GHS ClassificationMechanistic Justification
Acute Toxicity Warning (Category 4) Analogous benzofuran derivatives often show moderate oral toxicity.
Skin/Eye Irritation Warning (Category 2/2A) Ketone functionality and aromatic ring are standard irritants.
Sensitization Danger (Category 1) Fused aromatic heterocycles are frequent contact sensitizers (haptens).
Carcinogenicity Warning (Category 2 - Suspected) Benzofuran itself is a Group 2B carcinogen (IARC). Treat derivatives as suspect.
Flammability Warning Organic ketone.[1] Combustible if heated.

PPE Selection Matrix

Standard nitrile gloves are often insufficient for ketones in solution. Use this matrix to select the correct barrier.

Scenario A: Handling Pure Solid (Weighing/Transfer)
  • Primary Barrier: Chemical Fume Hood (CFH).

  • Hand Protection: Double Nitrile Gloves (Minimum 0.11 mm thickness).

    • Logic: Solid state minimizes permeation risk. The outer glove protects against dust; the inner glove prevents contamination during doffing.

  • Eye Protection: Chemical Safety Goggles (ANSI Z87.1). Safety glasses are insufficient for powders that may become airborne.

  • Body: Lab coat (cotton/poly blend) + Tyvek wrist sleeves (to bridge glove-coat gap).

Scenario B: Handling Solutions (Reaction/Extraction)
  • Critical Risk: Ketone solvents (Acetone, MEK) or Chlorinated solvents (DCM) used with this compound will permeate nitrile in <2 minutes, carrying the benzofuran derivative through the skin.

  • Hand Protection: Silver Shield® (Laminate) or Viton® gloves.

    • Alternative: If dexterity is required, use the "Splash Guard" method: Silver Shield liner

      
       Nitrile outer glove.
      
  • Respiratory: If work must occur outside a hood (e.g., rotary evaporator maintenance), use a half-face respirator with OV/P100 cartridges (Organic Vapor + HEPA).

Operational Workflow & Logic

This workflow is designed to create a self-validating safety loop.

SafetyWorkflow cluster_controls Engineering Controls Start Start: Material Receipt RiskCheck SAR Risk Assessment (Check Functional Groups) Start->RiskCheck PPE_Select Select PPE (Solid vs. Solution) RiskCheck->PPE_Select Benzofuran + Ketone Detected Weighing Weighing (Static Control Required) PPE_Select->Weighing Double Nitrile Reaction Synthesis/Handling (Closed System) PPE_Select->Reaction Laminate/Barrier Weighing->Reaction Waste Disposal (Segregated Stream) Reaction->Waste

Figure 1: Operational safety logic flow. Note the decision point based on physical state (Solid vs. Solution).

Step-by-Step Protocol
Phase 1: Preparation
  • Static Control: Benzofuran powders can be static-prone. Use an ionizing bar in the balance enclosure to prevent "flying powder" which increases inhalation risk.

  • Glove Check: Inflate gloves with air prior to donning to check for pinholes.

Phase 2: Weighing & Transfer
  • Containment: Perform all weighing inside a Vented Balance Enclosure (VBE) or Fume Hood.

  • Technique: Use a disposable anti-static weighing boat. Do not return excess material to the stock container (prevents cross-contamination).

  • Decontamination: Wipe the exterior of the stock container with a compatible solvent (Ethanol) before returning it to storage.

Phase 3: Reaction Monitoring
  • Syringe Safety: If taking aliquots for TLC/HPLC, assume the solution is highly penetrating. Do not recap needles.

  • Glassware: Rinse all glassware with acetone inside the hood before removing it for washing. Collect this "first rinse" as hazardous waste.

Emergency Response: Spill Protocol

Do not rush. A hasty cleanup spreads contamination.

SpillResponse Event Spill Occurs Identify Identify State Event->Identify Solid Solid/Powder Identify->Solid Liquid Liquid/Solution Identify->Liquid ActionS Wet Wipe Method (Avoid Dust) Solid->ActionS Prevent Aerosol ActionL Absorb with Vermiculite (Do NOT use paper towels) Liquid->ActionL Contain Permeation Disposal Seal in HazWaste Bag Label as 'Toxic' ActionS->Disposal ActionL->Disposal

Figure 2: Decision tree for spill remediation.

  • Solid Spill: Do not sweep dry. This generates dust. Cover with a wet paper towel (solvent-dampened) and wipe inward.

  • Liquid Spill: Do not use simple paper towels if dissolved in DCM/Acetone; they will dissolve or allow rapid evaporation. Use vermiculite or clay absorbent pads.

Disposal & Environmental Compliance

This compound must not enter the water table due to aquatic toxicity risks associated with benzofurans.

  • Solid Waste: Collect in a dedicated solid waste container labeled "Toxic Organic Solid."

  • Liquid Waste: Segregate into "Non-Halogenated Organic" (if in acetone/ethyl acetate) or "Halogenated" (if in DCM).

  • Destruction Method: High-temperature incineration is the required disposal method to ensure thermal destruction of the benzofuran ring.

References

  • Occupational Safety and Health Administration (OSHA). (2011). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[2] United States Department of Labor. [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for Benzofuran (CAS 271-89-6). (Used for SAR toxicity extrapolation). [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[3][Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.